2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVBRNZBOZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333613 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-76-7 | |
| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, research-informed synthetic pathway for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule suggests potential applications as a versatile building block for novel therapeutics. This document outlines a logical and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological targets. The introduction of specific substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Indole-6-carboxylic acid derivatives, in particular, serve as valuable intermediates in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties[1]. The target molecule, 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, combines the indole-6-carboxylic acid core with a bulky, lipophilic cyclohexyl group at the 3-position and a bromine atom at the 2-position. The bromine atom is a particularly useful handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a key intermediate, 3-cyclohexyl-1H-indole-6-carboxylic acid. This intermediate can be synthesized via the well-established Fischer indole synthesis. The final step involves the selective bromination of the indole core at the C2 position.
Our proposed forward synthesis is therefore as follows:
-
Step 1: Fischer Indole Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid from 4-hydrazinobenzoic acid and cyclohexylacetaldehyde.
-
Step 2: Regioselective Bromination of the resulting 3-cyclohexyl-1H-indole-6-carboxylic acid at the C2 position to yield the final product.
This strategy leverages a classic and reliable method for indole formation and a well-precedented transformation for the introduction of the bromine atom.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid via Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone[2][3]. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole ring[4][5].
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 4-hydrazinobenzoic acid | C₇H₈N₂O₂ | 152.15 | 1.0 eq | Starting Material |
| Cyclohexylacetaldehyde | C₈H₁₄O | 126.20 | 1.1 eq | Starting Material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Catalyst/Solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in a suitable volume of glacial acetic acid.
-
Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of cyclohexylacetaldehyde dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring.
-
Isolation of Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Purification: The crude 3-cyclohexyl-1H-indole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure product.
Mechanistic Insight: The Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis mechanism.
Part 2: Regioselective C2-Bromination of 3-cyclohexyl-1H-indole-6-carboxylic acid
The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. The C3 position is typically the most reactive; however, with the C3 position blocked by the cyclohexyl group, electrophilic attack is directed to the C2 position. N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of indoles.
Reaction Scheme:
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 3-cyclohexyl-1H-indole-6-carboxylic acid | C₁₅H₁₇NO₂ | 243.30 | 1.0 eq | Starting Material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 eq | Brominating Agent |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Solvent | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | Quenching |
| Brine | - | - | As needed | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 1.0 equivalent of 3-cyclohexyl-1H-indole-6-carboxylic acid in anhydrous acetonitrile in a round-bottom flask protected from light.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add 1.05 equivalents of N-Bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up and Extraction: Remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final product.
Characterization and Data
The final product and the intermediate should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole ring, cyclohexyl protons, a broad singlet for the indole N-H, and a broad singlet for the carboxylic acid O-H. The C2-H signal will be absent. |
| ¹³C NMR | Signals corresponding to the indole core, the cyclohexyl group, and the carboxylic acid carbonyl. The C2 carbon will be shifted downfield due to the bromine substituent. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in a ~1:1 ratio). |
| Infrared (IR) | Characteristic absorptions for the N-H stretch, O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid. |
| Melting Point (m.p.) | A sharp melting point for the pure, crystalline solid. |
Conclusion
This guide presents a robust and logical synthetic route to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. The described two-step sequence, employing a Fischer indole synthesis followed by a regioselective bromination, is based on well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in the fields of organic synthesis and drug discovery with the necessary information to successfully prepare this valuable chemical building block. The strategic placement of the bromo, cyclohexyl, and carboxylic acid functionalities offers numerous avenues for further chemical modification, making this compound a versatile starting point for the development of novel indole-based therapeutic agents.
References
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Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link][6]
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National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. [Link][7]
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National Center for Biotechnology Information. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PubMed Central. [Link][8]
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National Center for Biotechnology Information. (2002). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link][10]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link][2]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link][11]
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PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link][12]
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Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link][13]
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ResearchGate. (2015). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. [Link][14]
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Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link][15]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link][4]
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An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific compound, this document serves as a procedural and interpretive framework for its characterization. We present detailed, field-proven methodologies for the determination of critical parameters such as solubility, pKa, and lipophilicity (logP). Furthermore, this guide includes predicted data for these properties and a thorough analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS). The synthesis of the title compound is also discussed within the context of established indole formation and functionalization strategies. This document is intended to be a valuable resource for researchers, enabling them to anticipate the behavior of this molecule and to design robust experimental plans for its comprehensive analysis.
Introduction
Indole derivatives are a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents. The strategic functionalization of the indole scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, ultimately influencing its biological activity. 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a bifunctional molecule that presents a compelling scaffold for further chemical exploration. The presence of a bromine atom at the C2 position offers a handle for cross-coupling reactions, while the carboxylic acid at C6 provides a site for amide bond formation and influences solubility. The bulky cyclohexyl group at C3 is expected to significantly impact the molecule's lipophilicity and steric profile.
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug discovery pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a roadmap for the experimental determination and theoretical understanding of these crucial parameters.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to understand its basic molecular features.
Table 1: Core Molecular and Predicted Physicochemical Properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO₂ | |
| Molecular Weight | 322.20 g/mol | |
| Predicted XLogP3 | 5.1 | |
| Predicted Melting Point | Not available | - |
| Predicted Aqueous Solubility | Low | Inferred from high XLogP3 |
| Predicted pKa (Carboxylic Acid) | ~4-5 | Based on benzoic acid analogues |
| Predicted pKa (Indole N-H) | ~16-17 | Based on indole analogues |
It is crucial to note that the XLogP3, aqueous solubility, and pKa values are predicted and require experimental verification.
Synthesis Strategy
Fischer Indole Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid
The Fischer indole synthesis is a robust method for constructing the indole core.[1][2][3][4][5] The synthesis would likely proceed as follows:
-
Hydrazone Formation: Reaction of 4-carboxyphenylhydrazine with cyclohexylacetaldehyde.
-
Cyclization: Acid-catalyzed cyclization of the resulting hydrazone to form 3-cyclohexyl-1H-indole-6-carboxylic acid.
Caption: Bromination of the Indole Core.
Experimental Determination of Physicochemical Properties
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid has two ionizable protons: the carboxylic acid proton and the indole N-H proton.
Potentiometric titration is a highly accurate method for determining pKa values. [1] Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., methanol/water) at a concentration of approximately 1-5 mM.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Potentiometric Titration Workflow.
Aqueous Solubility
Solubility is a key determinant of a drug's bioavailability. Given the predicted high lipophilicity of the title compound, its aqueous solubility is expected to be low.
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of buffered aqueous solutions at different pH values.
-
Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Partitioning: Dissolve a known amount of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Equilibration: Shake the mixture to allow for partitioning between the two phases.
-
Phase Separation: Separate the n-octanol and aqueous layers after they have fully separated.
-
Quantification: Determine the concentration of the compound in each phase by HPLC-UV or another suitable analytical technique.
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Characterization (Predicted)
While experimental spectra are not available, the expected spectral features can be predicted based on the functional groups present in the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Indole N-H: A broad singlet is expected in the downfield region (δ 10-12 ppm).
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7-8 ppm), with splitting patterns determined by their coupling to each other.
-
Cyclohexyl Protons: A complex series of multiplets will be observed in the aliphatic region (δ 1-3 ppm).
-
Carboxylic Acid Proton: A very broad singlet, often not observed or exchanged with D₂O, would appear far downfield (δ > 12 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the downfield region (δ 165-185 ppm). [6]* Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).
-
Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl group will be found in the upfield region (δ 20-50 ppm). [6]
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. [7][8]* N-H Stretch (Indole): A moderate, sharp absorption around 3400-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. [7][8]* C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will be characterized by the presence of a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Pattern:
-
Loss of Br: A significant fragment corresponding to the loss of the bromine radical.
-
Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group. [9][10]* Loss of Cyclohexyl: Fragmentation of the cyclohexyl ring.
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carboxylic acid group could occur. [10]
Stability Considerations
Indole derivatives can be susceptible to oxidation and degradation under certain conditions. The stability of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid should be assessed under various stress conditions, including exposure to light, heat, and different pH values, to determine its shelf-life and potential degradation pathways.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. By outlining detailed experimental protocols and providing predicted spectral and physicochemical data, this document serves as an essential resource for researchers in the fields of medicinal chemistry and drug development. The methodologies described herein are fundamental to building a robust data package for this and other novel chemical entities, facilitating informed decision-making in the progression of potential drug candidates.
References
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Fischer Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved from [Link]
- Xue, H., Tan, H., Wei, D., Wei, Y., Lin, S., Liang, F., & Zhao, B. (2013). N-bromosuccinimide/carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. RSC Advances, 3(24), 9374-9377.
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Foundational Analysis: Molecular Structure and Physicochemical Properties
An In-Depth Technical Guide to the Characterization of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
This guide provides a comprehensive framework for the chemical characterization of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (Molecular Formula: C₁₅H₁₆BrNO₂). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies necessary to confirm the structure, purity, and physicochemical properties of this novel indole derivative.
While specific experimental data for this exact compound is not widely published, this document leverages established principles of analytical chemistry and spectral data from analogous structures to present a robust, predictive guide for its characterization.[1] The protocols and expected outcomes detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final analysis.
A complete characterization begins with an understanding of the molecule's fundamental properties. The structure combines a brominated indole core, a cyclohexyl substituent at the 3-position, and a carboxylic acid at the 6-position. These features dictate the analytical strategy and the expected spectroscopic signatures.
Molecular Structure Diagram:
Caption: Molecular structure of the target compound.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₅H₁₆BrNO₂ | Based on structural components.[1] |
| Molecular Weight | 321.03644 Da (Monoisotopic) | Calculated from the molecular formula.[1] |
| Appearance | White to off-white or light yellow solid | Typical for crystalline organic acids.[2] |
| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | Expected based on the presence of a large hydrophobic core and a polar carboxylic acid group.[2][3] |
| XlogP | 5.1 | A measure of lipophilicity, predicted by computational models.[1] |
Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound. For this molecule, we are not just determining the mass but also verifying the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Electrospray ionization (ESI) is the preferred method due to the polarity of the carboxylic acid group, which readily forms ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
ESI Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Polarity: Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizer Gas (N₂): 1.5-2.5 Bar
-
Drying Gas (N₂): 8-10 L/min at 200 °C
-
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to < 5 ppm.
Expected Mass Spectrometry Data:
| Ion Adduct | Calculated m/z | Expected Observation |
| [M-H]⁻ | 320.0292 | A doublet peak with ~1:1 intensity ratio at m/z 320.0292 (⁷⁹Br) and 322.0271 (⁸¹Br). This is the primary ion for formula confirmation.[1][4] |
| [M+H]⁺ | 322.0437 | A doublet peak with ~1:1 intensity ratio at m/z 322.0437 (⁷⁹Br) and 324.0416 (⁸¹Br).[1] |
| [M+Na]⁺ | 344.0257 | A doublet peak with ~1:1 intensity ratio at m/z 344.0257 (⁷⁹Br) and 346.0236 (⁸¹Br).[1] |
Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) on the [M-H]⁻ parent ion can further validate the structure. Key fragmentation pathways for carboxylic acids include the loss of CO₂ (44 Da) or the entire carboxyl group (45 Da).[5] The C-Br bond may also cleave.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Experience: NMR is indispensable for elucidating the precise arrangement of atoms. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required for unambiguous assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is recommended as it will solubilize the compound and its acidic protons (N-H and O-H) will be observable as broad singlets.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse program. The spectral window should be wide enough to include the acidic proton (~0-13 ppm).
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans is required to obtain a good signal-to-noise ratio for quaternary carbons.
-
2D NMR: Run COSY, HSQC, and HMBC experiments to establish proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) C-H correlations, respectively.
Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆):
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| COOH | >12.0 | Broad Singlet | 1H | Characteristic of a carboxylic acid proton, exchangeable with D₂O.[4][6][7] |
| N-H | ~11.0-11.5 | Broad Singlet | 1H | Typical for an indole N-H proton.[4] |
| Indole Ar-H | 7.0-8.0 | Multiplets | 3H | Aromatic protons on the indole core. |
| Cyclohexyl CH | 2.5-3.0 | Multiplet | 1H | Methine proton alpha to the indole ring. |
| Cyclohexyl CH₂ | 1.2-2.0 | Overlapping Multiplets | 10H | Aliphatic protons of the cyclohexyl ring. |
Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆):
| Carbon | Predicted Shift (ppm) | Rationale |
| C=O | 165-175 | Carboxylic acid carbonyl carbon.[4][6] |
| Indole Ar-C | 110-140 | Aromatic carbons of the indole ring. |
| C-Br | ~115 | Carbon directly attached to bromine, shifted upfield by the halogen.[4] |
| Cyclohexyl C | 25-45 | Aliphatic carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most prominent features will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, the N-H stretch of the indole, and the strong C=O stretch of the carbonyl group.
Experimental Protocol (FT-IR, ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of a hydrogen-bonded dimer.[4][6][8] |
| N-H (Indole) | 3200-3500 | Sharp to medium peak superimposed on the O-H band.[4] |
| C-H (Aromatic) | 3000-3100 | Weak to medium sharp peaks. |
| C-H (Aliphatic) | 2850-2960 | Strong, sharp peaks from the cyclohexyl group. |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption.[4][6][8] |
| C=C (Aromatic) | 1450-1600 | Medium to weak peaks.[4] |
| C-Br | 500-600 | Medium to weak peak in the fingerprint region.[4] |
Integrated Characterization Workflow
A logical workflow ensures that each piece of data builds upon the last, leading to a conclusive structural assignment.
Caption: A logical workflow for compound characterization.
Conclusion
By systematically applying the multi-technique approach outlined in this guide—beginning with mass spectrometry for molecular formula confirmation, followed by infrared spectroscopy for functional group identification, and culminating in a full suite of NMR experiments for complete structural elucidation—a researcher can confidently characterize 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. The provided protocols and predicted data serve as a robust benchmark for interpreting experimental results and ensuring the scientific integrity of the findings.
References
- PubChemLite. 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid.
- Benchchem. 2-Bromo-1H-indole-6-carboxylic acid | 1782429-68-8.
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024-07-30).
- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023-09-20).
- Benchchem. A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.
- PMC - PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-18).
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).
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spectroscopic analysis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Significance and Analytical Imperative
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a multifaceted molecule belonging to the indole class, a scaffold of immense importance in medicinal chemistry and drug development. The indole core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound—a bromine atom at the 2-position, a bulky cyclohexyl group at the 3-position, and a carboxylic acid at the 6-position—creates a unique chemical entity with potential for targeted biological interactions.
The bromine atom can act as a handle for further synthetic transformations (e.g., cross-coupling reactions) and its size and electronegativity can influence binding affinity.[1] The lipophilic cyclohexyl group at the C3 position can enhance membrane permeability and provide steric bulk that may dictate receptor selectivity. Finally, the carboxylic acid at C6 introduces a polar, ionizable group that can form critical hydrogen bonds or salt bridges with biological targets, significantly impacting the compound's pharmacokinetic and pharmacodynamic profile.
Given this structural complexity, unambiguous characterization is paramount. A multi-technique spectroscopic approach is not merely a procedural step but a necessary strategy to validate the molecular identity, confirm purity, and provide the detailed structural insights required for advancing research and development. This guide provides a comprehensive overview of the expected spectroscopic signatures of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, explaining the causality behind the analytical choices and presenting validated protocols for data acquisition.
Integrated Spectroscopic Analysis Workflow
A robust analytical workflow ensures that data from multiple orthogonal techniques are integrated to build a cohesive and validated structural picture. Each technique provides a unique piece of the puzzle, and their combination provides a self-validating system of characterization.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H and ¹³C NMR are essential.
Causality of Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the N-H (indole) and O-H (acid) protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[2]
-
Techniques: Beyond standard 1D ¹H and ¹³C spectra, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for definitively assigning the complex signals of the cyclohexyl ring and correlating protons to their directly attached carbons.
¹H NMR Spectroscopy: Predicted Signals
The ¹H NMR spectrum will provide a proton census, with chemical shifts indicating the electronic environment and coupling patterns revealing neighboring protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Notes |
| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and subject to hydrogen bonding and rapid exchange, resulting in a broad signal.[3] |
| N-H (H1) | ~11.5 - 12.0 | Broad Singlet (br s) | The indole N-H proton is deshielded and appears downfield. Its chemical shift is sensitive to solvent and concentration.[4] |
| H7 | ~7.8 - 8.0 | Doublet (d) or Singlet (s) | Deshielded by the anisotropic effect of the adjacent carboxylic acid. Appears as a doublet if coupling to H5 is resolved, or a singlet/narrow doublet. |
| H5 | ~7.5 - 7.7 | Doublet (d) | Experiences ortho-coupling to H4 and a smaller meta-coupling to H7. The presence of the C6-COOH deshields this position. |
| H4 | ~7.3 - 7.5 | Doublet (d) | Primarily influenced by ortho-coupling to H5. The C3-cyclohexyl group may induce some shielding. |
| Cyclohexyl-CH (methine) | ~2.8 - 3.2 | Multiplet (m) | The single proton on the carbon attached to the indole ring (C1') is deshielded by the aromatic system. |
| Cyclohexyl-CH₂ (aliphatic) | ~1.2 - 2.2 | Complex Multiplets (m) | The ten protons of the five CH₂ groups of the cyclohexyl ring will overlap, creating a complex series of multiplets in the aliphatic region. |
¹³C NMR Spectroscopy: Predicted Signals
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| COOH | ~167 - 170 | The carbonyl carbon of the carboxylic acid is significantly downfield.[5] |
| C7a, C3a | ~135 - 140 | Bridgehead carbons of the indole ring system.[4] |
| C6 | ~130 - 135 | The carbon bearing the carboxylic acid group. |
| C4, C5, C7 | ~110 - 125 | Aromatic carbons of the benzene portion of the indole. The exact shifts are influenced by the substituents.[6] |
| C2 | ~110 - 115 | The carbon bearing the bromine atom. The heavy atom effect of bromine causes a significant upfield shift compared to an unsubstituted C2. |
| C3 | ~115 - 120 | The carbon bearing the cyclohexyl group.[6] |
| Cyclohexyl-CH | ~35 - 40 | The methine carbon directly attached to the indole ring. |
| Cyclohexyl-CH₂ | ~25 - 35 | The five aliphatic methylene carbons of the cyclohexyl ring will appear in this region. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration is possible if needed.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, which are critical pieces of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for obtaining a highly accurate mass measurement.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the ideal method. The carboxylic acid is readily deprotonated in negative ion mode ([M-H]⁻) or the indole nitrogen can be protonated in positive ion mode ([M+H]⁺), making it highly compatible with ESI.
-
Isotopic Pattern Analysis: The presence of a bromine atom is a key structural feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed, separated by 2 mass-to-charge units (m/z).[7][8] This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom.[8]
Caption: Workflow for High-Resolution Mass Spectrometry.
Predicted Mass and Fragmentation
-
Molecular Formula: C₁₅H₁₆BrNO₂
-
Monoisotopic Mass: 321.0364 g/mol (for ⁷⁹Br) and 323.0344 g/mol (for ⁸¹Br)
-
Expected HRMS (ESI-): An observed m/z of ~320.0287 for [C₁₅H₁₅⁷⁹BrNO₂]⁻ and ~322.0267 for [C₁₅H₁₅⁸¹BrNO₂]⁻ would confirm the elemental formula.
-
Key Fragmentation Pathways:
-
Loss of CO₂ (44 Da) from the deprotonated carboxylate.
-
Loss of the cyclohexyl group (83 Da).
-
Cleavage of the indole ring system under higher energy conditions.
-
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with 50:50 methanol:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Negative Ion Mode):
-
Set the mass spectrometer to acquire data in negative ion mode.
-
Set the mass range to scan from m/z 100 to 500.
-
Optimize spray voltage, capillary temperature, and gas flows to achieve a stable signal.
-
Ensure the instrument is calibrated to provide mass accuracy of <5 ppm.
-
-
Data Analysis: Examine the full scan spectrum for the deprotonated molecular ion [M-H]⁻. Zoom in on this peak to confirm the characteristic 1:1 isotopic pattern for bromine. Use the instrument software to calculate the elemental composition from the measured accurate mass.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum will be dominated by features from the carboxylic acid and the indole N-H group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong | O-H stretch (hydrogen-bonded)[9] |
| Indole N-H | 3300 - 3400 | Medium, sharp | N-H stretch[10] |
| Aromatic C-H | 3000 - 3100 | Medium, sharp (often obscured by O-H) | C-H stretch |
| Aliphatic C-H | 2850 - 2960 | Strong, sharp | C-H stretch (cyclohexyl) |
| Carboxylic Acid C=O | 1680 - 1710 | Strong, sharp | C=O stretch (dimerized)[11] |
| Aromatic C=C | 1450 - 1600 | Medium to strong, multiple bands | C=C ring stretch |
| C-N Stretch | 1300 - 1350 | Medium | C-N stretch |
| C-O Stretch | 1210 - 1320 | Strong | C-O stretch (coupled with O-H bend) |
| C-Br Stretch | 500 - 600 | Medium to weak | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Label the significant peaks.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores. The indole ring system is an excellent chromophore.
Predicted UV-Vis Absorption
The indole nucleus typically shows two main absorption bands.[12][13]
-
¹Lₐ Band: A strong absorption around 210-230 nm.
-
¹Lₑ Band: A broader, lower-intensity absorption with fine structure between 260-290 nm.
The substituents on the indole ring will cause shifts in these absorption maxima. The bromine atom and the carboxylic acid group, acting as auxochromes, are expected to cause a slight bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted indole.[14]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 AU (typically in the µM range).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan.
-
Sample Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The structural elucidation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a clear demonstration of the power of a multi-technique spectroscopic approach. NMR spectroscopy defines the carbon-hydrogen framework and the precise location of substituents. Mass spectrometry provides unequivocal confirmation of the molecular weight and elemental formula, with the bromine isotopic pattern serving as a crucial validation point. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the carboxylic acid. Finally, UV-Vis spectroscopy characterizes the electronic nature of the indole chromophore. Together, these techniques provide a self-validating and comprehensive dataset that confirms the identity and purity of the molecule, enabling its confident use in research and drug development applications.
References
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]
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Hassaneen, H. M. E., & Pagni, R. M. (2025). Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. Retrieved from [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
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UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society. Retrieved from [Link]
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Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]
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UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. ResearchGate. Retrieved from [Link]
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Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. Retrieved from [Link]
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1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2019). National Institutes of Health (NIH). Retrieved from [Link]
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Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved from [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. MDPI. Retrieved from [Link]
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Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. (2025). ResearchGate. Retrieved from [Link]
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UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]
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Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
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IR: carboxylic acids. University of Calgary. Retrieved from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society. Retrieved from [Link]
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. ScienceDirect. Retrieved from [Link]
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IR spectra of indole-3-acetic acid in KBr. ResearchGate. Retrieved from [Link]
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How can you identify the presence of halogens using mass spectrometry?. TutorChase. Retrieved from [Link]
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Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. (2019). PubMed. Retrieved from [Link]
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Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. (2019). National Institutes of Health (NIH). Retrieved from [Link]
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Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. (2026). Organic Letters. Retrieved from [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
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The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. Retrieved from [Link]
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Some bromohexine's derivatives: Synthesis and characterization by I.R, autodock and antimicrobial test. (2025). ResearchGate. Retrieved from [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Retrieved from [Link]
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1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2019). MDPI. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Indole-6-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the burgeoning field of indole-6-carboxylic acid derivatives and their potential therapeutic applications. As a senior application scientist, the following sections will delve into the nuanced synthesis, mechanisms of action, and biological activities of these compounds, supported by experimental evidence and protocols. The inherent versatility of the indole scaffold, combined with the functional handle of a carboxylic acid at the 6-position, presents a rich area for medicinal chemistry exploration.
Introduction: The Indole-6-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeting a diverse range of biological macromolecules. The introduction of a carboxylic acid group at the 6-position not only provides a key site for further chemical modification but can also enhance the molecule's pharmacokinetic properties and target engagement.[3] This guide will explore the significant therapeutic potential of these derivatives, with a primary focus on their anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory activities.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Indole-6-carboxylic acid derivatives have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5][6][7]
Mechanism of Action: Targeting Receptor Tyrosine Kinases
A predominant mechanism of action for many anticancer indole-6-carboxylic acid derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5][8] These receptors are frequently overexpressed in various cancers and play a crucial role in tumor progression.[4][5][8]
-
EGFR Inhibition: By competing with ATP at the kinase domain, these derivatives can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[4][9]
-
VEGFR-2 Inhibition: Inhibition of VEGFR-2 disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thereby starving the tumor.[4][5][8]
The following diagram illustrates the dual inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylic acid derivatives.
Caption: Dual inhibition of EGFR and VEGFR-2 pathways by indole-6-carboxylic acid derivatives.
Experimental Evaluation of Anticancer Activity
The cytotoxic effects of these derivatives are typically assessed using a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][9]
-
Compound Treatment: Treat the cells with various concentrations of the indole-6-carboxylic acid derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 3b | EGFR | HCT-116 | Not specified | [4] |
| Compound 6e | VEGFR-2 | HT-29 | Not specified | [4] |
| Compound 4a | EGFR | HepG2 | Not specified | [8] |
| Compound 6c | VEGFR-2 | A549 | Not specified | [8] |
Neuroprotective Potential: Combating Neurodegeneration
Several indole derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] The mechanisms underlying this activity are often multifactorial, involving antioxidant effects and modulation of neuronal signaling pathways.
Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
Oxidative stress and inflammation are key pathological features of many neurodegenerative disorders. Indole-6-carboxylic acid derivatives can exert neuroprotective effects by:
-
Scavenging Reactive Oxygen Species (ROS): The indole nucleus can act as an antioxidant, neutralizing harmful free radicals that can damage neurons.[10][11]
-
Modulating Inflammatory Responses: Some derivatives can inhibit the production of pro-inflammatory cytokines in the brain.
Experimental Evaluation of Neuroprotective Activity
In vitro and in vivo models are used to assess the neuroprotective potential of these compounds.
Protocol: In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-6-carboxylic acid derivatives for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium.
-
Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the compounds to the H₂O₂-treated control group.
Caption: Workflow for assessing in vitro neuroprotective activity.
Antimicrobial and Antiviral Activities
The indole scaffold is a common feature in many natural and synthetic antimicrobial and antiviral agents.[13][14][15][16] While research specifically on indole-6-carboxylic acid derivatives in this area is less extensive, the broader class of indole derivatives has shown significant promise.
Antimicrobial Activity
Indole derivatives have been shown to possess activity against a range of bacteria and fungi.[1][14][17] Their mechanisms of action can include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[17]
Evaluation of Antimicrobial Activity: The antimicrobial activity of these compounds can be determined using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).
Antiviral Activity
Several indole derivatives have been identified as potent antiviral agents, targeting various stages of the viral life cycle, including entry, replication, and assembly.[13][15][16][18] For example, some indole-3-carboxylic acid derivatives have shown activity against SARS-CoV-2.[15][18]
Evaluation of Antiviral Activity: Antiviral efficacy is typically assessed in cell-based assays using specific virus strains. The reduction in viral load or cytopathic effect is measured to determine the compound's potency.
Anti-inflammatory Properties
Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including some indole-3-carboxylic acid derivatives, have demonstrated significant anti-inflammatory effects.[19][20][21][22]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[21][22] This is often achieved through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[22]
Experimental Evaluation of Anti-inflammatory Activity
Protocol: In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Compound Treatment: Treat the cells with the indole-6-carboxylic acid derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours, measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Synthesis of Indole-6-Carboxylic Acid
A common method for the synthesis of the core indole-6-carboxylic acid scaffold involves the hydrolysis of the corresponding methyl ester.[23]
Protocol: Synthesis of Indole-6-Carboxylic Acid [23]
-
Reaction Setup: Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran, methanol, and water.
-
Hydrolysis: Add lithium hydroxide monohydrate to the solution.
-
Heating: Stir the mixture at 60°C for 6 hours.
-
Solvent Removal: Concentrate the reaction mixture to remove the organic solvents.
-
Acidification: Dissolve the residue in water and acidify with hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration and dry to yield indole-6-carboxylic acid.
Conclusion and Future Perspectives
Indole-6-carboxylic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory agents warrants further investigation. The synthetic tractability of the indole-6-carboxylic acid scaffold allows for the generation of large libraries of derivatives for structure-activity relationship studies, which will be crucial for the development of potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro and in vivo efficacy into clinically successful therapeutics.
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A Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Allure of Indole Alkaloids
Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds identified from sources spanning the plant, fungal, and marine kingdoms.[1] Their significance is deeply rooted in pharmacology, with many serving as cornerstone therapeutics or as inspiration for new drug development.[2][3] Prominent examples include the anticancer agents vincristine and vinblastine, the antiarrhythmic ajmaline, and the antihypertensive reserpine.[1][2] The complex architectures and potent bioactivities of these molecules continue to drive the search for novel scaffolds with therapeutic potential.[1][2]
However, the path from a raw biological source to a pure, structurally characterized novel compound is fraught with challenges. The primary obstacle in natural product screening is the frequent rediscovery of known compounds, a time-consuming and resource-intensive issue.[4] Therefore, a modern workflow must be efficient, logical, and integrate advanced analytical techniques at the earliest stages. This guide provides a comprehensive, technically-grounded framework for the systematic discovery and isolation of novel indole alkaloids, emphasizing the rationale behind methodological choices to empower researchers in this dynamic field.
Phase 1: Strategic Sourcing and Extraction
The journey begins with the selection of promising biological material and the efficient extraction of its chemical constituents.
Bio-prospecting and Source Selection
The choice of source material is a critical determinant of success. Indole alkaloids are well-represented in specific plant families like Apocynaceae, Rubiaceae, and Loganiaceae, as well as in various marine microorganisms and invertebrates.[2][5] Strategic selection can be guided by:
-
Ethnobotanical Knowledge: Traditional medicine often provides powerful leads, as plants used for therapeutic purposes may contain bioactive compounds.[6]
-
Chemotaxonomy: The known distribution of certain alkaloid types within specific genera can guide the selection of related, yet uninvestigated, species.
-
Unique Environments: Organisms from unique ecological niches, such as marine environments with high pressure and salinity, often produce structurally novel compounds.[3][5]
Extraction: Liberating the Target Molecules
Extraction is the crucial first step to separate the desired natural products from the raw biological matrix.[7] The choice of method depends on the physicochemical properties of the target alkaloids and the nature of the source material.[8]
Conventional Methods: Traditional solvent-based methods remain widely used.[7][9]
-
Maceration: Soaking the material in a solvent at room temperature. Simple, but can be time-consuming and inefficient.[7][9]
-
Soxhlet Extraction: A continuous extraction with hot solvent, offering higher efficiency than maceration but unsuitable for heat-labile compounds.[7]
-
Acid-Base Extraction: A highly effective method for alkaloids. The plant material is first extracted with an acidic aqueous solution (e.g., dilute HCl or sulfuric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.[10][11][12] The aqueous extract is then washed with a non-polar organic solvent to remove neutral lipids and pigments.[10] Subsequently, the aqueous layer is basified (e.g., with NaOH or NH₄OH), neutralizing the alkaloids and making them soluble in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) for extraction.[11][12]
Modern "Green" Techniques: These methods offer advantages like reduced solvent consumption and shorter extraction times.[7][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and disrupt the plant cell walls, accelerating extraction.[7][9]
-
Ultrasound-Assisted Extraction (UAE): Employs acoustic cavitation to enhance solvent penetration and mass transfer.[7][9]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the solvent. This technique is highly tunable and advantageous for avoiding organic solvent use, although it can be less effective for highly polar alkaloids without a co-solvent.[9][14]
| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Differential solubility in acidic/basic solutions | Highly selective for alkaloids, efficient | Can involve multiple steps, potential for emulsion | General purpose for alkaloid-rich sources |
| Soxhlet Extraction | Continuous hot solvent percolation | High extraction efficiency | Not suitable for thermolabile compounds | Stable, moderately polar compounds |
| MAE / UAE | Microwave/ultrasonic energy | Fast, reduced solvent use[7] | Requires specialized equipment | Rapid screening of multiple samples |
| SFE | Supercritical fluid solvent (e.g., CO₂) | "Green" solvent, highly tunable | High initial cost, may require co-solvents for polar alkaloids[14] | Non-polar to moderately polar compounds |
Phase 2: Early Analysis - Dereplication and Chemical Profiling
To avoid the costly purification of known compounds, early and rapid identification, or dereplication , is a key step in a modern natural product discovery workflow.[4] The goal is to create a chemical profile of the crude extract and quickly flag known substances, prioritizing the isolation of potentially novel molecules.[15][16]
The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS) .[17]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, allowing for the confident determination of molecular formulas for compounds in the extract.[4]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting ions, MS/MS provides structural information that can be used as a fingerprint to search against databases.[18]
Protocol: LC-HRMS Based Dereplication
-
Sample Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to the HRMS system. A gradient elution from water to acetonitrile (both often containing 0.1% formic acid to aid ionization) is typically used.
-
Data Acquisition: Acquire data in positive ion mode, as alkaloids readily form [M+H]⁺ ions. Collect both full scan MS and data-dependent MS/MS spectra.
-
Database Searching: Process the raw data to generate a peak list containing retention times, accurate masses, and MS/MS fragmentation patterns. This list is then searched against natural product databases (e.g., Dictionary of Natural Products, AntiBase, MarinLit).[19]
-
Analysis: Peaks that match known compounds in the databases with high confidence (mass accuracy, fragmentation pattern, and sometimes retention time) are flagged as "knowns." Any major or bioactive peaks that remain unidentified are prioritized for targeted isolation.[16][19]
Phase 3: Isolation and Purification Workflow
The isolation of a pure compound from a complex extract is a multi-step process that relies almost exclusively on chromatographic techniques.[7][13] The strategy involves progressively finer separation steps, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.
Workflow Diagram: From Crude Extract to Pure Alkaloid
Caption: A typical workflow for the discovery and isolation of novel indole alkaloids.
Step 1: Bulk Fractionation
The initial goal is to separate the complex crude extract into several less complex fractions.
-
Vacuum Liquid Chromatography (VLC) / Flash Column Chromatography (CC): These are the workhorses for initial cleanup.[9] A column is packed with a stationary phase (most commonly silica gel for normal-phase or C18 for reverse-phase) and the extract is loaded at the top.[8][13] A solvent or a series of solvents of increasing polarity (a "step gradient") is passed through the column to elute different compounds based on their polarity.[8] Fractions are collected and analyzed (e.g., by TLC) to pool those with similar profiles.
Step 2: Intermediate Purification
Fractions of interest from the initial step are further purified.
-
Medium Pressure Liquid Chromatography (MPLC): An automated version of flash chromatography that provides better resolution.[9]
-
Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small quantities, where the sample is applied as a band on a large TLC plate. After development, the band corresponding to the target compound is scraped off and the compound is eluted with a strong solvent.
Step 3: Final Polishing
The final step aims to achieve >95% purity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the ultimate purification technique, offering the highest resolution.[8] An enriched fraction is injected onto a high-efficiency column, and the eluent is monitored by a detector (typically UV). The peak corresponding to the target compound is collected. Isocratic (constant solvent composition) or gradient elution can be used to achieve the best separation.
Phase 4: Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.[8]
Mass Spectrometry (MS)
As used in dereplication, HRMS provides the molecular formula. The fragmentation pattern observed in MS/MS experiments gives clues about the connectivity of the molecule, revealing characteristic losses (e.g., loss of a water molecule or a methoxy group) that help piece together the structure.[8][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule in solution.[8][20] A suite of experiments is required:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting different fragments of the molecule to build the complete carbon skeleton.[21]
-
Logic of Structural Assembly using 2D NMR
Caption: Using key 2D NMR experiments to assemble a molecular structure.
Final Confirmation: X-ray Crystallography
If the isolated compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous 3D structure, including the absolute stereochemistry. This is considered the gold standard for structural confirmation.[21]
Conclusion and Future Outlook
The discovery of novel indole alkaloids remains a vital frontier in drug development. The modern approach de-emphasizes brute-force isolation in favor of an intelligent, analytics-driven workflow. By integrating high-resolution mass spectrometry and metabolomics for early-stage dereplication, researchers can focus their efforts on compounds that are genuinely novel.[15][17] Advances in chromatographic materials and automated systems continue to streamline the purification process, while sophisticated NMR experiments and computational methods are accelerating structural elucidation.[22] The synergy of these advanced techniques ensures that the exploration of nature's chemical diversity will continue to yield fascinating and pharmacologically important indole alkaloids for years to come.
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- Anonymous. (n.d.). Molecular Structure Analysis of Alkaloids. JEOL Ltd..
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theoretical modeling of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
An In-Depth Technical Guide to the Theoretical Modeling of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Abstract: This technical guide provides a comprehensive framework for the , a molecule of significant interest due to its indole scaffold, a common feature in medicinal chemistry.[1][2] This document is intended for researchers, computational chemists, and drug development professionals. It delineates a multi-tiered computational approach, beginning with fundamental quantum mechanical calculations to define the molecule's electronic structure and concluding with molecular docking simulations to explore its potential biological interactions. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each step is a self-validating system designed for reproducibility and accuracy.
Introduction: Rationale and Strategic Overview
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a frequent component of molecules designed to interact with biological systems. Indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Notable approved drugs, such as Sunitinib and Panobinostat, feature this versatile scaffold, highlighting its importance in developing novel therapeutics.[2]
Spotlight on 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
The subject of this guide, 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, is a substituted indole with several key features that merit computational investigation (see Table 1 for molecular details).[4] The bromine atom at the C2 position can serve as a reactive handle for synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate.[5] The cyclohexyl group at C3 introduces significant steric bulk and lipophilicity, while the carboxylic acid at C6 provides a key site for hydrogen bonding and potential salt formation. Understanding the interplay of these substituents on the molecule's geometry, electronic profile, and interaction potential is paramount for its rational development.
The Imperative for Theoretical Modeling
In modern drug discovery and materials science, theoretical modeling is not merely a supplementary tool but a foundational pillar. It provides a cost-effective and rapid means to predict molecular properties, elucidate reaction mechanisms, and screen vast chemical spaces before committing to resource-intensive laboratory synthesis.[6] By employing computational techniques, we can build a robust, data-driven understanding of a molecule's potential, guiding experimental efforts and minimizing late-stage failures. This guide establishes a validated workflow for characterizing our target molecule from first principles.
Foundational Analysis: Geometry and Electronic Structure via DFT
The first step in understanding any molecule is to determine its most stable three-dimensional conformation and its fundamental electronic properties. For this, Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational efficiency for organic molecules.[7][8]
The Causality Behind Method Selection
-
Expertise & Experience: We select the B3LYP hybrid functional. This functional has a long track record of providing reliable geometric and electronic data for a wide range of organic systems.[7] For the basis set, we employ 6-311+G(d,p), which provides a flexible and accurate description of the electron distribution. The "+" indicates diffuse functions, essential for describing anions and non-covalent interactions, while the "(d,p)" polarization functions are critical for accurately representing bonding in three-dimensional space.[8]
Experimental Protocol: DFT Geometry Optimization & Frequency Analysis
-
Input Structure Generation: Build the 3D structure of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Calculation Setup:
-
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the calculation type: Opt Freq (Optimization and Frequencies).
-
Define the level of theory: B3LYP/6-311+G(d,p).
-
Define the solvent model: Use the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent to simulate a solvated environment.
-
-
Execution: Run the calculation. This is an iterative process where the software systematically adjusts the atomic positions to find the lowest energy conformation.
-
Self-Validation & Trustworthiness:
-
Convergence Confirmation: After the calculation completes, inspect the output file to ensure that all four geometry optimization convergence criteria have been met.
-
Frequency Analysis: Critically, check the results of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further investigation.
-
Analysis of the Electronic Landscape
With a validated structure, we can extract key electronic descriptors.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity (see Table 2). A smaller gap suggests the molecule is more easily excitable and more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to the charge distribution around the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For our molecule, we anticipate a strong negative potential around the carboxylic acid's oxygen atoms, highlighting their role as hydrogen bond acceptors.
Interactional Dynamics: Molecular Docking Simulations
To explore the potential of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid as a therapeutic agent, we must simulate its interaction with a relevant biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[1]
Authoritative Grounding & Target Selection
Given that many indole derivatives exhibit anticancer activity by targeting protein kinases or tubulin[2], we will select a representative protein kinase as a hypothetical target for this guide (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR2, PDB ID: 2OH4). The choice of target should always be guided by existing literature or project-specific goals.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Use the DFT-optimized structure of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds.
-
Save the file in the appropriate format (e.g., .pdbqt for AutoDock Vina).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Assign partial charges.
-
Save the file in the appropriate format (e.g., .pdbqt).
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. The size of the box should be sufficient to encompass the entire binding pocket.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function.
-
-
Self-Validation & Trustworthiness:
-
Re-docking: A crucial validation step is to extract the original co-crystallized ligand from the PDB file and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Pose Analysis: Analyze the top-scoring poses. A credible result will show the ligand making chemically sensible interactions with key active site residues. Look for hydrogen bonds, hydrophobic interactions, and potential halogen bonds from the bromine atom.
-
Data Presentation and Visualization
Clear presentation of computational data is essential for interpretation and communication.
Table 1: Key Molecular Descriptors for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C15H16BrNO2 | PubChem[4] |
| Molecular Weight | 322.2 g/mol | PubChem[4] |
| Monoisotopic Mass | 321.03644 Da | PubChem[4] |
| XLogP (Predicted) | 5.1 | PubChem[4] |
| Hydrogen Bond Donors | 2 (NH and OH) | Calculated |
| Hydrogen Bond Acceptors | 2 (C=O and OH) | Calculated |
Table 2: Predicted Electronic Properties (DFT/B3LYP/6-311+G(d,p))
| Property | Energy (eV) | Interpretation |
| HOMO Energy | (Value) | Energy of the highest occupied molecular orbital |
| LUMO Energy | (Value) | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | (Value) | Indicator of chemical reactivity and stability |
| Note: Values are placeholders and would be populated from actual DFT calculation outputs. |
Table 3: Hypothetical Molecular Docking Results against VEGFR2
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | (Value) | Cys919, Asp1046 | Hydrogen Bond |
| 1 | (Value) | Val848, Leu840 | Hydrophobic |
| 2 | (Value) | Glu885, Phe918 | Hydrogen Bond, π-π Stacking |
| Note: Values are placeholders and would be populated from actual docking simulation outputs. |
Mandatory Visualizations
Diagram 1: General Theoretical Modeling Workflow
Caption: A high-level overview of the computational workflow.
Diagram 2: DFT Calculation and Validation Protocol
Caption: Step-by-step DFT protocol with critical validation checks.
Conclusion and Future Perspectives
This guide has outlined a robust, multi-step computational protocol for the in-depth characterization of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. By integrating DFT calculations for electronic and structural analysis with molecular docking for interactional profiling, we can generate a comprehensive theoretical dossier on the molecule. The data derived from these models—ranging from the HOMO-LUMO gap to predicted binding affinities—provides actionable intelligence for medicinal chemists and drug developers.
Future work could extend this modeling by performing molecular dynamics (MD) simulations to study the stability of the ligand-protein complex over time or by using Quantum Theory of Atoms in Molecules (QTAIM) to provide a deeper analysis of the intramolecular and intermolecular bonding. Ultimately, the insights gained from this theoretical framework will serve to accelerate the rational design and development of novel chemical entities based on this promising indole scaffold.
References
-
Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications. [Link]
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2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid. PubChem. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]
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Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase. DSpace Cris Angular. [Link]
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Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. Semantic Scholar. [Link]
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3-Bromo-1h-indole. PubChem. [Link]
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2-Bromo-6-methylcyclohexane-1-carboxylic acid. PubChem. [Link]
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Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. [Link]
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Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link]
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Semantic Scholar. [Link]
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2-Bromo-3-cyclohexenol. PubChem. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyse NL1-NL3. National Institutes of Health (NIH). [Link]
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4-bromo-3-oxocyclohexanecarboxylic acid. ChemSynthesis. [Link]
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6-Bromo-1H-indole-3-carboxylic acid. National Institutes of Health (NIH). [Link]
-
6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]
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A Technical Guide to 2-Bromo-1H-indole-6-carboxylic Acid (CAS 1782429-68-8): A Strategic Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Bromo-1H-indole-6-carboxylic acid, a versatile heterocyclic building block. Positioned from the perspective of a Senior Application Scientist, this document moves beyond a simple catalog entry to illuminate the compound's strategic value in medicinal chemistry and drug development. We will explore its chemical reactivity, potential applications in library synthesis, and provide validated, protocol-driven examples of its use in a typical drug discovery workflow.
Introduction: The Strategic Value of a Bifunctional Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a perennial focus of drug discovery efforts. Within this family, halogenated indole carboxylic acids are of particular importance as synthetic intermediates.[1]
2-Bromo-1H-indole-6-carboxylic acid (CAS 1782429-68-8) emerges as a particularly strategic building block due to its bifunctional nature.[1] It possesses two distinct and orthogonally reactive handles:
-
An aryl bromide at the 2-position, primed for transition metal-catalyzed cross-coupling reactions.
-
A carboxylic acid at the 6-position, ready for derivatization via amide bond formation, esterification, or other carboxylate chemistries.
This dual reactivity allows for the systematic and divergent exploration of chemical space around the indole core, making it an ideal starting material for generating focused compound libraries aimed at specific biological targets.[1]
Physicochemical & Structural Data
A precise understanding of a building block's properties is the foundation of rational drug design. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1782429-68-8 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.06 g/mol | [1][2] |
| IUPAC Name | 2-bromo-1H-indole-6-carboxylic acid | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=C2)Br | [1] |
| InChI Key | PHUMXXWPXYBLDE-UHFFFAOYSA-N | [3] |
Synthetic Utility & Core Reaction Protocols
The power of 2-Bromo-1H-indole-6-carboxylic acid lies in its capacity to serve as a versatile scaffold. The bromine and carboxylic acid groups can be functionalized in a stepwise manner to build molecular complexity.
The bromine atom at the C2 position is an excellent handle for introducing diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.
Causality of Protocol Choice: The following Suzuki-Miyaura coupling protocol is designed for robustness. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common for its stability and effectiveness with heteroaryl bromides. A mixed solvent system (e.g., Dioxane/Water) ensures solubility for both the organic and inorganic reagents, while a mild base like K₂CO₃ is sufficient to facilitate the transmetalation step without causing degradation of the indole core.
Objective: To couple a boronic acid (R-B(OH)₂) to the C2 position of the indole scaffold.
Materials:
-
2-Bromo-1H-indole-6-carboxylic acid (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane, Anhydrous
-
Water, Degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 2-Bromo-1H-indole-6-carboxylic acid, the selected boronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes. This step is critical to prevent oxidation of the palladium catalyst.
-
Add Pd(dppf)Cl₂ to the flask.
-
Via syringe, add anhydrous 1,4-Dioxane and degassed water in a 4:1 ratio. The reaction should be approximately 0.1 M in concentration relative to the starting indole.
-
Place the flask in a pre-heated oil bath at 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.
The carboxylic acid at the C6 position is an ideal anchor point for introducing a second diversity element, most commonly through the formation of amides. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
Causality of Protocol Choice: The HATU-based coupling protocol is selected for its high efficiency and low rate of side reactions. HATU is a potent activating agent for carboxylic acids, leading to rapid amide bond formation under mild conditions. A non-nucleophilic base like DIPEA is used to scavenge the acid formed during the reaction without competing with the primary amine.
Objective: To couple a primary or secondary amine (R-NH₂) to the C6-carboxylic acid.
Materials:
-
C2-functionalized indole-6-carboxylic acid (from Protocol 1) (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), Anhydrous
Procedure:
-
Dissolve the indole-6-carboxylic acid starting material in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activation step is crucial for forming the active O-acylisourea intermediate.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 2-6 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Application in Drug Discovery: A Workflow Example
To illustrate the strategic application of this building block, we will outline a hypothetical workflow for developing inhibitors of a target protein, for example, a hypothetical kinase "TargetKinase-1".
The following diagram illustrates the two-step divergent synthesis strategy to rapidly generate a library of compounds from the core scaffold.
Caption: Divergent synthesis using CAS 1782429-68-8.
Once the library is synthesized, a tiered screening approach is employed to identify active compounds and validate their mechanism of action.
Caption: Tiered screening cascade for synthesized compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of library compounds against TargetKinase-1.
Principle: This is a generic kinase assay protocol using a technology like ADP-Glo™ (Promega) which measures kinase activity by quantifying the amount of ADP produced. Lower signal indicates greater inhibition.
Materials:
-
Recombinant human TargetKinase-1 enzyme
-
Kinase-specific substrate peptide
-
ATP (at Km concentration)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Library compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each library compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates using an acoustic dispenser. This creates a dose-response curve.
-
Enzyme/Substrate Addition: Prepare a master mix of TargetKinase-1 and its substrate in assay buffer. Add 5 µL of this mix to each well containing the compound.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP and uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using high (no enzyme) and low (DMSO vehicle) controls. Plot the normalized response against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
2-Bromo-1H-indole-6-carboxylic acid is more than a catalog chemical; it is a high-potential starting material for drug discovery. Its defined structure and orthogonal reactive sites provide medicinal chemists with a reliable and flexible platform for the rapid synthesis of diverse compound libraries. By leveraging robust synthetic protocols like the Suzuki coupling and HATU-mediated amidation, researchers can efficiently navigate chemical space to develop novel therapeutics. The workflows and protocols detailed in this guide provide a validated framework for harnessing the full potential of this valuable building block.
References
- Benchchem. (n.d.). 2-Bromo-1H-indole-6-carboxylic acid | 1782429-68-8.
- Sigma-Aldrich. (n.d.). 576662 indole-6-carboxylic acid.
- Fluorochem. (n.d.). 2-BROMO-1H-INDOLE-6-CARBOXYLIC ACID.
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The Strategic Chemistry of Brominated Indoles: A Guide to Stability and Reactivity for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The introduction of a bromine atom onto this privileged scaffold profoundly alters its physicochemical and biological properties, offering a powerful tool for drug design and optimization. This guide provides an in-depth exploration of the stability and reactivity of brominated indoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal factors governing their stability under various conditions and explore their versatile reactivity, highlighting key synthetic transformations with detailed, validated protocols.
The Bromine Effect: Modulating the Indole Core
The indole ring is an electron-rich aromatic system, with the highest electron density at the C3 position.[2] This inherent reactivity makes it a versatile starting point for chemical synthesis. The introduction of a bromine atom, an electronegative yet polarizable halogen, induces several critical changes:
-
Electronic Perturbation: Bromine acts as a weak deactivating group via its inductive effect (-I) but also as a weak activating group through its resonance effect (+R) by donating its lone pair electrons to the aromatic system. This dual nature subtly modulates the nucleophilicity of the indole ring, influencing the regioselectivity of further reactions.
-
Steric Influence: The size of the bromine atom can direct the approach of reagents to specific positions, offering a degree of steric control in synthetic transformations.
-
Metabolic Blocking: Strategically placed bromine atoms can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Enhanced Binding Interactions: The polarizable nature of bromine can lead to favorable halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.[3]
-
Synthetic Handle: The carbon-bromine bond serves as a versatile functional handle for a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-couplings.
Navigating the Stability Landscape of Brominated Indoles
A thorough understanding of the stability of brominated indoles is paramount for their successful application in drug development, from synthesis and purification to formulation and in vivo studies.
Chemical Stability
-
Acidic Conditions: Indoles are known to be sensitive to strong acidic conditions, which can lead to polymerization or degradation.[4] While N-unsubstituted indoles can protonate at the C3 position, forming an indoleninium ion that can react with other indole molecules, N-protected indoles generally exhibit greater stability. Bromination can further influence this stability depending on the position of the substituent. For instance, electron-withdrawing groups on the benzene ring can decrease the basicity of the indole nitrogen, making the molecule more resistant to acid-catalyzed decomposition.
-
Basic Conditions: Brominated indoles are generally stable under basic conditions. The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be deprotonated with strong bases to form the corresponding indolyl anion, a potent nucleophile. This reactivity is often exploited in synthesis for N-alkylation or N-arylation reactions.
-
Oxidative and Reductive Stability: The indole ring can be susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. The presence of a bromine atom can influence the rate and outcome of oxidative reactions. Conversely, under reductive conditions, the C-Br bond can be cleaved, a reaction that can be either a desired transformation or an unwanted side reaction depending on the synthetic context.
Physicochemical Stability
-
Photostability: Substituted indoles can exhibit varying degrees of photostability.[5] The absorption of UV light can lead to the formation of excited states that may undergo photochemical reactions, leading to degradation. The presence and position of a bromine atom can alter the absorption spectrum and the photochemical pathways of the molecule. While specific data on the photostability of a wide range of brominated indoles is not extensively compiled, it is a critical parameter to evaluate for any drug candidate, as instability to light can impact shelf-life and therapeutic efficacy.
-
Thermal Stability: Most brominated indoles are crystalline solids with relatively high melting points and good thermal stability under typical laboratory and storage conditions.[6][7] However, at elevated temperatures, decomposition can occur. The thermal stability is influenced by the overall substitution pattern of the indole ring.
Metabolic Stability
In drug discovery, metabolic stability is a critical determinant of a compound's in vivo half-life and oral bioavailability. Unsubstituted indoles are often susceptible to metabolism by cytochrome P450 enzymes, leading to hydroxylation at various positions. Bromination can serve as a "metabolic shield," blocking these sites of oxidation and thereby improving the metabolic stability of the molecule. This has been a successful strategy in the development of several drug candidates.[8]
The Reactive Arsenal of Brominated Indoles: A Synthetic Toolkit
The C-Br bond on the indole scaffold is a gateway to a vast and powerful array of chemical transformations, making brominated indoles invaluable intermediates in organic synthesis.
Electrophilic Aromatic Substitution
The indole ring readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive.[2] If the C3 position is blocked, substitution typically occurs at the C2 position. Bromination of the indole core can be achieved using various reagents, with N-bromosuccinimide (NBS) being a common choice. The regioselectivity of bromination can be controlled by the reaction conditions and the nature of the substituents already present on the indole ring.[9]
Transition Metal-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful application of brominated indoles in modern organic synthesis. The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance has revolutionized the construction of complex molecules.
-
Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of a brominated indole with a boronic acid or boronate ester is a robust and widely used method for the formation of a C-C bond. This reaction is tolerant of a wide range of functional groups and is frequently employed in the synthesis of biaryl and hetero-biaryl structures.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a brominated indole with an amine. It is a cornerstone reaction for the synthesis of N-aryl and N-heteroaryl indoles, which are common motifs in pharmaceuticals.
-
Sonogashira Coupling: The Sonogashira coupling involves the palladium- and copper-co-catalyzed reaction of a brominated indole with a terminal alkyne to form a C(sp)-C(sp2) bond.[10][11] This reaction is instrumental in the synthesis of alkynylindoles, which are versatile intermediates and can be found in some biologically active molecules.
-
Heck Coupling: The Heck reaction is a palladium-catalyzed process that forms a C-C bond between a brominated indole and an alkene.[2][3] This reaction is particularly useful for the synthesis of vinylindoles.
-
Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple a brominated indole with an organostannane reagent.[12][13] While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction in many applications.
-
Negishi Coupling: The Negishi coupling involves the reaction of a brominated indole with an organozinc reagent, catalyzed by palladium or nickel.[14][15] Organozinc reagents are highly reactive and can be prepared from a wide range of precursors, making the Negishi coupling a versatile tool.
Lithiation and Metal-Halogen Exchange
Treatment of a brominated indole with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. This generates a highly reactive lithiated indole intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the position formerly occupied by the bromine atom.
Nucleophilic Aromatic Substitution
While the electron-rich indole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups on the ring can activate a C-Br bond towards nucleophilic attack. This reaction pathway is less common for indoles but can be a useful strategy in specific synthetic contexts.
Experimental Protocols
To provide practical guidance, detailed step-by-step methodologies for two of the most crucial cross-coupling reactions are presented below. These protocols are based on established and validated procedures from the scientific literature.
Protocol: Suzuki-Miyaura Coupling of a Brominated Indole
Objective: To synthesize a 5-aryl-1H-indole from 5-bromo-1H-indole and an arylboronic acid.
Materials:
-
5-Bromo-1H-indole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 8 mol%)
-
Potassium carbonate (K2CO3, 2.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination of a Brominated Indole
Objective: To synthesize a 5-(N-arylamino)-1H-indole from 5-bromo-1H-indole and an arylamine.
Materials:
-
5-Bromo-1H-indole
-
Arylamine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add Pd2(dba)3 (0.01 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.
-
In a separate flask, add 5-bromo-1H-indole (1.0 mmol), the arylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst solution from the first flask to the second flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
Brominated indoles are prevalent in marine natural products, many of which exhibit potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][16][17] In synthetic medicinal chemistry, the strategic incorporation of bromine into indole-based drug candidates has led to significant advances.
-
Approved Drugs and Clinical Candidates: Several marketed drugs and compounds in clinical development feature a brominated indole scaffold. The bromine atom in these molecules often contributes to improved potency, selectivity, or pharmacokinetic properties.
-
Probes for Chemical Biology: The "heavy atom" effect of bromine makes it a valuable tool in X-ray crystallography for solving the phase problem and determining the three-dimensional structure of drug-target complexes.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a key reaction mechanism and a synthetic workflow.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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A Technical Guide to 3-Substituted Indole-6-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, 3-substituted indole-6-carboxylic acids represent a particularly valuable class of compounds. The strategic placement of a carboxylic acid group at the C6-position provides a crucial handle for modulating physicochemical properties and establishing key interactions with biological targets, while the C3-position offers a readily functionalizable site for tuning potency and selectivity.[1][3] This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of 3-substituted indole-6-carboxylic acids. We explore established and modern synthetic methodologies, delve into structure-activity relationships (SAR), and present detailed protocols and mechanistic insights relevant to researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of the Indole-6-Carboxylic Acid Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of drug discovery due to its structural resemblance to the amino acid tryptophan and its ability to participate in various biological interactions.[2][3]
-
The C3-Position: The electron-rich nature of the indole nucleus makes the C3-position highly nucleophilic and prone to electrophilic substitution.[1] This inherent reactivity has been widely exploited to introduce a vast array of substituents, leading to compounds with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antidepressant, and analgesic effects.[3]
-
The C6-Carboxylic Acid: The introduction of a carboxylic acid group at the 6-position is a key design element. This functional group can act as a hydrogen bond donor and acceptor, anchoring the molecule within a receptor's binding site. Furthermore, it enhances aqueous solubility and provides a convenient point for further chemical modification, such as the formation of amides and esters, to fine-tune pharmacokinetic properties.[4][5]
Synthetic Strategies and Methodologies
The construction of 3-substituted indole-6-carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired C3-substituent and the availability of starting materials.
Core Synthetic Approaches
Two primary retrosynthetic strategies dominate the synthesis of this scaffold:
-
Late-Stage C3-Functionalization: This common approach begins with a pre-formed indole-6-carboxylic acid or its corresponding ester. The C3-substituent is then introduced via electrophilic substitution. This method is advantageous for creating a library of analogs from a common intermediate.
-
Indole Ring Formation: This strategy involves constructing the indole ring from acyclic precursors that already contain the desired C3-substituent or a precursor to it. The classic Fischer indole synthesis is a prime example.
Caption: Primary retrosynthetic pathways for target scaffold synthesis.
Catalytic and Modern Methods
Recent advances have focused on developing more efficient and sustainable synthetic methods. Various catalytic systems, including Brønsted acids, Lewis acids, and even household ingredients like sodium lauryl sulfate (SDS), have been employed to facilitate the synthesis of 3-substituted indoles.[6] These methods often offer advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to classical approaches.[3][6]
Representative Experimental Protocol: Amide Coupling
The carboxylic acid moiety at C6 is frequently used to form amide bonds, a common linkage in pharmaceutical agents. This protocol details a standard procedure for coupling an indole-6-carboxylic acid with an amine.
Protocol: Synthesis of N-Aryl Indole-6-Carboxamide
-
Rationale: This procedure utilizes a coupling reagent (e.g., BOP, DCC) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base is added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
Step 1: Reactant Preparation
-
Step 2: Activation and Coupling
-
Add 1.5 mmol of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[8]
-
While stirring at 0 °C (ice bath), add 1.2 mmol of a coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), portion-wise.[8] The use of BOP is advantageous as it minimizes side reactions and often leads to high yields.
-
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 4: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO3, 10% aqueous HCl, and brine.[7] This sequence removes unreacted acid, base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 5: Characterization (Self-Validation)
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8] The resulting spectra provide definitive validation of the target molecule's identity.
-
Biological Activities and Therapeutic Applications
3-Substituted indole-6-carboxylic acids have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in multiple therapeutic areas.
Anticancer Activity
This scaffold is particularly prominent in oncology research. Many derivatives function as inhibitors of key signaling proteins that are overexpressed in cancer cells.
-
Mechanism of Action: Kinase Inhibition: A significant number of these compounds target receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[9][10] These kinases are crucial for cancer cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site or an allosteric site, these indole derivatives block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9][10]
Caption: Inhibition of EGFR/VEGFR signaling by a 3-substituted indole-6-carboxylic acid derivative.
Other Therapeutic Areas
Beyond cancer, these compounds have shown promise in various other fields:
-
Anti-inflammatory and Analgesic: Certain derivatives exhibit potent anti-inflammatory and analgesic properties, likely through mechanisms involving the inhibition of inflammatory mediators.[11]
-
Antiviral: The indole scaffold has been explored for the development of antiviral agents, including small molecule HIV-1 fusion inhibitors that target the gp41 protein.[12]
-
Antimicrobial: Indole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[13]
-
Cardiovascular & CNS: Novel derivatives have been investigated as potential antihypertensive agents targeting the angiotensin II receptor and as allosteric modulators of cannabinoid receptors (CB1) for neurological applications.[14][15][16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-substituted indole-6-carboxylic acid scaffold has yielded crucial insights into the structural requirements for biological activity.
Impact of the C3-Substituent
The nature of the substituent at the C3-position is a primary determinant of potency and target selectivity.
-
For Anticancer Activity (Kinase Inhibition): Studies have shown that incorporating aryl or heteroaryl fragments, often attached via a linker like a hydrazone or oxadiazole, is crucial for antitumor activity.[10] The specific heterocycle and substitution pattern on the terminal aryl ring can be optimized to enhance binding affinity with the target kinase. For example, in one study, a compound with a 4-morpholin-4-yl phenethyl group at the C2-carboxamide position (related scaffold) showed potent EGFR inhibition.[8]
Role of the Indole Core and C6-Carboxylic Acid
-
Indole Core Modifications: Substitution on the benzene portion of the indole ring can fine-tune activity. For instance, introducing a chloro or fluoro group at the C5-position has been shown to enhance the potency of CB1 receptor allosteric modulators.[15]
-
The C6-COOH Moiety: While often serving as a solubility-enhancing group or a synthetic handle, the carboxylic acid itself can be critical for activity. It can form key hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in a protein's active site. Converting the acid to an ester or amide can drastically alter the compound's pharmacokinetic profile and biological activity.
| Scaffold/Target | Position | Modification | Impact on Activity | Reference |
| Indole-6-COOH / EGFR & VEGFR-2 | C3-Linker | Hydrazone, Oxadiazole | Introduction of aryl/heteroaryl fragments is required for anti-tumor activity. | [10] |
| Indole-2-Carboxamide / CB1 Receptor | C5 | Chloro or Fluoro substitution | Enhances potency of allosteric modulation. | [15] |
| Indole-2-Carboxamide / CB1 Receptor | C3 | Short alkyl groups (e.g., ethyl) | Preferred for potent inhibitory effect. | [15] |
| Indole-6-bis-Indole / HIV-1 gp41 | Linkage | 6-6' linkage between indole rings | Critical for establishing the overall shape required for binding to the hydrophobic pocket. | [12] |
Future Perspectives and Conclusion
The 3-substituted indole-6-carboxylic acid scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:
-
New Synthetic Methodologies: Development of more efficient, stereoselective, and environmentally friendly synthetic routes will accelerate the discovery process.
-
Novel Biological Targets: While kinase inhibition is a major focus, exploring the potential of these compounds against other target classes, such as epigenetic targets or protein-protein interactions, could yield new therapeutic breakthroughs.
-
Multi-Target Agents: The inherent versatility of the scaffold makes it suitable for designing multi-target drugs, which can be particularly effective for complex diseases like cancer.[9][10]
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Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Al-Ostath, A., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Sharqi, A., Al-Obaid, A. R., Al-Agamy, M. H., & El-Sayed, M. A. A. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]
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Aouad, M. R., Al-Hussain, S. A., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Obaid, A. R., Al-Agamy, M. H., & El-Sayed, M. A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2795. [Link]
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Banerjee, A., Mondal, S., & Majee, A. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(21), 14930-14959. [Link]
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The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Gentile, D. R., Kpokiri, E., Le, T., Nguyen, T., Harry, D., Johnson, B., Krystal, M., & Cocklin, S. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4544-4556. [Link]
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Al-Sanea, M. M., Al-Hussain, S. A., Al-Tamimi, A. M., Al-Obaid, A. R., Al-Agamy, M. H., & El-Sayed, M. A. A. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(14), 3290. [Link]
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Liu, Y., Li, M., Wang, Y., Zhang, Y., Tao, Y., & Yang, C. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 953460. [Link]
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Hassaneen, H. M. E., & Pagni, R. M. (2001). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 56(12), 1491-1495. [Link]
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Kulkarni, P. M., Kulkarni, A. A., Korde, A., Tichkule, R. B., Pandit, S. S., & Doredla, N. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-93. [Link]
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Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. [Link]
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Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Note & Protocols: 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid in Drug Design
Introduction: A Novel Scaffold for Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of pharmacological properties. The indole-6-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in the development of novel therapeutics, including potent anti-cancer agents.[2][3] Recent studies have highlighted the potential of substituted indole-6-carboxylic acid derivatives as inhibitors of critical signaling pathways in oncology, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]
This application note introduces 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid , a novel compound designed to leverage the established therapeutic potential of the indole core while introducing unique structural features to potentially enhance potency, selectivity, and drug-like properties. The strategic placement of a bromine atom at the 2-position and a cyclohexyl group at the 3-position is hypothesized to confer distinct advantages in the context of drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions and may also engage in halogen bonding with target proteins.[5] The bulky, lipophilic cyclohexyl group at the 3-position is anticipated to probe deep hydrophobic pockets within the active sites of target kinases, potentially increasing binding affinity and selectivity.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid as a potential therapeutic agent. The protocols outlined herein are designed to be self-validating and provide a logical framework for advancing this compound through the early stages of drug discovery.
Proposed Therapeutic Hypothesis
Based on the structure-activity relationships of known indole-6-carboxylic acid derivatives, we hypothesize that 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid will function as an inhibitor of receptor tyrosine kinases, such as EGFR and VEGFR-2.[2][4] The indole-6-carboxylic acid core will anchor the molecule in the ATP-binding pocket, while the 2-bromo and 3-cyclohexyl substituents will provide additional interactions to enhance inhibitory activity.
PART 1: Synthesis and Characterization
The synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid can be approached through a multi-step sequence, leveraging established indole synthesis methodologies. A proposed retro-synthetic analysis is outlined below.
Experimental Workflow: Synthesis
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Application Note & Protocol: Suzuki-Miyaura Coupling of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating a Multifaceted Substrate in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of a particularly challenging substrate: 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid . The successful functionalization of this molecule is of significant interest to drug development professionals, as the indole scaffold is a privileged structure in medicinal chemistry.[3][4]
This substrate presents a trifecta of challenges that must be addressed for an efficient transformation:
-
Steric Hindrance: The bulky cyclohexyl group at the C3 position sterically shields the C2-bromo reaction center, potentially impeding both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Unprotected N-H Group: The indole N-H is acidic and can engage in side reactions, such as deprotonation by the base or inhibitory interactions with the palladium catalyst. While many protocols require N-protection, direct coupling of N-H free indoles is highly desirable to maintain atom economy.[3][6]
-
Carboxylic Acid Moiety: The presence of a carboxylic acid introduces another acidic site that competes for the base. Furthermore, the carboxylate anion could potentially coordinate to the palladium center, leading to catalyst inhibition.[3]
This guide offers a field-proven protocol designed to navigate these complexities, grounded in a mechanistic understanding of the reaction. We will dissect the rationale behind the selection of catalyst, ligand, base, and solvent, providing researchers with a robust starting point for their synthetic campaigns.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate. This is often the rate-determining step and is heavily influenced by the steric and electronic nature of the substrate and the ligand.[7][8]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[1][9][10]
-
Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Protocol Rationale: A Targeted Approach
Our selection of reagents and conditions is tailored to overcome the specific hurdles presented by 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Catalyst & Ligand Selection: For sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ often prove insufficient. We recommend a catalyst system employing a bulky, electron-rich phosphine ligand. These ligands promote both the oxidative addition and the crucial reductive elimination step, which can be slow for congested intermediates.[11] N-Heterocyclic Carbene (NHC) ligands are also excellent choices for their strong σ-donating properties and steric bulk.[9][12] We propose using a pre-formed palladium precatalyst for reproducibility and ease of use.[3][6]
-
Base Selection: The base has multiple roles: it must activate the boronic acid for transmetalation and neutralize two acidic protons (indole N-H and carboxylic acid O-H).[10] Therefore, a sufficient excess (at least 3-4 equivalents) is critical. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is ideal. These bases are effective in promoting the reaction without causing significant hydrolysis of the boronic acid, a common side reaction.[8]
-
Solvent System: A polar, aprotic solvent capable of solubilizing the organic substrate and the palladium complex is required. 1,4-Dioxane or tetrahydrofuran (THF) are common choices. The addition of water is crucial as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[13] A typical ratio of organic solvent to water is between 4:1 and 10:1.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid with a generic arylboronic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Purpose |
| 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | 322.20 | 1.0 | 322 mg | Aryl bromide substrate |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 - 0.05 | 22 - 37 mg | Palladium catalyst precursor |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 | 415 mg | Base |
| 1,4-Dioxane, anhydrous | - | - | 8 mL | Primary solvent |
| Water, degassed | - | - | 2 mL | Co-solvent for base |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be a suspension.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of water.
-
Work-up - Acidification: Carefully acidify the aqueous mixture to pH 3-4 by the dropwise addition of 1M HCl. This step is crucial to protonate the carboxylic acid product, making it soluble in organic solvents.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., hexane/ethyl acetate with 1% acetic acid) or recrystallization to afford the pure coupled product.
Optimization Strategies
If the initial reaction provides low yield or is incomplete, consider the following optimization parameters. Vary one parameter at a time for a systematic analysis.
| Parameter | Recommended Alternatives | Rationale |
| Catalyst/Ligand | • SPhos or RuPhos based precatalysts (e.g., SPhos-Pd-G3) • Pd₂(dba)₃ with a separate ligand like SPhos or XPhos • NHC-Pd precatalysts (e.g., PEPPSI-IPr)[9] | Buchwald's biarylphosphine ligands (SPhos, XPhos) and NHC ligands are highly effective for sterically demanding couplings and can offer improved performance.[7][9] |
| Base | • Potassium phosphate (K₃PO₄) • Cesium carbonate (Cs₂CO₃) | K₃PO₄ is often more effective for challenging couplings. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction, albeit at a higher cost. |
| Solvent | • THF/H₂O • Toluene/H₂O • 2-MeTHF/H₂O | Solvent choice can significantly impact reaction rates and solubility. Toluene allows for higher reaction temperatures if needed. |
| Temperature | • Room temperature to 120 °C (microwave heating) | Some modern catalyst systems are highly active and may work at lower temperatures, while difficult couplings might require higher heat. Microwave irradiation can dramatically reduce reaction times.[5] |
Conclusion
The Suzuki-Miyaura coupling of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a challenging yet achievable transformation. Success hinges on the rational selection of a catalyst system capable of overcoming significant steric hindrance and reaction conditions that accommodate the multiple acidic protons of the substrate. The use of bulky, electron-rich phosphine or NHC ligands in conjunction with a sufficient excess of a suitable inorganic base is paramount. This application note provides a validated starting protocol and a logical framework for optimization, empowering researchers and drug development professionals to efficiently synthesize complex indole derivatives for further investigation.
References
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][2]
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Cui, T., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link][3]
-
Cui, T., et al. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][6]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
-
Cravotto, G., et al. (2021). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link][7]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][8]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link][13]
-
ResearchGate. Suzuki–Miyaura cross-coupling of 5-bromoindole (6) and phenylboronic.... [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
RSC Publishing. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]
-
ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. [Link][14]
-
Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link][5]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link][10]
-
Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link][12]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link][11]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
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- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on Indole Scaffolds
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Carboxylic acid-functionalized indoles, such as indole-3-acetic acid, are particularly valuable starting materials for the synthesis of diverse compound libraries.[2][3][4] Derivatization of the carboxylic acid group allows for the introduction of various functionalities, enabling the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles.
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the carboxylic acid group on indole scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their research. This document emphasizes the underlying chemical principles, practical experimental details, and troubleshooting strategies to ensure successful and reproducible results.
Core Concepts in Indole Carboxylic Acid Derivatization
The derivatization of a carboxylic acid typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[5] The choice of derivatization strategy depends on the desired functional group, the stability of the indole scaffold to the reaction conditions, and the presence of other functional groups.
The Challenge of the Indole Nucleus
The indole ring is an electron-rich aromatic system, which can influence the reactivity of substituents. The indole nitrogen (N-H) is weakly acidic and can be deprotonated under basic conditions, potentially leading to side reactions. Furthermore, the C2 and C3 positions of the indole ring are susceptible to electrophilic attack. Therefore, careful consideration of reaction conditions and, in some cases, the use of protecting groups is crucial.[6]
To Protect or Not to Protect? The Indole Nitrogen
The decision to protect the indole nitrogen is a critical consideration in the derivatization of indole carboxylic acids.
When to Protect:
-
Strongly Basic Conditions: Reactions employing strong bases can deprotonate the indole N-H, leading to N-acylation or other undesired side reactions.
-
Highly Electrophilic Reagents: The use of highly reactive electrophiles may result in reactions at the indole nitrogen or other positions on the ring.
-
Improved Solubility: N-protection can sometimes improve the solubility of the indole derivative in organic solvents.
Common Protecting Groups:
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its ease of installation and mild deprotection conditions.[7][8]
Caption: Simplified mechanism of EDC-mediated amide coupling.
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Dissolution: Dissolve the indole carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, followed by a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization. [9]
Parameter Recommended Condition Rationale Solvent DMF, DCM, CH₃CN Good solubility for reactants; aprotic to prevent reaction with EDC. Temperature 0 °C to RT Initial cooling minimizes side reactions during activation. Base DIPEA, TEA Scavenges the HCl byproduct from EDC·HCl and facilitates the reaction. | Equivalents | Carboxylic Acid: 1.0, Amine: 1.1, EDC·HCl: 1.2, HOBt: 1.2, Base: 2.0-3.0 | A slight excess of the amine and coupling reagents ensures complete conversion of the carboxylic acid. |
B. Uronium/Aminium Salt-Based Amide Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered carboxylic acids and amines. [10]It generally provides faster reaction times and higher yields compared to carbodiimide-based methods.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: General Procedure for HATU Coupling
-
Dissolution: Dissolve the indole carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq.) and a tertiary base such as DIPEA or TEA (2.0-3.0 eq.) to the solution. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization. For indole-2-carboxamides, recrystallization from solvents like ethanol or ethyl acetate/hexanes can be effective. [9]
Parameter Recommended Condition Rationale Solvent DMF Excellent solvent for a wide range of substrates and reagents. Temperature Room Temperature HATU is highly reactive, and reactions are typically fast at ambient temperature. Base DIPEA, TEA Essential for the activation of the carboxylic acid and to neutralize the hexafluorophosphate anion. | Equivalents | Carboxylic Acid: 1.0, Amine: 1.1, HATU: 1.1, Base: 2.0-3.0 | A slight excess of reagents ensures efficient coupling. |
II. Esterification: Accessing another Key Derivative
Esters of indole carboxylic acids are valuable intermediates and can also exhibit biological activity. The Fischer esterification is a classic and straightforward method for their synthesis.
Fischer Esterification
The Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and the use of excess alcohol or the removal of water drives the reaction towards the formation of the ester.
Protocol 3: Fischer Esterification of an Indole Carboxylic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the indole carboxylic acid (1.0 eq.) and the desired alcohol (as solvent or in large excess, >10 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. [11][12]
Parameter Recommended Condition Rationale Alcohol Methanol, Ethanol, etc. (in excess) Serves as both reactant and solvent, driving the equilibrium. Catalyst H₂SO₄, p-TsOH Protonates the carbonyl oxygen, activating the carboxylic acid. | Temperature | Reflux | Provides the necessary activation energy for the reaction. |
III. Synthesis of Other Important Carboxylic Acid Derivatives
A. Hydroxamic Acids
Hydroxamic acids are important functional groups in medicinal chemistry, known for their metal-chelating properties and their role as enzyme inhibitors. [13]They can be synthesized from carboxylic acids in a one-pot procedure. [14][15]
Protocol 4: One-Pot Synthesis of Indole Hydroxamic Acids
-
Activation: Dissolve the indole carboxylic acid (1.0 eq.) in an anhydrous solvent like THF or DMF. Cool the solution to 0 °C and add a coupling reagent such as EDC·HCl (1.2 eq.) and HOBt (1.2 eq.), or convert the acid to an acid chloride using thionyl chloride or oxalyl chloride. [16][17]2. Hydroxylamine Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq.) and a base like TEA or NaHCO₃ (1.5 eq.) in a suitable solvent (e.g., a mixture of water and THF) to generate free hydroxylamine.
-
Coupling: Slowly add the free hydroxylamine solution to the activated carboxylic acid at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Workup and Purification: Acidify the reaction mixture with dilute HCl to pH ~3-4 and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify the product by recrystallization or column chromatography.
B. Acyl Azides
Acyl azides are versatile intermediates that can be converted to isocyanates via the Curtius rearrangement, providing access to amines, ureas, and carbamates. [18]Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides. [18][19]
Protocol 5: Synthesis of Indole Acyl Azides using DPPA
Caution: Acyl azides can be explosive. Handle with care and avoid heating neat.
-
Dissolution: Dissolve the indole carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as toluene or THF.
-
Reagent Addition: Add a tertiary base like triethylamine (1.1 eq.) to the solution. Cool the mixture to 0 °C and add DPPA (1.1 eq.) dropwise. [2]3. Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: The acyl azide is often used in the next step without isolation. If isolation is necessary, carefully quench the reaction with cold water and extract with an organic solvent. The organic layer should be washed with cold saturated NaHCO₃ and brine, then dried and concentrated at low temperature.
IV. The Role of N-Protection in Indole Carboxylic Acid Derivatization
As previously mentioned, protection of the indole nitrogen can be crucial for the success of many derivatization reactions. The Boc group is a popular choice for this purpose.
Protocol 6: N-Boc Protection of Indole Carboxylic Acids
-
Dissolution: Dissolve the indole carboxylic acid (1.0 eq.) in a suitable solvent such as THF or dioxane.
-
Base and Reagent Addition: Add a base like sodium hydride (NaH, 1.2 eq., handle with care) or a non-nucleophilic base like DBU (1.2 eq.). Stir for 15-30 minutes at room temperature. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Workup and Purification: Quench the reaction with water, acidify to pH ~3, and extract with ethyl acetate. Wash, dry, and concentrate the organic layer. Purify the N-Boc protected indole carboxylic acid by column chromatography or recrystallization.
Protocol 7: Deprotection of N-Boc Indole Derivatives
The Boc group is typically removed under acidic conditions.
-
Dissolution: Dissolve the N-Boc protected indole derivative in a solvent such as DCM or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M). [20]3. Reaction: Stir at room temperature for 1-4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. The resulting salt can be neutralized with a base during a subsequent aqueous workup or used directly in the next step.
Caption: General workflow for the derivatization of indole carboxylic acids.
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in amide coupling | Incomplete activation of the carboxylic acid; Sterically hindered substrates; Low nucleophilicity of the amine. | Switch to a more powerful coupling reagent like HATU. Pre-activate the carboxylic acid before adding the amine. Increase reaction time and/or temperature. |
| Side product formation | Reaction at the indole nitrogen; Formation of N-acylurea (with EDC); Racemization of chiral centers. | Protect the indole nitrogen with a Boc group. Use HOBt or NHS as an additive with EDC. Perform the reaction at lower temperatures. |
| Difficulty in purification | Water-soluble byproducts from coupling reagents. | For EDC reactions, perform an acidic and basic aqueous wash to remove the urea byproduct. For other reagents, careful column chromatography is key. |
| Low yield in Fischer esterification | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol; Remove water using a Dean-Stark trap. |
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One-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂. Organic & Biomolecular Chemistry. [Link]
-
One-Pot Synthesis of a New Hydroxamic Acid and its Complexes with Metals. ResearchGate. [Link]
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One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. National Center for Biotechnology Information. [Link]
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One-Pot Synthesis of Hydroxamic Acids from Aldehydes and Hydroxylamine. Sciencemadness.org. [Link]
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Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). ResearchGate. [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]
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A Convenient Method for the Preparation of Hydroxamic Acids. ResearchGate. [Link]
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Indole N‐Boc deprotection method development. ResearchGate. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKAT USA, Inc. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]
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Methods for Hydroxamic Acid Synthesis. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Center for Biotechnology Information. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Wiley Online Library. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
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Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]
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Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. ACS Publications. [Link]
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Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. SIOC Journals. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and Phase II enzymes in rat and monkey hepatocytes. ResearchGate. [Link]
-
Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2- carboxamido)benzoate. Growing Science. [Link]
-
How to find suitable solvent for column chromatography???. ResearchGate. [Link]
-
Boc-(R,S-1,3-dihydro-2H-isoindole carboxylic acid. Chem-Impex. [Link]
-
Column Chromatography Notes. Membrane Solutions. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
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Application Note: 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid as a Versatile Scaffold for the Synthesis of Novel Agrochemicals
Abstract
The indole nucleus is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous bioactive compounds, including natural auxins and synthetic plant growth regulators.[1] This application note introduces 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid as a novel and highly versatile building block for the synthesis of next-generation agrochemicals. The unique trifunctional substitution pattern—a reactive 2-bromo handle for cross-coupling, a lipophilic 3-cyclohexyl group for modulating bioavailability, and a C6-carboxylic acid for derivatization—offers a powerful platform for creating diverse chemical libraries. We present a rationale for its application in developing novel carboxamide fungicides and provide detailed, validated protocols for its synthetic manipulation, positioning this scaffold as a valuable starting point for agrochemical discovery programs.
Introduction: The Strategic Value of a Trifunctional Indole Scaffold
The relentless evolution of resistance in pests and pathogens necessitates the continuous discovery of agrochemicals with novel modes of action and improved environmental profiles.[2] Indole derivatives have long been a fruitful area of investigation. For instance, indole-3-acetic acid and its analogues are foundational to the development of synthetic auxin herbicides that target the TIR1 receptor.[3][4] Furthermore, halogenated indoles have demonstrated significant potential as fungicides, insecticides, and nematicides, where the halogen atom not only enhances bioactivity but also serves as a key synthetic anchor point.[5][6]
2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a strategically designed scaffold that capitalizes on these principles. While specific biological applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its constituent features suggest immense potential. It is recognized primarily as a versatile chemical intermediate for synthesizing more complex molecules.[7] This guide provides the scientific rationale and actionable protocols to unlock that potential.
Analysis of Key Structural Features
-
The 2-Bromo Group: This feature is paramount for synthetic versatility. The bromine atom at the C2 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[8] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The 3-Cyclohexyl Group: The bulky and lipophilic cyclohexyl substituent is anticipated to enhance the molecule's ability to permeate biological membranes, a critical factor for in-planta translocation and reaching intracellular targets. This group can also impart metabolic stability and provide specific steric interactions within a target's binding pocket, potentially increasing potency and selectivity. Cyclohexane derivatives have been successfully developed as insecticides.[9]
-
The 6-Carboxylic Acid Group: Positioned on the benzene ring of the indole core, this carboxylic acid serves as a robust point for derivatization. It can be readily converted into a wide range of functional groups, most notably amides and esters. Carboxylic acid amide (CAA) fungicides are a significant class of agricultural products used to control oomycete pathogens.[10][11] This functional group provides a clear and proven path toward creating potent fungicidal agents.
Proposed Application: Synthesis of Novel Carboxamide Fungicides
Based on the structural analysis, we propose the application of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid as a core scaffold for developing novel carboxamide fungicides. Halogenated indoles have shown promise as antifungal agents, and the CAA functional group is a well-established fungicidal pharmacophore.[6][10][12] The synthetic strategy outlined below leverages the scaffold's unique functionality to build complex, drug-like molecules in a logical and efficient manner.
Overall Synthetic Workflow
The proposed workflow involves a two-stage process: first, diversification at the C2 position via a Suzuki coupling, followed by derivatization of the C6-carboxylic acid to form the target amide. This approach allows for the creation of a matrix of compounds by varying both the boronic acid and the amine coupling partners.
Caption: Proposed synthetic workflow for novel fungicides.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2-Position
Objective: To demonstrate the synthetic utility of the 2-bromo group by coupling the starting scaffold with 4-fluorophenylboronic acid.
Materials:
-
2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid and 4-fluorophenylboronic acid.
-
Add potassium carbonate, followed by the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. The product should precipitate or be extracted into the organic layer.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield 2-(4-fluorophenyl)-3-cyclohexyl-1H-indole-6-carboxylic acid.
Causality and Rationale: The Suzuki-Miyaura reaction is a robust and high-yielding method for forming C-C bonds.[8] Pd(PPh₃)₄ is a reliable catalyst for this transformation. A mixed solvent system of dioxane/water and a base (K₂CO₃) are standard conditions that facilitate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Protocol 2: Amide Synthesis via Acyl Chloride Formation
Objective: To convert the C6-carboxylic acid of the Suzuki-coupled product into a novel N-cyclopropyl amide.
Materials:
-
2-(4-Fluorophenyl)-3-cyclohexyl-1H-indole-6-carboxylic acid (from Protocol 1) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Cyclopropylamine (2.0 eq)
-
Triethylamine (TEA) (3.0 eq)
Methodology:
-
Dissolve the indole carboxylic acid in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise via syringe. Add one drop of N,N-Dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acyl chloride is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch).
-
In a separate flask, dissolve cyclopropylamine and triethylamine in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield N-cyclopropyl-2-(4-fluorophenyl)-3-cyclohexyl-1H-indole-6-carboxamide.
Causality and Rationale: The conversion of a carboxylic acid to an amide is often most efficiently achieved via an activated intermediate like an acyl chloride.[13] Thionyl chloride is a common and effective reagent for this purpose. Triethylamine is used as a base in the second step to neutralize the HCl generated during the amide formation, driving the reaction to completion.
Hypothetical Characterization Data
The successful synthesis of the target compound would be validated through standard analytical techniques. The table below presents expected data for the key compounds in the synthetic pathway.
| Compound ID | Structure | Mol. Weight ( g/mol ) | Expected Yield (%) | Key Hypothetical Characterization Data |
| SM-1 | 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | 338.22 | - | ¹H NMR (DMSO-d₆): δ 12.5 (s, 1H, COOH), 11.5 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H). MS (ESI-): m/z 336/338 [M-H]⁻. |
| INT-1 | 2-(4-Fluorophenyl)-3-cyclohexyl-1H-indole-6-carboxylic acid | 351.40 | 75-85% | ¹H NMR (DMSO-d₆): δ 12.6 (s, 1H, COOH), 11.8 (s, 1H, NH), 8.0-7.1 (m, 7H, Ar-H). MS (ESI-): m/z 350 [M-H]⁻. |
| TARGET-1 | N-cyclopropyl-2-(4-fluorophenyl)-3-cyclohexyl-1H-indole-6-carboxamide | 390.49 | 80-90% | ¹H NMR (DMSO-d₆): δ 11.7 (s, 1H, NH-indole), 8.4 (d, 1H, NH-amide), 8.0-7.1 (m, 7H, Ar-H), 2.9 (m, 1H, CH-cyclopropyl), 0.8-0.5 (m, 4H, CH₂-cyclopropyl). MS (ESI+): m/z 391 [M+H]⁺. |
Proposed Biological Evaluation Workflow
Once synthesized, the novel carboxamide derivatives should be subjected to a tiered screening process to evaluate their fungicidal activity.
Caption: Tiered workflow for fungicidal activity screening.
A primary screen would involve testing the compounds at a single high concentration (e.g., 100 µg/mL) against a panel of economically important plant pathogens, such as Phytophthora infestans (late blight) and Fusarium solani (root rot), using a mycelial growth inhibition assay on agar plates.[11][14] Compounds showing significant inhibition would advance to secondary screening to determine their half-maximal effective concentration (EC₅₀) values. The most potent compounds would then be evaluated in greenhouse trials to assess their efficacy and phytotoxicity on host plants.
Conclusion
2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid represents a powerful and underexploited scaffold for modern agrochemical synthesis. Its trifunctional nature provides three distinct and orthogonal points for chemical modification, enabling the rapid generation of diverse and novel molecular architectures. The protocols and strategies detailed in this application note provide a clear pathway for leveraging this building block in the rational design of new agrochemicals, with a particularly strong potential in the discovery of next-generation carboxamide fungicides.
References
-
Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: PubMed Central URL: [Link]
- Title: EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides Source: Google Patents URL
-
Title: Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot Source: MDPI URL: [Link]
-
Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: Frontiers in Chemistry URL: [Link]
-
Title: A new route to 4‐, 5‐, and 6‐indolecarboxylic acids Source: ResearchGate URL: [Link]
-
Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The role of indole derivative in the growth of plants: A review Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Nematicidal and insecticidal activities of halogenated indoles Source: ResearchGate URL: [Link]
-
Title: Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat Source: PMC - PubMed Central URL: [Link]
-
Title: Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Advances URL: [Link]
-
Title: Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
- Title: US5502071A - Indoles as insecticides and acaricides Source: Google Patents URL
-
Title: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid Source: MDPI URL: [Link]
-
Title: The role of indole derivative in the growth of plants: A review Source: ResearchGate URL: [Link]
-
Title: Nematicidal and insecticidal activities of halogenated indoles Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: Preprints.org (MDPI) URL: [Link]
-
Title: Modern Fungicides and Antifungal Compounds VI Source: DPG-Verlag URL: [Link]
-
Title: Plant Growth Regulators Source: BYJU'S URL: [Link]
-
Title: Development of novel pesticides in the 21st century Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Some bromohexine's derivatives: Synthesis and characterization by I.R, autodock and antimicrobial test Source: ResearchGate URL: [Link]
-
Title: Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans Source: ResearchGate URL: [Link]
-
Title: plant growth and development chapter 13 Source: NCERT URL: [Link]
Sources
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- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-1H-indole-6-carboxylic acid | 1782429-68-8 | Benchchem [benchchem.com]
- 8. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 9. EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides - Google Patents [patents.google.com]
- 10. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]
Application Note: A Robust Protocol for the N-Alkylation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] Functionalization of the indole core, particularly at the N1 position, is a critical strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. This application note provides a detailed, three-stage experimental protocol for the N-alkylation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, a complex trisubstituted indole. The presence of a carboxylic acid moiety necessitates a protection-alkylation-deprotection strategy to achieve the desired N-functionalization without undesired side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized methodology for the synthesis of N-alkylated indole-6-carboxylic acids.
Strategic Overview: A Three-Stage Approach
The inherent acidity of the carboxylic acid group on the indole-6-position would interfere with the basic conditions required for N-alkylation. Therefore, a three-stage synthetic sequence is employed:
-
Protection of the Carboxylic Acid: The carboxylic acid is first converted to a methyl ester via Fischer esterification. This masks the acidic proton, preventing it from reacting with the base in the subsequent step.
-
N-Alkylation of the Indole Nitrogen: The protected indole is then deprotonated at the N1 position using a strong base, followed by quenching with an alkylating agent to introduce the desired alkyl group.
-
Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed under basic conditions to regenerate the carboxylic acid, yielding the final N-alkylated product.
The following diagram illustrates the overall workflow:
Caption: Workflow for the N-alkylation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
Experimental Protocols
Stage 1: Protection of the Carboxylic Acid via Fischer Esterification
Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters in the presence of an acid catalyst and an excess of alcohol.[2] Methanol is chosen as both the solvent and the reactant to drive the equilibrium towards the formation of the methyl ester.[3] Sulfuric acid is a common and effective catalyst for this transformation.[2]
Materials:
-
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq).
-
Suspend the starting material in anhydrous methanol (approximately 10-20 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
Stage 2: N-Alkylation of Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Rationale: The N-H proton of indoles is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic indole anion.[5] This anion then readily undergoes an SN2 reaction with an alkyl halide to form the N-alkylated product.[5] Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and promotes the reaction.
Materials:
-
Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should be observed.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 1-alkyl-2-bromo-3-cyclohexyl-1H-indole-6-carboxylate.[4]
Stage 3: Deprotection of the Methyl Ester via Hydrolysis
Rationale: The methyl ester protecting group can be readily removed by base-catalyzed hydrolysis (saponification).[6] A mixture of methanol and water is used as the solvent to ensure the solubility of both the ester and the hydroxide base. The reaction is typically heated to accelerate the hydrolysis process.
Materials:
-
Methyl 1-alkyl-2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the methyl 1-alkyl-2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-5.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, 1-alkyl-2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
-
If necessary, the product can be further purified by recrystallization or flash column chromatography.
Data Summary and Characterization
The following table provides a template for summarizing key quantitative data for this protocol.
| Parameter | Stage 1: Protection | Stage 2: N-Alkylation | Stage 3: Deprotection |
| Starting Material | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | Methyl 1-alkyl-2-bromo-3-cyclohexyl-1H-indole-6-carboxylate |
| Key Reagents | MeOH, H₂SO₄ | NaH, Alkyl halide, DMF | NaOH, MeOH/H₂O, HCl |
| Stoichiometry | Acid (cat.), MeOH (excess) | NaH (1.2-1.5 eq), R-X (1.1-1.5 eq) | NaOH (2.0-5.0 eq) |
| Temperature | Reflux (~65 °C) | 0 °C to RT | Reflux |
| Reaction Time | 4-6 hours | 2-12 hours | 2-4 hours |
| Typical Yield | >90% | 70-90% | >85% |
Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., disappearance of N-H stretch, appearance/disappearance of C=O stretches).[7]
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Esterification (Stage 1) | Insufficient reaction time or catalyst. | Increase reflux time; add a small amount of additional H₂SO₄. |
| Low Yield in N-Alkylation (Stage 2) | Incomplete deprotonation of the indole; inactive NaH; unreactive alkyl halide. | Ensure anhydrous conditions; use fresh NaH; use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Formation of Side Products in N-Alkylation | Presence of water or other protic impurities. | Use anhydrous solvents and reagents; ensure the reaction is performed under an inert atmosphere. |
| Incomplete Ester Hydrolysis (Stage 3) | Insufficient base or reaction time. | Increase the amount of NaOH and/or the reflux time. |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup; product is an oil. | Add brine to break emulsions; use a different solvent system for chromatography. |
References
-
Cee, V.; Erlanson, D. A. ACS Med. Chem. Lett.2019 , 10 (9), 1302–1308. [Link]
-
Ghosh, C., et al. Symmetry2020 , 12 (7), 1184. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Houldsworth, S. J., et al. Org. Process Res. Dev.2007 , 11 (6), 1167–1170. [Link]
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in the chemical literature: N-alkylation of an indole. Chem Help ASAP. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
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Baldi, B. G., et al. Plant Physiology1989 , 91 (1), 9-12. [Link]
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Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. PubMed. [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
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Application Note: High-Throughput Screening of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid Derivatives for Cyclooxygenase-2 (COX-2) Inhibition
Introduction: The Therapeutic Potential of Indole Derivatives as Enzyme Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing enzyme inhibitors.[1] Indole derivatives have been successfully developed as inhibitors for a range of enzymes, playing crucial roles in therapeutic areas like oncology and infectious diseases.[2][3] The 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid core, with its reactive bromine atom and a carboxylic acid group, represents a versatile starting point for generating a diverse library of derivatives for biological screening.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on screening 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivatives for their potential to inhibit cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins.[4][5] Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
We will detail a robust, fluorescence-based high-throughput screening (HTS) protocol, a common and effective method for primary screening of large compound libraries.[2][3] This will be followed by a guide to data analysis for identifying "hit" compounds and determining their potency through IC50 value calculation.
Principle of the Fluorometric COX-2 Inhibition Assay
The screening protocol described here is based on a fluorometric method to detect the activity of human recombinant COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2).[8][9] A non-fluorescent probe is included in the reaction mixture, which reacts with PGG2 to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of PGG2 produced and thus to the activity of COX-2.[8]
In the presence of an inhibitory compound from the 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivative library, the enzymatic activity of COX-2 is reduced. This leads to a decrease in the production of PGG2 and, consequently, a lower fluorescence signal.[10] The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.
Visualization of the Screening Workflow
Caption: High-throughput screening workflow for COX-2 inhibitors.
Materials and Reagents
For this protocol, we recommend using a commercially available COX-2 inhibitor screening kit, as they provide quality-controlled reagents and a validated procedure.[8][9][10] The following are the essential components:
| Reagent | Description | Storage |
| COX-2 (human recombinant) | The enzyme to be inhibited. | -80°C |
| COX Assay Buffer | Optimized buffer for the enzymatic reaction. | 4°C |
| Arachidonic Acid | The substrate for COX-2. | -20°C |
| Fluorogenic Probe | Reacts with the product of the enzymatic reaction to generate a fluorescent signal. | -20°C (protect from light) |
| COX Cofactor | Required for optimal enzyme activity. | -20°C |
| Celecoxib | A known selective COX-2 inhibitor, used as a positive control. | -20°C |
| DMSO (Dimethyl Sulfoxide) | Solvent for dissolving the test compounds. | Room Temperature |
| 96-well black, flat-bottom plates | For running the fluorescence-based assay. | Room Temperature |
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[11]
Preparation of Reagents
-
Test Compounds: Prepare a stock solution of each 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivative in DMSO (e.g., 10 mM). From this stock, create a dilution series to be used for the dose-response analysis. For the initial single-point screening, a final concentration of 10 µM is often used.
-
Positive Control (Celecoxib): Prepare a stock solution in DMSO. A dilution series should also be prepared for generating a reference dose-response curve.
-
COX-2 Enzyme: Reconstitute the lyophilized enzyme according to the supplier's instructions, typically with sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[9]
-
Substrate Solution: Prepare the substrate solution by mixing Arachidonic Acid and the Fluorogenic Probe in the COX Assay Buffer as per the kit's protocol.
Assay Procedure
-
Plate Layout: Design the plate map to include wells for:
-
Blank (No Enzyme Control): Contains all reagents except the enzyme. This is used to determine the background fluorescence.
-
Negative Control (Vehicle Control): Contains all reagents, including the enzyme and DMSO (at the same concentration as the test compound wells), but no inhibitor. This represents 100% enzyme activity.
-
Positive Control: Contains all reagents, including the enzyme and a known inhibitor (Celecoxib).
-
Test Compounds: Contains all reagents, including the enzyme and the test derivatives at various concentrations.
-
-
Compound Dispensing: Add the diluted test compounds and controls to the appropriate wells of the 96-well plate. The volume is typically small (e.g., 1-5 µL).
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature. This allows the test compounds to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: Add the Substrate Solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[8]
Data Analysis
Calculation of Percent Inhibition
The percentage of COX-2 inhibition by each test compound is calculated using the following formula:
% Inhibition = [ (FluorescenceNegative Control - FluorescenceTest Compound) / (FluorescenceNegative Control - FluorescenceBlank) ] x 100
Where:
-
FluorescenceNegative Control is the average fluorescence from the wells with enzyme and vehicle (DMSO).
-
FluorescenceTest Compound is the fluorescence from the wells with the enzyme and the test compound.
-
FluorescenceBlank is the average fluorescence from the wells without the enzyme.
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.[12] To determine the IC50 value, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Procedure:
-
Perform the assay with a series of dilutions of the "hit" compounds (e.g., 7-10 concentrations).
-
Calculate the percent inhibition for each concentration.
-
Use a non-linear regression analysis software, such as GraphPad Prism, to fit the data to a sigmoidal dose-response curve (variable slope).[13][14]
-
The software will calculate the IC50 value from the fitted curve. A lower IC50 value indicates a more potent inhibitor.[15]
Data Presentation
| Compound | Single-point Inhibition (%) at 10 µM | IC50 (µM) |
| Derivative 1 | 85.2 | 1.5 |
| Derivative 2 | 23.7 | > 50 |
| Derivative 3 | 92.1 | 0.8 |
| Celecoxib (Control) | 95.5 | 0.5 |
Mechanism of Inhibition Visualization
Caption: Competitive inhibition of COX-2 by an indole derivative.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contaminated reagents or microplate. | Use fresh reagents and high-quality black microplates.[16] Ensure the fluorogenic probe is protected from light.[17] |
| Low Signal (Low Fluorescence in Negative Control) | Inactive enzyme or substrate. | Check the storage and handling of the enzyme and substrate.[16] Ensure the cofactor was added. |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths.[16] | |
| High Variability Between Replicate Wells | Pipetting errors. | Use calibrated pipettes and ensure proper mixing.[18] |
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles.[19] | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with buffer.[20] |
Conclusion
This application note provides a framework for the high-throughput screening of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivatives as potential COX-2 inhibitors. By following this detailed protocol, researchers can efficiently identify promising lead compounds for further development in the quest for novel anti-inflammatory agents. The combination of a robust fluorescence-based assay, careful data analysis, and an understanding of potential pitfalls will enable the successful execution of an enzyme inhibitor screening campaign.
References
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Indole derivatives having COX-2 inhibitory activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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How to determine an IC50. (n.d.). GraphPad. Retrieved January 21, 2026, from [Link]
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Al-Saeed, F. A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(11), 1553. [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10653-10676. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). ACS Omega, 3(10), 13537-13545. [Link]
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Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). STAR Protocols, 3(4), 101794. [Link]
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High Throughput Screening and Selection Methods for Directed Enzyme Evolution. (2014). Industrial & Engineering Chemistry Research, 53(41), 15776-15787. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(10), 2296. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). Molecules, 21(11), 1553. [Link]
-
HTS Assay Validation. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. (2019). Journal of Natural Products, 82(10), 2849-2860. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). Molecules, 26(11), 3326. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4707. [Link]
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Retrieved January 21, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry, 63(19), 10653-10676. [Link]
-
A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2026). Oreate AI. Retrieved January 21, 2026, from [Link]
-
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022). STAR Protocols, 3(4), 101794. [Link]
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Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. Retrieved January 21, 2026, from [Link]
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry. [Link]
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Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. (2010). Neoplasia, 12(11), 890-900. [Link]
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Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. (2014). Bioinformation, 10(1), 8-13. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]
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Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. (2023). Chemical Reviews, 123(11), 6933-6984. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]
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measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved January 21, 2026, from [Link]
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Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1664. [Link]
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Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]
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High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020). Scientific Reports, 10(1), 18485. [Link]
-
How Do I Estimate the IC50 and EC50? (n.d.). GraphPad. Retrieved January 21, 2026, from [Link]
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. (2026). PR Newswire UK. Retrieved January 21, 2026, from [Link]
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How can I calculate the enzyme inhibitory calculation for coloured test samples? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
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High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020). Scientific Reports, 10, 18485. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Molecules, 28(14), 5477. [Link]
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Fluorescence assays for high-throughput screening of protein kinases. (2004). Current Opinion in Drug Discovery & Development, 7(5), 629-637. [Link]
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Application Notes and Protocols for the Development of Fluorescent Probes from Indole Carboxylic Acids
Introduction: The Versatility of the Indole Scaffold in Fluorescence Sensing
The indole ring system is a privileged scaffold in the design of fluorescent probes, owing to its inherent photophysical properties and synthetic tractability.[1] As the core fluorophore of the essential amino acid tryptophan, indole derivatives are biocompatible and their fluorescence is exquisitely sensitive to the local microenvironment, a property known as solvatochromism.[2] This sensitivity, coupled with the ability to chemically modify the indole core, allows for the rational design of probes that can report on a wide range of biological events and analytes, including changes in pH, metal ion concentration, and specific protein interactions.[3][4] Indole carboxylic acids, in particular, serve as excellent starting materials for the synthesis of such probes, as the carboxylic acid moiety provides a convenient handle for conjugation to various recognition elements and targeting groups.[5][6]
This guide provides a comprehensive overview of the development of fluorescent probes from indole carboxylic acids, from the fundamental principles of their design and synthesis to their characterization and application in biological imaging. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding how to tailor these versatile fluorophores for specific research applications.
I. Design and Synthesis of Indole-Based Fluorescent Probes
The carboxylic acid group of indole-2-carboxylic acid and indole-3-acetic acid can be readily converted into amides or esters, providing a straightforward strategy for introducing functionality. The choice of synthetic route depends on the desired properties of the final probe, such as its target analyte and desired cellular localization.
A. General Synthetic Strategies
The most common approach for functionalizing indole carboxylic acids is through amide bond formation . This reaction couples the indole carboxylic acid with a primary or secondary amine, which can be part of a larger molecule that serves as a recognition element for a specific analyte (e.g., a metal chelator) or a targeting moiety (e.g., a peptide that directs the probe to a specific organelle).
A variety of coupling reagents can be used to facilitate this reaction, each with its own advantages and disadvantages. The choice of coupling reagent and base is critical for achieving high yields and avoiding side reactions, particularly racemization if chiral amines are used.[7]
Alternatively, esterification of the indole carboxylic acid can be employed to create probes that are sensitive to enzymatic activity. For example, a non-fluorescent ester can be designed to release a highly fluorescent carboxylic acid upon cleavage by a specific esterase.[8]
B. Synthetic Protocol: Amide Coupling of Indole-2-Carboxylic Acid
This protocol describes a general procedure for the amide coupling of indole-2-carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.
Rationale for Reagent Selection:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. Its water-solubility simplifies purification, as the urea byproduct can be easily washed away with water.[9]
-
HOBt: An additive that reacts with the O-acylisourea intermediate to form an active ester. This reduces the risk of racemization and improves the efficiency of the coupling reaction.[9]
-
Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to deprotonate the amine component, facilitating its nucleophilic attack on the activated carboxylic acid.[10]
Experimental Workflow for Amide Coupling:
Caption: General workflow for the amide coupling of indole-2-carboxylic acid.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Characterization of Photophysical Properties
Once a new fluorescent probe has been synthesized, it is essential to characterize its photophysical properties to understand its performance and suitability for biological applications.
A. Key Photophysical Parameters
| Parameter | Description | Significance |
| λabs (Absorption Maximum) | The wavelength at which the fluorophore absorbs the most light. | Determines the optimal excitation wavelength for fluorescence microscopy. |
| λem (Emission Maximum) | The wavelength at which the fluorophore emits the most light. | Determines the appropriate emission filter for detection. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λem - λabs). | A larger Stokes shift is desirable to minimize self-quenching and crosstalk between excitation and emission channels.[3] |
| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | A higher value indicates a brighter probe. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed.[11] | A measure of the efficiency of the fluorescence process; a higher quantum yield corresponds to a brighter probe.[12] |
| Fluorescence Lifetime (τ) | The average time the fluorophore spends in the excited state before returning to the ground state. | Can be sensitive to the local environment and used for advanced imaging techniques. |
B. Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[13]
Rationale for Standard Selection: The standard should have absorption and emission properties similar to the unknown sample and be soluble in the same solvent. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard for the UV-visible region.
Experimental Workflow for Quantum Yield Determination:
Caption: Workflow for relative quantum yield determination.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a series of solutions of both the standard and the unknown sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The plots should be linear.
-
Calculate the quantum yield (Φunk) of the unknown sample using the following equation:
Φunk = Φstd × (munk / mstd) × (ηunk² / ηstd²)
Where:
-
Φ is the quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
'unk' refers to the unknown sample and 'std' refers to the standard.[13]
-
-
III. Application in Cellular Imaging
Indole-based fluorescent probes can be used to visualize a variety of cellular structures and processes in living cells. The following protocol provides a general guideline for cell staining and imaging.
A. Protocol: Live-Cell Imaging with an Indole-Based Fluorescent Probe
Experimental Workflow for Live-Cell Imaging:
Caption: General workflow for live-cell imaging with a fluorescent probe.
Step-by-Step Protocol:
-
Cell Culture: Plate the cells of interest (e.g., HeLa cells) onto glass-bottom dishes or coverslips and culture them in an appropriate medium until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a stock solution of the indole-based fluorescent probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells at 37°C in a CO₂ incubator for the desired amount of time (e.g., 30 minutes).
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the coverslip on a microscope slide with a drop of imaging buffer. Acquire images using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
Important Considerations for Live-Cell Imaging:
-
Probe Concentration and Incubation Time: These parameters should be optimized for each probe and cell type to achieve optimal staining with minimal cytotoxicity.
-
Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching.[14]
-
Controls: Include appropriate controls in your experiment, such as unstained cells and cells treated with the vehicle (e.g., DMSO) alone, to assess background fluorescence and any potential effects of the solvent.
IV. Conclusion
Indole carboxylic acids are versatile and readily accessible starting materials for the development of a wide range of fluorescent probes. By carefully selecting the synthetic strategy and functionalizing the indole scaffold with appropriate recognition and targeting moieties, researchers can create powerful tools for visualizing and quantifying biological processes with high sensitivity and specificity. The protocols and guidelines presented in this application note provide a solid foundation for the design, synthesis, characterization, and application of novel indole-based fluorescent probes in chemical biology and drug discovery.
V. References
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. NIH[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications[Link]
-
Amide Synthesis. Fisher Scientific[Link]
-
Recent Progress in Identifying Bacteria with Fluorescent Probes. MDPI[Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent[Link]
-
Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. NIH[Link]
-
Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing[Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH[Link]
-
Microwave-Assisted One-Pot Synthesis of Indole-Based Fluorescent Probe for Sensitive Detection of Copper (II). ResearchGate[Link]
-
Quantum yield. Wikipedia[Link]
-
Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. PubMed[Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed[Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry[Link]
-
Bright Ratiometric Fluorescent Thermometer in a Spin Crossover Molecule toward Visualization of Spin-State Equilibria. Journal of the American Chemical Society[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications[Link]
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. PMC - NIH[Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI[Link]
-
Microwave-assisted one-pot multicomponent synthesis of indole derived fluorometric probe for detection of Co2+ ions. University of Sri Jayewardenepura[Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing[Link]
-
Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B[Link]
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(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate[Link]
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Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate[Link]
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A Near Infrared Fluorescent Nanosensor for Spatial and Dynamic Measurements of Auxin, Indole-3-Acetic Acid, in Planta. bioRxiv[Link]
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Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH[Link]
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Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. PubMed[Link]
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Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega[Link]
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Wittig Reaction. Organic Chemistry Portal[Link]
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Optimizing Fluorescent Imaging Protocols for Reproducible Results. Optical Pathways[Link]
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Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing[Link]
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Application Note: Synthesis of Novel Bioactive Scaffolds from 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid
Abstract
This comprehensive guide details the synthetic pathways for transforming 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid into a diverse library of potentially bioactive molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with detailed, step-by-step protocols for leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—to functionalize the C2 position of the indole core. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][3][4] Its unique electronic properties and ability to participate in various biological interactions make it a highly sought-after heterocyclic motif in drug discovery. Specifically, indole-6-carboxylic acid derivatives have demonstrated potential as multi-target antiproliferative agents, for instance, by targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] The starting material, 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, offers a versatile platform for chemical exploration. The bromine atom at the C2 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The cyclohexyl group at C3 provides steric bulk and lipophilicity, which can favorably influence pharmacokinetic properties. The carboxylic acid at C6 offers a site for further derivatization, such as amide bond formation, to modulate solubility and biological activity.
This application note will provide detailed protocols for the diversification of this indole scaffold, enabling the synthesis of novel compounds for biological screening.
Synthetic Strategy Overview
The core of our synthetic approach revolves around the palladium-catalyzed functionalization of the C2-bromo position. This allows for the introduction of aryl, heteroaryl, amino, and vinyl moieties, leading to a significant expansion of the chemical space around the indole core.
Figure 1: General synthetic workflow for the diversification of the starting material.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The following sections provide detailed protocols for three key transformations.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[7][8] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][9]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried Schlenk tube, add 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[8] |
| Base | K₂CO₃ | A moderately strong base, sufficient for most Suzuki reactions.[8] |
| Solvent | Dioxane/Water | A polar aprotic/protic mixture that facilitates the dissolution of both organic and inorganic reagents.[8] |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is invaluable for the synthesis of aryl amines, which are prevalent in bioactive molecules.
Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired aryl amine and regenerates the Pd(0) catalyst.[10]
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 equiv), the desired primary or secondary amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 equiv) to a Schlenk tube.
-
Catalyst and Ligand Addition: Add a palladium precatalyst, for example, Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand, such as Xantphos (0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the reaction to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust catalytic system for a wide range of amines.[12] |
| Base | NaOtBu | A strong base required to deprotonate the amine and facilitate catalyst turnover.[13] |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |
| Temperature | 100-110 °C | Higher temperatures are often necessary for efficient C-N bond formation. |
Heck Reaction: Synthesis of 2-Vinyl Derivatives
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction is a powerful method for constructing carbon-carbon bonds and introducing vinyl groups.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex coordinates to the alkene, which then undergoes migratory insertion into the Pd-C bond. A subsequent β-hydride elimination forms the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[14]
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- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Heck reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. It is designed for researchers, medicinal chemists, and process development scientists aiming to optimize reaction yields and purity. The methodologies described herein are grounded in established principles of heterocyclic chemistry and process optimization.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield for the multi-step synthesis is significantly lower than expected. Which reaction stages are the most critical points of failure?
Answer: A low overall yield in a multi-step synthesis is often due to cumulative losses or a single, inefficient transformation. For the synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, the process can be logically divided into three critical stages. Careful evaluation of each is paramount.
-
Formation of the Indole Core: The initial construction of the indole-6-carboxylic acid scaffold, often via methods like the Fischer or Leimgruber-Batcho synthesis, is foundational.[1] Incomplete cyclization or the formation of regioisomeric side products can severely depress the yield from the outset.
-
C3-Cyclohexylation: The introduction of the cyclohexyl group at the C3 position is an electrophilic substitution on an electron-rich pyrrole ring.[2] The challenge here is controlling poly-alkylation and ensuring high regioselectivity for the C3 position, which is the most nucleophilic site on an unsubstituted indole ring.[2]
-
Regioselective C2-Bromination: This is arguably the most challenging step. The indole nucleus is highly reactive towards electrophiles, and bromination can occur at multiple positions. Without proper control, mixtures of 2-bromo, 3-bromo, and di-brominated species can form, leading to low yields of the desired product and complex purification.[1][3][4]
Question 2: I am observing significant byproduct formation during the bromination step, primarily di-brominated compounds. How can I improve the selectivity for C2-monobromination?
Answer: This is a classic challenge in indole chemistry. The high electron density of the indole ring makes it susceptible to over-halogenation. The formation of di-brominated species suggests the reaction conditions are too harsh or improperly controlled.
The key to achieving high selectivity for C2-bromination lies in modulating the reactivity of both the indole substrate and the brominating agent.
-
N-H Protection: The acidic N-H proton of the indole can interfere with the reaction and influence regioselectivity. Protecting the indole nitrogen with a suitable electron-withdrawing group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, serves two purposes.[1] First, it reduces the overall nucleophilicity of the indole ring, disfavoring over-bromination. Second, it sterically hinders the C3 position and electronically directs the electrophilic attack to the C2 position.[5] The protecting group can be removed in a subsequent step.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to multiple byproducts.[1] A milder and more selective brominating agent is strongly recommended. N-Bromosuccinimide (NBS) is the standard choice for controlled bromination of indoles.[5] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also offer high selectivity.[4]
-
Reaction Conditions: Strict control over stoichiometry and temperature is critical.
-
Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of NBS is typical. A large excess will inevitably lead to di-bromination.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow down the reaction rate and improve selectivity.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred.
-
The diagram below illustrates the strategic approach to achieving regioselective C2-bromination.
Caption: Strategic workflow for selective C2-bromination of indoles.
Question 3: The final product is difficult to purify via column chromatography due to streaking and poor separation from a closely-eluting impurity. What purification strategy do you recommend?
Answer: Purification challenges with this molecule often stem from its acidic nature (carboxylic acid) and the potential presence of structurally similar impurities.
-
Acid-Base Extraction: Before chromatography, leverage the carboxylic acid moiety. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt, leaving many non-acidic impurities behind in the organic layer. Subsequently, acidify the aqueous layer with dilute HCl (to pH ~2-3) to precipitate the purified product, which can then be extracted back into an organic solvent.[6]
-
Chromatography Modification: If chromatography is still necessary, streaking can be suppressed by adding a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., hexane/ethyl acetate). This keeps the carboxylic acid protonated and reduces its interaction with the silica gel.
-
Recrystallization: This is an excellent final purification step. After chromatography or extraction, attempt to recrystallize the product from a suitable solvent system. Common systems for such molecules include ethanol/water, ethyl acetate/hexane, or methanol.[7]
The following table summarizes common issues and their corresponding solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Overall Yield | Inefficient cyclization, poor C3-alkylation, or non-selective bromination. | Analyze yield and purity at each step. Optimize the bottleneck reaction. |
| Di-bromination | Overly reactive brominating agent (Br₂), excess reagent, high temperature. | Use NBS or DBDMH; protect the indole nitrogen; run the reaction at low temp (-78 to 0 °C).[5] |
| Formation of Oxindoles | Presence of water or protic solvents during bromination. | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Purification Difficulty | Acidic nature of the product; similar polarity of byproducts. | Perform an acid-base extraction; add acetic acid to the chromatography eluent; recrystallize. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of the 3-cyclohexyl-1H-indole-6-carboxylic acid intermediate?
A common and effective route is to start with a commercially available 4-hydrazinobenzoic acid derivative and react it with cyclohexyl methyl ketone in a Fischer indole synthesis. This directly installs the required substituents at the C3 and C6 positions. The carboxylic acid may need to be protected as an ester (e.g., methyl or ethyl ester) prior to the synthesis and deprotected at the end.
Q2: Is it necessary to protect the carboxylic acid group before bromination?
While the primary concern is protecting the indole N-H, protecting the carboxylic acid (e.g., as a methyl ester) is also advisable. This prevents potential side reactions and improves solubility in organic solvents used for the bromination and workup. Saponification (hydrolysis of the ester) would then be the final step in the synthesis.[8]
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Key ¹H NMR signals to look for include the indole N-H proton (typically >10 ppm), aromatic protons on the indole core, and the aliphatic protons of the cyclohexyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern. The presence of one bromine atom will give a characteristic M/M+2 isotopic pattern with approximately equal intensity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the final purity of the compound.[9]
Detailed Experimental Protocols
The following is a representative, multi-step protocol for the synthesis. Note: These are generalized procedures and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl 3-cyclohexyl-1H-indole-6-carboxylate
-
To a solution of ethyl 4-aminobenzoate (1 equiv.) in a suitable solvent, add sodium nitrite (1.05 equiv.) in water at 0 °C. Slowly add concentrated HCl to generate the diazonium salt.
-
In a separate flask, reduce the diazonium salt in situ using a reducing agent like tin(II) chloride (3 equiv.) to form the hydrazine hydrochloride.
-
Isolate the ethyl 4-hydrazinobenzoate hydrochloride salt.
-
Combine the hydrazine salt (1 equiv.) and cyclohexyl methyl ketone (1.1 equiv.) in ethanol.
-
Add a catalytic amount of sulfuric acid and heat the mixture to reflux for 4-6 hours (Fischer Indole Synthesis).
-
Monitor the reaction by TLC. Upon completion, cool the reaction, neutralize, and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Protection and C2-Bromination
-
Dissolve the ethyl 3-cyclohexyl-1H-indole-6-carboxylate (1 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv., 60% dispersion in oil) portion-wise. Stir for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction with water and extract with ethyl acetate. Purify the N-tosylated intermediate.
-
Dissolve the N-tosylated indole in anhydrous THF and cool to -78 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise.
-
Stir at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate. Purify by column chromatography.
Protocol 3: Deprotection and Saponification
-
Dissolve the brominated, protected intermediate in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (5-10 equiv.).
-
Heat the mixture to reflux for 6-12 hours to simultaneously remove the tosyl group and hydrolyze the ethyl ester.[6]
-
Cool the mixture, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove non-polar impurities.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
The general synthetic workflow is depicted below.
Caption: Overview of the synthetic pathway to the target molecule.
References
- The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- CN103387530A - 5-bromoindole preparation method.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1.
- 5-Bromoindole-2-carboxylic acid synthesis. ChemicalBook.
- Synthesis of indoles. Organic Chemistry Portal.
- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.
- THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Science Publishing.
- Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Europe PMC.
- Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions.
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- 6-Bromo-1H-indole-3-carboxylic acid.
- 6-Bromo-1H-indole-3-carboxylic acid.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Some bromohexine's derivatives: Synthesis and characterization by I.R, autodock and antimicrobial test.
- Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other arom
- List of most commonly encountered drugs currently controlled under the misuse of drugs legisl
- How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated?
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- 6. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Purification of Brominated Indole Compounds
Welcome to the technical support center for the purification of brominated indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure brominated indole derivatives. Drawing upon established scientific principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.
I. Understanding the Core Challenges
The purification of brominated indoles is often complicated by the inherent reactivity and instability of the indole nucleus, compounded by the presence of the bromine substituent. A foundational understanding of these challenges is the first step toward developing effective purification strategies.
Key Physicochemical Properties and Reactivity:
-
Electron-Rich Nature: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation and electrophilic attack. This can lead to the formation of colored impurities and byproducts.[1][2]
-
Acidity of the N-H Proton: The proton on the indole nitrogen is weakly acidic. Under basic conditions, its deprotonation can increase the electron density of the ring system, potentially facilitating side reactions such as debromination.[3]
-
C-Br Bond Lability: The carbon-bromine bond can be labile under certain conditions, particularly during catalytic reactions like palladium-catalyzed cross-couplings or reductions, leading to debromination as a significant side reaction.[3][4]
-
Potential for Isomer Formation: Bromination of the indole ring can occur at multiple positions, leading to the formation of regioisomers that may be difficult to separate due to their similar polarities.
-
Instability: Some brominated indole derivatives can be unstable at room temperature, decomposing over time.[5] This necessitates careful handling and storage.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of brominated indoles.
FAQ 1: My purified brominated indole is always contaminated with the debrominated analog. How can I prevent this and remove it?
Answer:
Debromination is a very common side reaction, particularly in subsequent reactions of the brominated indole, such as palladium-catalyzed cross-couplings.[3]
Preventative Measures During Synthesis:
-
N-Protection: The most effective strategy to prevent debromination is to protect the indole nitrogen.[3] Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). This reduces the acidity of the N-H proton and modulates the electron density of the indole ring.[3]
-
Optimization of Reaction Conditions: Carefully screen catalysts, ligands, bases, solvents, and temperature for your specific reaction to minimize conditions that favor debromination.[3]
Purification Strategy:
If debromination has already occurred, the resulting debrominated indole will be less polar than your desired brominated product.
-
Column Chromatography: This is the most effective method for separation. Due to the polarity difference, you can achieve good separation on silica gel.
-
Solvent System: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar debrominated compound will elute first.
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the two spots.
-
FAQ 2: My brominated indole sample is unstable and changes color over time. What is happening and how can I store it?
Answer:
The color change, often to a pinkish or brownish hue, is typically due to oxidation.[1] Some brominated indoles are also inherently unstable and can decompose, even at low temperatures.[5]
Troubleshooting and Storage:
-
Minimize Exposure to Light and Air: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen).
-
Low-Temperature Storage: Store the purified compound at low temperatures, such as in a refrigerator (4 °C) or a freezer (-20 °C), to slow down decomposition.[5]
-
Purity: Ensure the compound is highly pure, as impurities can sometimes catalyze decomposition.
-
Solvent Choice: If storing in solution, use a non-reactive, degassed solvent.
FAQ 3: I am struggling to separate regioisomers of my brominated indole. What techniques can I use?
Answer:
Separating regioisomers is challenging due to their similar physicochemical properties.
Advanced Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often the best method for separating closely related isomers.
-
Column Choice: A C18 column is a good starting point. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds.[6]
-
Method Development: Optimize the mobile phase (e.g., acetonitrile/water or methanol/water gradients) and temperature to maximize resolution.[6]
-
-
Column Chromatography with Different Stationary Phases: If silica gel fails, try using alumina (neutral or basic) which can offer different selectivity.[7]
-
Recrystallization: If the isomeric mixture is solid, fractional recrystallization from different solvent systems may be effective. This is often a trial-and-error process.
FAQ 4: My indole derivative is acid-sensitive and seems to be degrading on my silica gel column. What are my options?
Answer:
The acidic nature of standard silica gel can cause the degradation of electron-rich or acid-labile indoles.[7]
Alternative Purification Strategies:
-
Neutralized Silica Gel: You can neutralize silica gel by washing it with a dilute solution of a base (e.g., triethylamine in your eluent) before packing the column.
-
Alumina Chromatography: Use neutral or basic alumina as the stationary phase instead of silica gel.[7]
-
Reverse-Phase Chromatography: For more polar indoles, reverse-phase column chromatography using C18-functionalized silica is a good option.[7]
Troubleshooting Workflow for an Impure Brominated Indole
Below is a logical workflow to diagnose and solve purification issues with brominated indoles.
Caption: Troubleshooting Decision Tree for Brominated Indole Purification.
III. Detailed Experimental Protocols
These protocols provide a starting point for the purification of brominated indole compounds. They should be adapted based on the specific properties of your compound, as determined by preliminary analysis like TLC or LC-MS.
Protocol 1: Column Chromatography on Silica Gel
This is the most common method for purifying moderately polar organic compounds.
Materials:
-
Crude brominated indole
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate (EtOAc)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the plate in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give your desired product an Rf value of ~0.3 and show good separation from impurities.
-
-
Column Packing (Slurry Method):
-
In a beaker, mix silica gel with your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to form a slurry.
-
With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. Add another layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc in hexane to 10%, then 20%, etc.).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This technique is excellent for purifying solid compounds that have impurities with different solubility profiles.[8]
Materials:
-
Crude solid brominated indole
-
A selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[8]
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
If the compound dissolves at room temperature, the solvent is not suitable.
-
If it doesn't dissolve, heat the tube. If it dissolves when hot, this is a potentially good solvent.
-
Allow the hot solution to cool. The formation of crystals indicates a good solvent.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[9]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[9]
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This is a powerful technique for separating complex mixtures or compounds with very similar properties.[10]
Materials:
-
Crude brominated indole dissolved in a suitable solvent
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water) with any necessary additives (e.g., formic acid or TFA).
Procedure:
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical HPLC system.
-
Screen different mobile phase compositions (isocratic or gradient) to achieve baseline separation of your target compound from impurities.
-
-
Scaling Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the size of the preparative column.
-
The gradient profile may need to be adjusted to maintain separation.
-
-
Purification Run:
-
Inject your dissolved crude sample onto the preparative HPLC system.
-
Monitor the separation using the UV detector at a wavelength where your compound absorbs.
-
Collect the fraction corresponding to the peak of your pure compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the HPLC solvents under reduced pressure. Note that if your mobile phase contained a non-volatile buffer, an additional workup step (e.g., extraction) may be necessary to remove it.
-
IV. Data Summary Tables
Table 1: Common Solvents for Column Chromatography of Indoles
| Solvent | Polarity Index | Typical Use |
| Hexane / Petroleum Ether | 0.1 | Non-polar base eluent |
| Toluene | 2.4 | Non-polar eluent, can offer different selectivity |
| Dichloromethane (DCM) | 3.1 | Medium polarity eluent |
| Diethyl Ether | 2.8 | Polar modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier |
| Acetone | 5.1 | More polar modifier |
| Methanol (MeOH) | 5.1 | Highly polar modifier, used in reverse-phase |
| Acetonitrile (ACN) | 5.8 | Highly polar modifier, used in reverse-phase |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Product degradation on column | Acidic silica gel | Use neutralized silica, alumina, or reverse-phase C18.[7] |
| Co-elution of impurities | Insufficient separation | Optimize solvent system (TLC), try a different stationary phase, or use HPLC.[6][11] |
| Low yield after recrystallization | Product is too soluble in the chosen solvent | Use a less polar solvent or a mixed solvent system. Ensure slow cooling. |
| Presence of debrominated product | C-Br bond cleavage | Use N-protection in synthesis; purify by column chromatography.[3] |
| Colored impurities | Oxidation of the indole ring | Minimize exposure to air and light; consider filtering through a short plug of silica. |
V. References
-
Harstad, L. J., Wells, C. E., Lee, H. J., Ramos, L. P. T., Sharma, M., Pascoe, C. A., & Biegasiewicz, K. F. (2023). Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases. ChemRxiv. Available from: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (2019). Molecules, 24(4), 696. Available from: [Link]
-
Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. (2023). ChemRxiv. Available from: [Link]
-
Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine drugs, 11(10), 3802–3822. Available from: [Link]
-
Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ResearchGate. Available from: [Link]
-
Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. Available from: [Link]
-
Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). Marine Drugs, 22(8), 344. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (2022). Frontiers in Catalysis, 2. Available from: [Link]
-
How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Available from: [Link]
-
Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. (2022). bioRxiv. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc, 2011(7), 233-248. Available from: [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. (2022). Frontiers in Catalysis, 2. Available from: [Link]
-
Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. (2013). Marine Drugs, 11(10), 3802-3822. Available from: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Indole compounds, process for the preparation of the same and uses thereof. Google Patents. Available from:
-
HPLC method for purifying organic compounds. Google Patents. Available from:
-
Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. (2022). Journal of the American Chemical Society. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available from: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available from: [Link]
-
Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. (2020). Green Chemistry, 22(16), 5221-5226. Available from: [Link]
-
Variation of brominated indoles and terpenoids within single and different colonies of the marine bryozoan Flustra foliacea. (2001). Biochemical Systematics and Ecology, 29(8), 791-801. Available from: [Link]
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. (2020). International Journal of Molecular Sciences, 21(21), 8254. Available from: [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2020). Marine Drugs, 18(5), 263. Available from: [Link]
-
BROMlNATlON OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. (1977). Heterocycles, 8(1), 283. Available from: [Link]
-
What do common indole impurities look like? ResearchGate. Available from: [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (1998). The Journal of Organic Chemistry, 63(23), 8031-8034. Available from: [Link]
-
The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. (2018). Water Research, 142, 145-154. Available from: [Link]
-
Green oxidation of indoles using halide catalysis. (2019). Nature Communications, 10(1), 4745. Available from: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]
-
Green oxidation of indoles using halide catalysis. ResearchGate. Available from: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). Chemical Engineering Transactions, 81, 25-30. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of 3-Cyclohexyl-1H-indole-6-carboxylic acid
Welcome to the technical support guide for the bromination of 3-cyclohexyl-1H-indole-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot the common side reactions encountered during this electrophilic substitution, ensuring the integrity and success of your synthesis.
The indole scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for developing novel therapeutic agents. The bromination of 3-cyclohexyl-1H-indole-6-carboxylic acid, however, presents a unique set of challenges. The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, but also prone to oxidation and polysubstitution.[1][2] The presence of a bulky C3-substituent, a deactivating C6-carboxylic acid, and an acidic N-H proton further complicates the reaction's regioselectivity and outcome.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the bromination of 3-cyclohexyl-1H-indole-6-carboxylic acid in a practical question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve selectivity for the mono-brominated species?
Core Problem: Poor regioselectivity and over-bromination.
Why It Happens: The indole ring is highly activated towards electrophilic aromatic substitution, with an electron density significantly greater than benzene.[3] Even with a deactivating carboxylic acid group on the benzene portion, the pyrrole ring remains highly nucleophilic. The C3 position, the most reactive site, is blocked by the cyclohexyl group, redirecting electrophilic attack to other positions (C2, C4, C5, or C7).[1][4] Once the first bromine atom is added, the ring may still be sufficiently activated to react further, especially if excess brominating agent is present or reaction conditions are too harsh.
Strategic Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents. An excess of the brominating agent is the most common cause of polysubstitution.
-
Controlled Reagent Addition: Add the brominating agent slowly, portion-wise or via a syringe pump, to maintain a low instantaneous concentration. This minimizes the chance of a second bromination event occurring before all the starting material has reacted once.
-
Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This reduces the overall reaction rate and enhances the selectivity for the most kinetically favored product.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, constant, and low concentration of electrophilic bromine, which helps to prevent over-bromination.[5] Other reagents like Pyridinium tribromide can also offer milder reaction conditions.[6]
Q2: I'm observing significant starting material decomposition into a dark, insoluble tar. What is causing this polymerization/degradation?
Core Problem: Oxidation and/or acid-catalyzed polymerization of the indole ring.
Why It Happens: Indoles are notoriously sensitive to both strong acids and oxidizing conditions.[3][7] The high electron density of the pyrrole ring makes it easy to oxidize, forming complex colored mixtures. Furthermore, under acidic conditions, the indole can protonate at the C3-position, which, although blocked in this case, can initiate oligomerization pathways, especially at elevated temperatures.[8] Some brominating agents or reaction byproducts (like HBr) can create a sufficiently acidic environment to trigger this decomposition.
Strategic Solutions:
-
Use a Non-Acidic Brominating System: NBS is an excellent choice as it does not generate a strong acid byproduct during the initial reaction.[9] If using Br₂, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to scavenge the HBr formed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation. Degassing your solvent prior to use is also a recommended practice.
-
Protect the Indole Nitrogen: The N-H proton is acidic and its presence can contribute to instability. Protecting the nitrogen with an electron-withdrawing group, such as Boc (di-tert-butyl dicarbonate) or a sulfonyl group, significantly reduces the electron density of the pyrrole ring.[10] This deactivation makes the indole less susceptible to both oxidation and unwanted polymerization, while also often improving solubility.[10]
Q3: My mass spectrometry results suggest the loss of the -COOH group. Is decarboxylative bromination occurring?
Core Problem: Decarboxylation leading to an unwanted aryl bromide.
Why It Happens: The direct substitution of a carboxylic acid group with a bromine, analogous to the Hunsdiecker reaction, is a known transformation for electron-rich aromatic and heteroaromatic acids.[11][12][13] While this reaction often requires specific conditions (e.g., high temperatures, metal catalysts, or specific reagents like tetrabutylammonium tribromide), it can occur as a side reaction under thermal stress.[11][14] The mechanism is thought to proceed via a concerted decarboxylation-bromination pathway.[13]
Strategic Solutions:
-
Strict Temperature Control: This is the most critical factor. Avoid heating the reaction mixture. All steps, including workup, should be performed at or below room temperature if possible.
-
Reagent Selection: Stick to standard electrophilic brominating agents like NBS, which are less prone to inducing decarboxylation compared to reagents used in dedicated Hunsdiecker-type protocols.
-
pH Control During Workup: Avoid strongly acidic or basic conditions during the workup, especially at elevated temperatures, as this can sometimes facilitate decarboxylation.
Frequently Asked Questions (FAQs)
-
Q: Which position on the indole ring is most likely to be brominated?
-
A: With the C3 position blocked, electrophilic attack will be directed to the next most nucleophilic sites. The pyrrole ring (C2) and the benzene ring (C4, C5, C7) are all potential sites. The precise location depends heavily on the specific reaction conditions and the directing effects of the C6-COOH group. The C5 and C7 positions are often favored in electrophilic substitutions on indoles. Enzymatic bromination of indole-6-carboxylic acid has also been studied, showing potential for selective functionalization.[15]
-
-
Q: Should I protect the indole nitrogen before bromination?
-
A: It is highly recommended. N-protection with an electron-withdrawing group like Boc or Tosyl serves multiple purposes: it prevents potential N-bromination, reduces the ring's susceptibility to oxidation and polymerization, and can improve regioselectivity by tempering the ring's reactivity.[10][16]
-
-
Q: What is the best solvent for this reaction?
-
A: Polar aprotic solvents are generally preferred for electrophilic brominations with reagents like NBS. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices. DMF can sometimes accelerate the reaction but may also lead to more side products if not carefully controlled. A non-polar solvent like CCl₄ should be avoided as it can favor radical pathways, especially with NBS.[17]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a co-spot of your starting material to track its consumption and the appearance of new, more non-polar spots corresponding to the brominated products. LC-MS is also highly effective for confirming the mass of the product(s) and identifying potential side products.
-
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and potential side reactions is key to successful troubleshooting.
Caption: Primary reaction pathway versus common side reactions.
Troubleshooting Flowchart
Use this decision tree to diagnose experimental issues.
Caption: A decision tree for troubleshooting bromination reactions.
Comparative Data & Protocols
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Pros | Cons |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid, easy to handle; provides a low concentration of Br₂; minimizes over-bromination.[5][9] | Can initiate radical reactions under light/initiators. |
| Bromine | Br₂ | Inexpensive and potent. | Volatile, corrosive liquid; often leads to over-bromination and HBr byproduct formation. |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, mild, and selective; reduces HBr formation. | More expensive; lower reactivity may require longer reaction times. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | High bromine content by weight; stable solid. | Can be overly reactive if not controlled. |
Protocol 1: General Procedure for N-Boc Protection
-
Dissolve 3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected indole.
Protocol 2: Recommended Bromination of N-Boc-3-cyclohexyl-indole-6-carboxylic acid
-
Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF or DMF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired mono-brominated isomer.
References
-
Gil, A. E.; Hadad, C. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in... ResearchGate. Retrieved from [Link]
-
Larrosa, I., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(15), 3860–3865. Available from: [Link]
-
MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. Retrieved from [Link]
-
(n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Organic-chemistry.org. Retrieved from [Link]
-
Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. DOI:10.1039/C8SC01016A. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). decarboxylative bromination. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic-chemistry.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected enzyme variants show increased indole 6‐carboxylic acid... ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1. Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC. Retrieved from [Link]
-
Wiley. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
-
Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(9-10), 1680-1685. Retrieved from [Link]
-
YouTube. (2018). Methods of indole synthesis: Part II, Bartoli indole synthesis, Gassman indole synthesis,. YouTube. Retrieved from [Link]
-
NIH. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]
-
NIH. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. PMC. Retrieved from [Link]
-
NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate. Retrieved from [Link]
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- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 11. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 14. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimizing Reaction Conditions for Indole Derivatization
Welcome to the Technical Support Center for Indole Derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the indole scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Troubleshooting Common Issues in Indole Derivatization
Low Yield or No Reaction
Low product yield is one of the most common frustrations in synthetic chemistry. For indole derivatizations, the root cause often lies in one of several key areas:
Question: My N-arylation reaction is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in N-arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst System Inactivity: The choice of catalyst, ligand, and base is paramount. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective.[1] If your initial choice is not yielding results, consider screening a panel of ligands. The base is equally critical; while strong bases like NaOt-Bu are often effective, they can be detrimental to sensitive substrates. In such cases, a milder base like K₃PO₄ may be a better choice.[1] Copper-catalyzed N-arylations, a more traditional approach, often require higher reaction temperatures.[2]
-
Substrate Reactivity: The electronic properties of both the indole and the aryl halide play a significant role. Electron-withdrawing groups on the indole can decrease its nucleophilicity, making the reaction more challenging. Conversely, electron-rich aryl halides are generally less reactive.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Solvents must be anhydrous. Toluene and dioxane are commonly used for these reactions.[1] Insufficient reaction time or temperature can also lead to incomplete conversion.
Troubleshooting Workflow for Low N-Arylation Yield
Caption: A decision tree for troubleshooting low yields in N-arylation reactions.
Question: My C-H functionalization reaction is not proceeding. What should I investigate?
Answer:
Direct C-H functionalization of indoles is a powerful tool, but its success is highly dependent on directing groups and the choice of catalyst.[3]
-
Directing Group Issues: The choice and integrity of the directing group are critical for regioselectivity and reactivity. Ensure the directing group is correctly installed and stable under the reaction conditions.
-
Catalyst Choice: Different transition metals (e.g., palladium, rhodium, iridium) exhibit different reactivities and selectivities.[3][4] The catalyst's oxidation state and ligands are also crucial.
-
Steric Hindrance: Bulky substituents on the indole or the coupling partner can sterically hinder the reaction.
Poor Regioselectivity
Controlling the position of functionalization on the indole ring is a significant challenge due to the inherent reactivity of different positions.
Question: I'm getting a mixture of N- and C-arylated products. How can I favor N-arylation?
Answer:
The competition between N- and C-arylation is a common issue, particularly with palladium catalysis.[5]
-
Ligand Choice: The ligand on the palladium catalyst can influence the regioselectivity. Experimenting with different phosphine ligands can help steer the reaction towards N-arylation.
-
Protecting Groups: The most reliable way to ensure N-arylation is to first protect the indole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (Ts), and SEM (2-(trimethylsilyl)ethoxymethyl).[6] After the desired functionalization at another position, the protecting group can be removed.
-
Reaction Sequence: In cases of di-arylation, performing a Suzuki reaction before a Buchwald-Hartwig amination can prevent side reactions.[5]
Question: My Friedel-Crafts acylation is not selective for the C3 position. What can I do?
Answer:
While the C3 position of indole is the most nucleophilic and generally favored in electrophilic aromatic substitution reactions like Friedel-Crafts acylation, deviations can occur.
-
Catalyst: The choice of Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, InCl₃) can influence the outcome. Zinc oxide has been reported as an efficient catalyst for this transformation.[7]
-
Steric Effects: If the C3 position is sterically hindered, acylation may occur at other positions.
-
Protecting the Nitrogen: An unprotected indole nitrogen can be acylated. Using a protecting group on the nitrogen will direct the acylation to the carbon skeleton.
Side Reactions and Impurities
The formation of unexpected byproducts can complicate purification and reduce the yield of the desired product.
Question: My Vilsmeier-Haack reaction is producing a dark, insoluble byproduct. What is happening?
Answer:
The Vilsmeier-Haack reaction is a classic method for formylating indoles at the C3 position.[8][9] The formation of dark, often polymeric, byproducts is a known issue.[10]
-
Reaction Temperature: This reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the Vilsmeier reagent is crucial to prevent side reactions.
-
Stoichiometry: Using an excess of the Vilsmeier reagent can lead to the formation of undesired products.
-
Quenching: The reaction should be carefully quenched with a base, such as sodium hydroxide solution, after completion.[11]
Question: I am observing the formation of indole trimers in my reaction. How can I avoid this?
Answer:
Under certain acidic conditions or in the presence of specific reagents, indoles can undergo self-condensation to form trimers. This has been observed in Vilsmeier-type reactions with certain cyclic amides.[9]
-
Control of Electrophile: The nature of the electrophile is key. The standard Vilsmeier reagent (formed from DMF and POCl₃) is generally effective for formylation without trimer formation.[8][9]
-
Reaction Conditions: Careful control of temperature and stoichiometry, as mentioned for the Vilsmeier-Haack reaction, can help minimize this side reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group for the indole nitrogen?
A1: The use of a protecting group is recommended in several scenarios:
-
To prevent N-functionalization: When you want to perform a reaction at a carbon position (e.g., C-H functionalization, metalation) without competing reaction at the nitrogen.[6]
-
To improve solubility: Some protecting groups can enhance the solubility of the indole substrate in organic solvents.
-
To direct regioselectivity: Certain bulky protecting groups can sterically block one position, directing incoming reagents to another. For example, a bulky silyl group on the nitrogen can help direct functionalization to other parts of the molecule.[12]
-
To increase stability: Some indoles are sensitive to acidic or basic conditions. A protecting group can increase their stability during the reaction.
Common Indole N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl |
| Tosyl | Ts | TsCl, base | Strong reducing agents (e.g., Na/NH₃), strong acids |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, base | Harsh conditions |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, base | Fluoride sources (e.g., TBAF), acid |
Q2: How do I choose the right solvent for my indole derivatization reaction?
A2: Solvent choice can significantly impact reaction outcomes by influencing solubility, reaction rates, and even selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often used for reactions involving polar intermediates or reagents, such as in Ullmann couplings.[13]
-
Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane, THF): Commonly employed in transition metal-catalyzed reactions like Buchwald-Hartwig and Suzuki couplings to ensure catalyst stability and substrate solubility.[1]
-
Protic Solvents (e.g., Alcohols, Water): Generally avoided in reactions with organometallic reagents or strong bases, but can be used in specific cases, such as certain copper-catalyzed reactions.[14] The photostability of some indole derivatives can also be affected by protic solvents.[15]
Q3: My reaction requires an inert atmosphere. What are the best practices?
A3: Many catalysts and reagents used in indole derivatization are sensitive to oxygen and moisture.
-
Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Schlenk Line Techniques: Using a Schlenk line or a glovebox is essential for maintaining an inert atmosphere throughout the reaction setup and duration.
-
Drying Reagents: Ensure all solid reagents are dry. This can be done by drying in a vacuum oven.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)
This protocol is a starting point and may require optimization for specific substrates.[16]
Workflow for Buchwald-Hartwig N-Arylation
Caption: A stepwise workflow for performing a Buchwald-Hartwig N-arylation reaction.
Materials:
-
Indole (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, base, indole, and aryl halide under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of Indole
This procedure provides a general method for the C3-formylation of indoles.[8]
Materials:
-
Indole (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Aqueous sodium hydroxide solution
Procedure:
-
In a flame-dried, two-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add a solution of indole in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and then slowly adding aqueous sodium hydroxide solution until the mixture is basic.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
References
-
Doležal, M., & Sládková, V. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4984. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(38), 17655-17689. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of indoles with iodobenzene. [Link]
-
Catalán, J. (2015). Fluorosolvatochromism of monomethyl indoles: further evidence in support of a new photophysical model for the indole chromophore. Journal of Physical Organic Chemistry, 28(5), 329-336. [Link]
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Kim, J., & Kim, J. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Catalysis, 8(11), 10694-10700. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]
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ResearchGate. (n.d.). Metalation of Indole. [Link]
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Golec, B., Gorski, A., Thummel, R. P., Sierakowski, M., & Waluk, J. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 22(2), 333-344. [Link]
-
Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Clarke, A. K., Lynam, J. M., Taylor, R. J. K., & Unsworth, W. P. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics, 41(4), 435-445. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2020). NIH Public Access. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). The Copper-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]
-
Why Do Some Fischer Indolizations Fail?. (2012). NIH Public Access. [Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (2004). NIH Public Access. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). LCGC Europe. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). NIH Public Access. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). MDPI. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2007). ResearchGate. [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (2019). Organic & Biomolecular Chemistry. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences. [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (2023). RSC Advances. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2019). Accounts of Chemical Research. [Link]
-
Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. (2026). Organic Letters. [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2020). Molecules. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education. [Link]
-
Reddit. (2021). Need help identifying black byproduct in chemical reaction. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2002). Molecules. [Link]
-
Molecular-editing reaction expands indoles with nitrogen. (2022). Chemical & Engineering News. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
Sources
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- 15. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling with Sterically Hindered Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered indoles. As a Senior Application Scientist, I understand that coupling bulky or substituted indoles, particularly at the C4 and C7 positions, can be a significant challenge. Low yields, stubborn starting materials, and reproducibility issues are common hurdles.
This guide is designed to provide practical, in-depth troubleshooting advice. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in these demanding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a 4-bromoindole is giving very low (<10%) conversion. What is the most likely culprit?
This is a classic issue stemming from steric hindrance. The C4 position of the indole is crowded by the fused pyrrole ring, which can significantly slow down the key steps of the catalytic cycle.
Core Problem: Steric hindrance primarily impedes two key steps:
-
Oxidative Addition: The bulky indole substrate struggles to approach and react with the palladium(0) catalyst.
-
Reductive Elimination: The final step, where the two organic partners are joined to form the C-C bond, is sterically demanding. If the groups on the palladium(II) intermediate are too bulky, this step can become the rate-limiting bottleneck, leading to catalyst decomposition or side reactions.[1][2]
Troubleshooting Workflow:
Your primary focus should be on the catalyst system—specifically, the ligand. You need a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[1]
-
Initial Recommendation: Switch from common, less bulky ligands like PPh₃ to a modern biaryl monophosphine ligand. These are designed for sterically demanding couplings.[3]
-
Why it Works: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other specialized phosphines create a sterically crowded coordination sphere around the palladium center. This crowding favors the reductive elimination step, which relieves the steric strain.[1][2] Furthermore, their electron-donating properties accelerate the initial oxidative addition of the aryl halide.[1]
Q2: I've switched to a Buchwald ligand, and my conversion has improved, but now I'm seeing a significant amount of deboronated starting material. What's happening?
You've solved one problem only to encounter another common side reaction: protodeboronation. This occurs when the boronic acid or ester reacts with a proton source (often water in the reaction mixture) and is converted back to an arene, effectively being destroyed before it can participate in the coupling.[4]
Causality:
-
Base-Mediated: This is a well-known pathway where the base, especially in the presence of water, facilitates the cleavage of the C-B bond.[4]
-
Palladium-Catalyzed: Recent studies have shown that the palladium catalyst itself, particularly when paired with bulky, electron-rich ligands, can actively promote protodeboronation.[4]
Solutions:
-
Use a Milder or Anhydrous Base: Strong aqueous bases can accelerate deboronation.[5]
-
Switch to a Boronate Ester: Boronic acid pinacol esters (Bpin) are generally more stable and less prone to deboronation than their corresponding boronic acids.[7] While they may react more slowly, the trade-off in stability often leads to higher overall yields.[7]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species rapidly and efficiently at lower temperatures.[8] This can allow the desired cross-coupling to occur before significant deboronation takes place, which is especially crucial for unstable boronic acids.[8]
Q3: What are the best starting conditions for a challenging Suzuki coupling, for example, with a 7-bromoindole?
For a sterically hindered substrate like a 7-bromoindole, you need to employ a robust catalytic system from the outset.[9] Screening various conditions is often necessary, but a well-chosen starting point is critical.[5] The following table provides a validated set of starting conditions that have proven effective for hindered aryl halides.
Table 1: Recommended Starting Conditions for Hindered Indole Suzuki Coupling
| Component | Recommendation | Rationale |
| Pd Pre-catalyst | XPhos-Pd-G3 (2-4 mol%) | Ensures rapid formation of the active L-Pd(0) species, minimizing side reactions.[8] |
| Ligand | XPhos (or SPhos) | Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[1][2][5] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A moderately strong, often anhydrous base that minimizes deboronation.[5] |
| Solvent | 1,4-Dioxane or Toluene/Water (e.g., 10:1) | Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial, but start with anhydrous conditions if deboronation is a concern.[10][11] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barriers for hindered substrates. |
| Boron Source | Arylboronic acid pinacol ester (1.2-1.5 equiv.) | More stable towards deboronation than the corresponding acid.[7] |
Deeper Dive: Understanding the Mechanism and Troubleshooting Logic
Success in these couplings comes from understanding and controlling the catalytic cycle. For hindered substrates, the balance between the key steps is crucial.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[12][13]
Caption: The Suzuki catalytic cycle, highlighting steps impacted by steric hindrance.
Troubleshooting Decision Tree
When a reaction fails, a logical progression of changes is more effective than random screening.
Caption: A decision tree for troubleshooting failed Suzuki couplings of hindered indoles.
Experimental Protocol: General Procedure for a Hindered Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered halo-indole (e.g., 7-bromo-1H-indole) with an arylboronic acid pinacol ester.
Materials:
-
7-Bromo-1H-indole (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
XPhos-Pd-G3 pre-catalyst (3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 7-bromo-1H-indole, arylboronic acid pinacol ester, K₃PO₄, and the XPhos-Pd-G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the bromoindole).
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at appropriate time intervals (e.g., 2h, 6h, 12h). A typical reaction time is 12-24 hours.
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad thoroughly with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kwong, F. Y., et al. (2021). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings. Organic Letters. [Link]
-
Kwong, F. Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]
-
Snieckus, V., et al. (2005). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Gladiali, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Engle, K. M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Gladiali, S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
ResearchGate. (2025, August 6). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility issues encountered with 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. Our approach is rooted in first principles of physical chemistry to empower you with the rationale behind each technique.
Section 1: Understanding the Molecule - Core Solubility Profile (FAQs)
This section addresses the fundamental properties of the compound that govern its solubility.
Q1: Why is 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid so poorly soluble in neutral aqueous solutions?
A1: The solubility of a molecule is a balance between its polar (hydrophilic, "water-loving") and nonpolar (hydrophobic, "water-fearing") features. This compound's structure presents a significant challenge:
-
Large Hydrophobic Regions: The indole ring, the bulky cyclohexyl group, and the bromo-substituent create a large, nonpolar surface area that repels water.
-
Single Polar Group: The sole primary polar and ionizable feature is the carboxylic acid group (-COOH). In its neutral, protonated state (at acidic or neutral pH), its ability to interact with water is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding these properties is the first step in designing a successful solubilization strategy.
| Property | Value / Prediction | Significance |
| Molecular Formula | C₁₅H₁₆BrNO₂ | Provides the elemental composition.[1][2] |
| Molecular Weight | 322.20 g/mol | A relatively high molecular weight contributes to lower solubility.[2] |
| Predicted pKa | ~4-5 | The carboxylic acid group is weakly acidic. This is the most critical parameter for pH-modification strategies.[3] |
| Structure | Indole-carboxylic acid | The compound is a weak acid. Its solubility will be lowest at pH values more than 2 units below its pKa and will increase dramatically at pH values above its pKa.[4] |
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?
A3: This is a crucial distinction for experimental design:
-
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions. It is a fixed physical property at a given temperature and pressure. This is often determined using the "shake-flask" method over 24-72 hours.[4][5] It is most relevant for formulation and oral drug delivery.
-
Kinetic Solubility is the concentration at which a compound precipitates out of a solution when a concentrated organic stock (like DMSO) is rapidly diluted into an aqueous buffer.[6][7] This measurement is highly relevant for most in vitro biological assays, where you need the compound to remain in solution for the duration of the experiment.[7] If you are seeing precipitation in your assay plate, you are exceeding the kinetic solubility.
Section 2: Troubleshooting & Solubilization Strategies
This section provides a question-and-answer guide to common practical problems.
Q4: I need to prepare an aqueous stock solution for a biological assay. Where do I start?
A4: The most effective starting point for an ionizable compound like this is pH adjustment .[8][9] Since the molecule is a weak acid, increasing the pH of your aqueous solvent will deprotonate the carboxylic acid group (-COOH) into its much more polar and water-soluble carboxylate salt (-COO⁻).
-
Initial Recommendation: Start by attempting to dissolve the compound in a basic buffer, such as phosphate-buffered saline (PBS) adjusted to pH 8.0 or a 10-50 mM sodium hydroxide (NaOH) solution. See Protocol 1 for a detailed methodology.
Q5: My compound still won't dissolve even after basic pH adjustment. What's next?
A5: If pH adjustment alone is insufficient, the next step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for hydrophobic molecules.[8][10][11]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are excellent choices.[8]
-
Strategy: First, dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO). Then, slowly add your basic aqueous buffer (from Q4) to this organic stock solution while vortexing. This method, known as solvent blending, can often overcome high lattice energy and get the compound into solution.[11] Be mindful of the final co-solvent concentration, as high levels can be toxic to cells in biological assays.
Q6: I successfully dissolved my compound at high pH, but it crashes out when I dilute it into my neutral (pH 7.4) assay buffer. How do I fix this?
A6: This is a classic kinetic solubility problem. The neutral pH of the assay buffer protonates the soluble carboxylate salt back to the insoluble carboxylic acid. Here are several approaches, from simplest to most complex:
-
Lower the Final Concentration: The most straightforward solution is to test if a lower final concentration of your compound stays in solution.
-
Increase Final Co-solvent Concentration: Ensure your final assay buffer contains a small percentage of a co-solvent like DMSO (typically 0.1% to 1%). This small amount of organic solvent can be enough to keep the compound soluble at the final concentration.[7]
-
Incorporate a Surfactant: Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[8][12] Consider adding a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your final assay buffer.
-
Use Complexation Agents: Cyclodextrins are bucket-shaped molecules that can form an "inclusion complex" with the hydrophobic parts of your compound, effectively shielding them from water.[8][13] This can be a highly effective but more complex formulation strategy.
Q7: What are the best organic solvents for making a high-concentration (e.g., 10-50 mM) stock solution for storage?
A7: For long-term storage and high concentration, pure, anhydrous-grade organic solvents are required.
-
Primary Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stocks of poorly soluble compounds for discovery research.[14]
-
Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective if DMSO is not suitable for your application.
-
Important Note: Always store these stock solutions desiccated at -20°C or -80°C to prevent water absorption, which can cause the compound to precipitate over time.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for key solubilization and analysis workflows.
Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment
-
Preparation: Weigh out the desired amount of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid into a sterile conical tube.
-
Initial Suspension: Add a small volume of purified water (e.g., 20% of the final target volume) to wet the powder. The compound will not dissolve.
-
Basification: While stirring or vortexing, add a 1 M NaOH solution dropwise. Monitor the solution's clarity. Continue adding drops until the solid completely dissolves. A clear solution indicates the formation of the soluble sodium salt.
-
pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH of the solution. It will likely be >10.
-
Buffering: Slowly add a buffer concentrate (e.g., 10x PBS) and purified water to reach the final desired volume and buffer concentration.
-
Final pH Titration: Carefully titrate the pH back down to your desired level (e.g., pH 8.0) using dilute HCl (e.g., 0.1 M). Crucially, do not titrate below pH 7.5 , as this risks immediate precipitation.
-
Sterilization: Sterilize the final stock solution by filtering it through a 0.22 µm syringe filter compatible with your solvent system (e.g., PVDF or PES).
Protocol 2: Standard Operating Procedure for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound.[4][5]
-
Preparation: Add an excess amount of the solid compound (enough that some solid is clearly visible) to several vials, each containing a known volume of the test solvent (e.g., pH 5.0 buffer, pH 7.4 buffer, pH 9.0 buffer).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant.
-
Clarification (Critical Step): To remove any remaining microscopic particles, either centrifuge the supernatant at high speed (e.g., >10,000 x g for 15 minutes) or filter it through a 0.22 µm chemical-resistant syringe filter.[6]
-
Quantification: Prepare a dilution series of your clarified supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, which is preferred for its ability to separate the analyte from any impurities or degradants.[6][14]
Section 4: Visual Workflows and Data
Diagrams and Data Tables
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// Edges start -> is_aqueous; is_aqueous -> use_organic [label="No"]; is_aqueous -> ph_compat [label="Yes"]; ph_compat -> use_ph [label="Yes"]; ph_compat -> troubleshoot [label="No"]; use_ph -> precip_check; precip_check -> success [label="No"]; precip_check -> troubleshoot [label="Yes"]; troubleshoot -> cosolvent [style=dashed]; troubleshoot -> surfactant [style=dashed]; troubleshoot -> complex [style=dashed]; }
Caption: A decision tree for selecting a suitable solubility enhancement technique.
// Node Definitions node1 [label="Step 1:\nAdd excess solid\nto solvent"]; node2 [label="Step 2:\nEquilibrate on shaker\n(24-48 hours)"]; node3 [label="Step 3:\nAllow solid to settle"]; node4 [label="Step 4:\nClarify supernatant\n(Centrifuge or Filter 0.22µm)"]; node5 [label="Step 5:\nDilute sample accurately"]; node6 [label="Step 6:\nQuantify concentration\n(HPLC preferred)"];
// Edges node1 -> node2; node2 -> node3; node3 -> node4; node4 -> node5; node5 -> node6; }
Caption: The experimental workflow for the shake-flask solubility method.
Section 5: References
-
BenchChem Technical Support. (n.d.). Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indole-3,5,6-triol. BenchChem.
-
Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal.
-
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
-
Faisal, W., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
-
Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
-
Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
PubChemLite. (n.d.). 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid.
-
BenchChem Technical Support. (n.d.). Technical Support Center: Solubility Enhancement for Isoindole Derivatives. BenchChem.
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
-
Kumar, S., et al. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
-
Kumar, A., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
-
Echemi. (n.d.). 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid.
-
University of Calgary. (2023). Solubility of Organic Compounds.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
Sources
- 1. PubChemLite - 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid (C15H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
Technical Support Center: Regioselectivity Control in the Functionalization of Indole-6-Carboxylic Acid
Welcome to the technical support center for the regioselective functionalization of indole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Selectivity
The indole ring system is a cornerstone of many pharmaceuticals and biologically active compounds. However, its functionalization is often complicated by the differential reactivity of its various positions. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, particularly at the C3 position, while the C2-H bond is the most acidic. The benzene ring C-H bonds (C4, C5, C7) are less reactive and their selective functionalization is a significant synthetic challenge.
Indole-6-carboxylic acid introduces another layer of complexity and opportunity. The carboxylic acid group can act as a directing group, influencing the regioselectivity of metal-catalyzed C-H activation reactions, typically favoring the ortho positions (C5 and C7). This guide will help you harness these electronic and steric factors to your advantage.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the functionalization of indole-6-carboxylic acid.
Q1: I am trying to perform an electrophilic substitution (e.g., nitration, halogenation) on indole-6-carboxylic acid, but I am getting a mixture of products, mostly at the C3 position. How can I improve selectivity for the benzene ring?
A1: This is a classic challenge. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. To achieve functionalization on the benzene ring, you typically need to:
-
Protect the Indole Nitrogen (N1): The first step in controlling regioselectivity away from C3 is often the protection of the indole nitrogen. A bulky protecting group, such as triisopropylsilyl (TIPS) or di-tert-butyl(1H-indol-1-yl)phosphine oxide, can sterically hinder the C2 and C7 positions, which can indirectly influence reactivity at other sites. More importantly, it prevents N-functionalization and alters the electronic properties of the ring.
-
Choose your reaction conditions carefully: For some electrophilic substitutions, the choice of reagent and solvent is critical. For instance, regioselective nitration of indoles can be achieved at various positions depending on the conditions, but often requires non-acidic methods to avoid side reactions.[1]
-
Consider a Directed Approach: For many transformations, particularly C-H activation/arylation, a directing group strategy is essential to override the inherent reactivity of the indole core.
Q2: How can I leverage the carboxylic acid group at C6 to direct functionalization to a specific position?
A2: The carboxylic acid is an excellent directing group for transition metal-catalyzed C-H functionalization, primarily directing to the ortho positions (C5 and C7).
-
Ortho-Arylation (C5 and C7): Research has shown that with the right catalytic system, such as 2, the arylation of indole-6-carboxylic acid can occur exclusively at the positions ortho to the carboxylic acid.[2] This is due to the formation of a stable metallocycle intermediate involving the carboxylate.
-
Decarboxylative Coupling: Be aware that under some palladium-catalyzed conditions, indole-3-carboxylic acids are known to undergo decarboxylation followed by C2-arylation.[3] While this is for the 3-isomer, it highlights that the carboxylic acid can be lost under certain conditions, which would remove its directing effect.
Q3: My goal is to functionalize the C4 position of indole-6-carboxylic acid. What is the best strategy?
A3: The C4 position is arguably the most difficult to functionalize selectively due to its steric hindrance and the high reactivity of the pyrrole ring.[2] A directing group strategy is almost always required.
-
Transient Directing Groups: One successful approach involves the use of a transient directing group. For example, installing a formyl group at the C3 position can direct arylation to C4.[2]
-
N-Protecting Groups and Specific Catalysts: The combination of a bulky N-protecting group like TIPS and a suitable directing group at another position (e.g., an amino acid derivative) has been shown to direct olefination to the C4 position of tryptophan derivatives.[2] This principle can be adapted for indole-6-carboxylic acid.
Q4: I am observing low yields and poor regioselectivity in my palladium-catalyzed cross-coupling reaction. What are the common pitfalls?
A4: Low yields and poor selectivity in Pd-catalyzed reactions with indole-6-carboxylic acid can stem from several factors:
-
Catalyst Poisoning: The indole nitrogen can coordinate to the palladium center and inhibit catalysis. N-protection is often recommended to prevent this.
-
Interference from the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with certain catalysts or reagents. It may be necessary to perform the reaction on the corresponding ester (e.g., methyl ester) and hydrolyze it back to the acid in a later step.
-
Incorrect Ligand/Oxidant Combination: The choice of ligand and oxidant is crucial for both reactivity and selectivity in C-H activation reactions. A thorough screening of conditions is often necessary. For example, different directing groups and catalyst systems can steer arylation to C4, C5, C6, or C7.[2]
-
Steric Hindrance: The position of the carboxylic acid at C6 creates a specific steric environment. Reagents and coupling partners should be chosen to minimize steric clash.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction occurs primarily at C3 instead of the desired benzene ring position. | High intrinsic nucleophilicity of the C3 position. | 1. Protect the indole nitrogen (N-H) with a suitable group (e.g., Boc, Ts, SEM).2. Block the C3 position with a removable group if possible.3. Switch from electrophilic substitution to a directed C-H activation strategy. |
| A mixture of C5 and C7 isomers is obtained in a directed reaction. | The electronic and steric environments of C5 and C7 are similar, leading to competitive C-H activation. | 1. Optimize the reaction temperature and time. Lower temperatures may favor one isomer.2. Screen different ligands for the transition metal catalyst. Bulkier ligands may improve selectivity.3. Modify the N-protecting group to create a greater steric bias. |
| No reaction or very low conversion. | 1. Catalyst deactivation or poisoning.2. The C-H bond is not sufficiently activated.3. The carboxylic acid is interfering with the reaction. | 1. Protect the indole N-H.2. Use a more active catalyst system (e.g., different metal, ligand, or oxidant).3. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) and retry the reaction. |
| Decarboxylation is observed. | The reaction conditions (e.g., high temperature, specific palladium catalysts) are promoting the loss of CO2. | 1. Lower the reaction temperature.2. Screen alternative catalysts and bases.3. Protect the carboxylic acid as an ester, which is more stable to decarboxylation.[3] |
Experimental Protocols & Methodologies
Protocol 1: Regioselective ortho-Arylation of Indole-6-Carboxylic Acid at C5/C7
This protocol is adapted from methodologies that utilize the carboxylic acid as a directing group.[2]
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add indole-6-carboxylic acid (1.0 equiv.), the desired aryl iodide (2.0 equiv.), 2 (3 mol%), K2CO3 (2.0 equiv.), and KOC(CF3)3 (1.0 equiv.).
-
Solvent Addition: Add tert-butyl cyanide (tBuCN) as the solvent (concentration of indole-6-carboxylic acid at 0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 140 °C for 16 hours with vigorous stirring.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the C5/C7-arylated products.
-
Causality Behind Experimental Choices:
-
Ruthenium Catalyst: The specific ruthenium catalyst is chosen for its ability to coordinate with the carboxylate and facilitate C-H activation at the ortho positions.
-
Aryl Iodide: Aryl iodides are used as they are more reactive in the oxidative addition step of the catalytic cycle compared to aryl bromides or chlorides.
-
Base and Additive: K2CO3 is the base, and KOC(CF3)3 acts as a co-catalyst/additive that can influence the catalytic cycle.
-
Solvent and Temperature: tBuCN is a polar aprotic solvent suitable for high-temperature reactions. The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.
Decision-Making Workflow for Functionalization Site
The following diagram illustrates a logical workflow for selecting a strategy based on the desired position of functionalization on the indole-6-carboxylic acid core.
Caption: Decision workflow for regioselective functionalization.
Mechanistic Insight: Carboxylic Acid Directed C-H Activation
Understanding the mechanism is key to troubleshooting and optimizing your reaction. The directing effect of the carboxylic acid in metal-catalyzed reactions generally proceeds through a concerted metalation-deprotonation (CMD) pathway.
Caption: Simplified mechanism for directed C-H activation.
In this cycle:
-
The metal catalyst coordinates to the carboxylic acid.
-
This brings the metal center in close proximity to the C5 and C7 C-H bonds, facilitating the cleavage of one of these bonds to form a stable cyclometalated intermediate. This is the key regioselectivity-determining step.
-
Oxidative addition of the coupling partner (e.g., an aryl halide) to the metal center occurs.
-
Reductive elimination forms the new C-C bond and releases the functionalized product, regenerating the active catalyst.
This chelation-assisted mechanism effectively overrides the intrinsic electronic preferences of the indole ring, allowing for selective functionalization of the otherwise less reactive benzene portion.[2][3]
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Royal Society of Chemistry. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. National Institutes of Health (NIH). [Link]
-
Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. American Chemical Society. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. American Chemical Society. [Link]
Sources
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Welcome to the technical support center for the analytical method development of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into creating a robust, reliable, and validated analytical method for the quantification and purity assessment of this complex indole derivative.
The structure of this molecule—featuring a halogenated indole core, a carboxylic acid functional group, and a bulky cyclohexyl substituent—presents unique challenges and considerations for analytical method development. This guide follows a logical workflow from understanding the analyte's properties to developing and validating a stability-indicating HPLC method.
Analyte Overview: Physicochemical Properties
Understanding the physicochemical properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is the foundational step for logical method development. The indole ring provides a strong UV chromophore, the carboxylic acid group dictates pH-dependent solubility and chromatographic behavior, and the bromo- and cyclohexyl- groups add to its hydrophobicity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO₂ | - |
| Molecular Weight | 322.20 g/mol | Derived from Formula |
| Predicted logP | ~4.5 - 5.5 | Inferred from similar structures |
| Predicted pKa | ~4.0 - 5.0 (Carboxylic Acid) | Inferred from benzoic acid and indole derivatives |
| UV λmax | ~270-290 nm | Inferred from indole chromophore[1] |
Note: Predicted values are estimates based on the chemical structure and should be experimentally verified.
Visualizing the Method Development Workflow
A structured approach is critical for efficient and successful method development. The following workflow outlines the key stages, from initial analyte characterization to final method validation.
Caption: High-level workflow for analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC column and mobile phase?
A: For a hydrophobic molecule like this, a reversed-phase (RP) C18 column is the logical starting point. A good initial choice would be a column with dimensions like 100 mm x 4.6 mm, packed with ≤ 3 µm particles for high efficiency.
For the mobile phase, start with a gradient elution using Acetonitrile (ACN) and water. Critically, because the analyte has a carboxylic acid group (pKa ~4-5), the aqueous portion of the mobile phase must be buffered to a pH of ~2.5-3.0. This ensures the carboxylic acid is fully protonated, preventing ionization and resulting in a sharp, symmetrical peak shape. A suitable buffer is 0.1% formic acid or phosphoric acid in water.
Q2: My peak is tailing severely. What is the most likely cause?
A: Peak tailing for this compound is most likely due to one of two reasons:
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the molecule will exist in both ionized (carboxylate) and non-ionized (carboxylic acid) forms, leading to poor peak shape. Ensure your mobile phase pH is at least 1.5-2 units below the pKa.
-
Secondary Silanol Interactions: The indole nitrogen can interact with free silanol groups on the silica backbone of the HPLC column. Using a modern, end-capped C18 column can minimize this. If tailing persists, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase was a traditional approach, but using a low-pH mobile phase is generally preferred to avoid complex mobile phase preparation and potential for baseline instability.
Q3: How do I determine the best detector wavelength?
A: The indole ring system is a strong UV chromophore. To determine the optimal wavelength, dissolve a pure standard of the analyte in your mobile phase and acquire a UV-Visible spectrum from 200-400 nm using a Diode Array Detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax), likely around 270-290 nm, should be chosen for quantification to ensure maximum sensitivity and minimal baseline noise.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a systematic, cause-and-effect format.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Potential Cause | Diagnostic Check | Solution |
| Mobile Phase pH is too high | Measure the pH of your aqueous mobile phase component. | Re-prepare the mobile phase using a buffer to maintain a pH between 2.5 and 3.0 (e.g., 0.1% Formic Acid). |
| Sample Overload | Reduce the injection volume or dilute the sample by a factor of 10. | If the peak shape improves, you are overloading the column. Reduce the sample concentration for all future analyses. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN). | Whenever possible, dissolve the sample in the initial mobile phase composition.[2] If solubility is an issue, use the weakest solvent possible that maintains analyte solubility. |
| Column Contamination | A buildup of strongly retained impurities from previous injections is affecting the stationary phase. | Disconnect the column and flush it with a strong solvent wash sequence (e.g., water, isopropanol, then hexane, followed by isopropanol and re-equilibration with mobile phase).[3] Always use a guard column to protect the analytical column.[4] |
| Partially Blocked Frit/Column Void | The system backpressure is unusually high and peak shape is deteriorating over time. | Reverse-flush the column (if permitted by the manufacturer) at a low flow rate. If this fails, replace the column inlet frit or the entire column.[3] |
Troubleshooting Logic: Resolving Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Problem 2: Retention Time Drifting or Unstable
| Potential Cause | Diagnostic Check | Solution |
| Inadequate Column Equilibration | Retention times are consistently shifting in early runs of a sequence. | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[5] |
| Mobile Phase Composition Change | Selective evaporation of the more volatile organic solvent (ACN) is occurring. | Keep mobile phase reservoirs tightly capped. Prepare fresh mobile phase daily. |
| Fluctuating Column Temperature | The laboratory has significant temperature swings, or the column oven is not active/stable. | Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable retention.[5] |
| Pump Malfunction / Leak | The system pressure is fluctuating, or there are visible salt deposits around fittings. | Check for leaks throughout the system. Perform a pump pressure test and check for proper gradient proportioning valve function. |
Detailed Experimental Protocols
Protocol 1: HPLC Method Development (Stability-Indicating)
This protocol outlines the steps to develop a stability-indicating RP-HPLC method. A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities and degradation products.[6][7]
-
Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile (ACN).
-
-
Preparation of Standard Solution:
-
Accurately weigh ~10 mg of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid reference standard.
-
Dissolve in a small amount of ACN and dilute to volume in a 100 mL volumetric flask with a 50:50 mixture of ACN and water to a final concentration of 100 µg/mL. This is your stock solution.
-
Further dilute this stock solution to create working standards (e.g., 10 µg/mL).
-
-
Initial Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 4.6 mm, 2.7 µm | Good starting point for efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Low pH for good peak shape of the carboxylic acid. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion from sample solvent. |
| Detector | DAD @ 280 nm (or determined λmax) | Provides good sensitivity for the indole chromophore. |
| Gradient | See table below | A scouting gradient to determine the elution profile. |
-
Scouting Gradient Program:
| Time (min) | %A (0.1% HCOOH) | %B (ACN) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
-
Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities.
-
If resolution is insufficient, consider trying Methanol as Mobile Phase B, as it has different selectivity than ACN.
-
Ensure the final gradient provides a retention time for the main peak of between 5 and 15 minutes.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[7][8] Prepare a solution of the analyte (~100 µg/mL) and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed control. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak.
Guide to Method Validation (per ICH Q2(R1))
Once the method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[9][10] Validation is a regulatory requirement and ensures the integrity of the data generated.[11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (using a DAD) should show the main peak is spectrally pure in stressed samples. Degradant peaks should be well-resolved from the main peak. |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a given range. | Prepare at least 5 concentrations (e.g., 80-120% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[9] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming linearity, accuracy, and precision within the specified limits (e.g., 80-120% for an assay).[9] |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.[13] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay): Analyze 6 replicate preparations at 100% concentration. RSD should be ≤ 1.0%.- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. RSD between the two sets of data should be ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits. |
References
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). Available at: [Link]
-
(PDF) [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. Available at: [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]
-
6-Bromo-1H-indole-3-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
5-Bromoindole | C8H6BrN. PubChem. Available at: [Link]
-
Analytical Method Development. SpiroChem. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Indole. NIST WebBook. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Technical Support Center: Scaling Up the Synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Indole derivatives are foundational in drug discovery, and mastering their synthesis is critical for advancing pharmaceutical research.[1][2][3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and confidently scale your synthesis from the bench to the pilot plant.
Section 1: Overview of the Synthetic Strategy
The synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A robust and scalable approach involves four key stages:
-
Indole Core Formation: Utilizing the classic Fischer indole synthesis to construct the substituted indole-6-carboxylic acid scaffold.[5][6][7]
-
N-H Protection: Temporarily protecting the indole nitrogen to prevent side reactions and direct the subsequent bromination.
-
Regioselective Bromination: Introducing a bromine atom specifically at the C-2 position of the indole ring.
-
Deprotection: Removing the protecting group to yield the final target molecule.
Below is a diagram illustrating the proposed synthetic pathway.
Caption: Proposed four-step synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and validated solutions.
Issue 1: Low Yield in Fischer Indole Synthesis
Q: My initial Fischer indole synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid is resulting in a very low yield (<30%) and a complex mixture of byproducts. What's going wrong?
A: Low yields in the Fischer indole synthesis are a frequent challenge, often stemming from several critical factors.[8] Let's break down the potential causes:
-
Cause 1: Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, but can cause degradation if the temperature is too high or reaction time too long.[6] Lewis acids like ZnCl₂ can also be effective but may require anhydrous conditions.[5][9]
-
Solution: Screen different acid catalysts. A milder approach using acetic acid or p-toluenesulfonic acid (pTSA) at reflux might be preferable. Empirically determining the optimal catalyst for your specific substrates is key.
-
-
Cause 2: Poor Quality of Hydrazine Starting Material: Arylhydrazines can be unstable and prone to oxidation, especially if they are old or have been stored improperly.
-
Solution: Use fresh or recently purified (4-carboxyphenyl)hydrazine. If using a hydrochloride salt, ensure it is fully neutralized to the free base before the condensation step if required by your specific protocol.
-
-
Cause 3: Inefficient Cyclization: The key[10][10]-sigmatropic rearrangement requires sufficient thermal energy, but excessive heat can lead to decomposition.[6][9]
-
Solution: Monitor the reaction closely with Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance of temperature and time. For a scale-up, this thermal profile is critical to maintain. A gradual ramp-up to the target temperature can also be beneficial.
-
-
Cause 4: Side Reactions: The carboxylic acid group can interfere with the reaction or lead to undesired side products under very harsh acidic conditions.
-
Solution: Consider performing the Fischer synthesis using the corresponding methyl or ethyl ester of the phenylhydrazine, followed by hydrolysis to the carboxylic acid after the indole ring is formed. This adds a step but often leads to a cleaner reaction and higher overall yield.
-
Issue 2: Incomplete or Non-Selective Bromination
Q: I am attempting to brominate my N-protected 3-cyclohexyl-indole-6-carboxylic acid with NBS, but I'm seeing either unreacted starting material, multiple brominated species, or no reaction at all. How can I achieve selective C-2 bromination?
A: This is a classic regioselectivity problem in indole chemistry. The electronic nature of the indole ring makes it highly susceptible to electrophilic attack, but this reactivity must be carefully controlled.[11][12]
-
Cause 1: Insufficient Ring Activation: While the indole core is electron-rich, an electron-withdrawing N-protecting group (like -Tosyl or -Pivaloyl) combined with the -COOH group on the benzene ring can deactivate the system towards electrophilic bromination.[13][14]
-
Solution: If using a strongly deactivating protecting group, you may need more forcing conditions. This could include switching to a more polar solvent like DMF, slightly increasing the temperature (e.g., from 0 °C to room temperature), or increasing the equivalents of N-Bromosuccinimide (NBS). However, be cautious as this can lead to over-bromination.
-
-
Cause 2: Over-bromination: The initial product, N-protected 2-bromo-3-cyclohexyl-indole-6-carboxylic acid, can sometimes react further to give dibrominated products if the conditions are too harsh or the reaction runs for too long.
-
Solution: Add the NBS portion-wise at a low temperature (e.g., -20 °C to 0 °C) and monitor the reaction progress meticulously by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
-
Cause 3: Free Radical vs. Electrophilic Pathway: The reaction conditions determine the mechanism. For electrophilic bromination at C-2, the reaction should be run in the dark in a polar solvent like THF or acetonitrile. If run in a non-polar solvent like CCl₄ with a radical initiator (like AIBN or light), you risk benzylic bromination on the cyclohexyl ring.[10][13][15]
-
Solution: Ensure your conditions favor the electrophilic pathway. Use a polar aprotic solvent and exclude light and radical initiators.
-
Issue 3: Difficulties During Scale-Up
Q: I had a successful synthesis at the 1-gram scale, but upon scaling to 100 grams, my yield dropped significantly and I'm struggling with purification. What should I consider for a successful scale-up?
A: Scaling up chemical reactions presents new challenges that are often not apparent at the lab scale.[16][17] The key areas to focus on are heat management, mixing, and purification strategy.
-
Cause 1: Poor Heat Transfer: The Fischer indole synthesis and sometimes the bromination step can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes, causing byproduct formation and decomposition.[16]
-
Solution: Use a jacketed reactor with controlled heating and cooling. Add reagents that initiate exothermic events (like the acid catalyst or NBS) slowly and monitor the internal temperature closely. A pre-scale-up thermal hazard assessment (e.g., using DSC) is highly recommended.
-
-
Cause 2: Inefficient Mixing: Homogeneity is crucial. In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., an anchor or pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous slurry or solution.
-
-
Cause 3: Purification Challenges: Column chromatography, which is convenient on a small scale, is often impractical and expensive for large quantities.[8][16]
-
Solution: Develop a purification strategy based on crystallization or recrystallization. Experiment with different solvent/anti-solvent systems at the lab scale to find conditions that provide high purity and recovery. If your product is an acid, pH adjustment and extraction can be a powerful purification tool. For example, extracting the product into a basic aqueous layer, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.
-
Caption: A systematic workflow for troubleshooting synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the indole necessary before bromination?
A1: The indole N-H proton is moderately acidic (pKa ≈ 17), and the nitrogen lone pair contributes significantly to the aromatic system.[18] Attempting direct bromination on an unprotected indole can lead to several problems: 1) reaction at the nitrogen, 2) over-reactivity leading to multiple brominations (e.g., at C3, C2, and other positions), and 3) potential for oxidative side reactions, forming products like oxindoles.[11][12] N-protection temporarily removes the acidic proton and modulates the ring's nucleophilicity, allowing for more controlled and selective reactions.[14][19]
Q2: What is the best N-protecting group for this synthesis?
A2: The ideal protecting group should be easy to install, stable to the bromination conditions, and easy to remove without affecting other functional groups. For this synthesis, two excellent candidates are:
-
Boc (tert-butyloxycarbonyl): Installed with Boc₂O, it is stable to NBS bromination. It is easily removed under acidic conditions (e.g., TFA in DCM), which are compatible with the carboxylic acid. Its electron-withdrawing nature helps temper the indole's reactivity.[19]
-
Phenylsulfonyl (PhSO₂): A robust protecting group that strongly deactivates the ring, which can be beneficial for controlling selectivity. However, its removal often requires harsher conditions, which might not be ideal for a sensitive final product.[19] For most applications, Boc is the recommended choice due to its reliability and mild deprotection conditions.
Q3: How can I confirm that the bromine was added to the C-2 position and not elsewhere?
A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: In the starting 3-cyclohexyl-1H-indole, the C-2 proton will appear as a characteristic signal in the aromatic region. Upon successful C-2 bromination, this signal will disappear from the spectrum.
-
¹³C NMR: The C-2 carbon signal will shift significantly upon bromination.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show spatial proximity between the N-H proton (after deprotection) and the protons on the C-3 cyclohexyl group, confirming their adjacency and indirectly confirming the C-2 position of the bromine. For an unambiguous structural confirmation, especially for regulatory filings, single-crystal X-ray crystallography is the gold standard.
Q4: Are there any alternative synthetic routes to consider?
A4: Yes, other strategies exist. One common alternative involves starting with a pre-functionalized indole. For example, one could start with commercially available indole-6-carboxylic acid, perform a C-3 cyclohexylation (e.g., via a Friedel-Crafts type reaction), followed by N-protection and C-2 bromination. Another advanced method could involve a palladium-catalyzed cross-coupling reaction to build the indole ring, which can offer different regiochemical control.[2][6] However, the Fischer synthesis followed by functionalization remains one of the most cost-effective and scalable methods for this class of compounds.
Section 4: Experimental Protocols and Data
The following section provides an example protocol and a table summarizing key reaction parameters for both lab and pilot scales.
Example Laboratory-Scale Protocol
Step 1: Synthesis of N-Boc-3-cyclohexyl-1H-indole-6-carboxylic acid (This assumes the Fischer Indole synthesis to the un-protected indole has been completed)
-
To a solution of 3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq) in THF (10 mL/g) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
-
Dissolve the N-Boc protected intermediate (1.0 eq) in THF (15 mL/g) and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography or crystallization.
Step 3: Synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
-
Dissolve the purified N-Boc-2-bromo intermediate (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or ethyl acetate to remove residual TFA.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Data Summary: Lab vs. Pilot Scale Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | 10 g | 1.0 kg | Ensure consistent purity and batch-to-batch variability. |
| Solvent (Bromination) | ~150 mL THF | ~15 L THF | Solvent cost, handling, and recovery become significant. |
| NBS Addition Time | 15-30 min | 2-4 hours | Controlled addition is critical to manage exotherm. |
| Temperature Control | Ice Bath (0 °C) | Jacketed Reactor (-5 to 0 °C) | Precise internal temperature monitoring is essential. |
| Workup | Separatory Funnel | Reactor-based Extraction | Phase separation and handling of large volumes. |
| Purification | Flash Chromatography | Recrystallization | Avoids chromatography; requires robust crystallization protocol. |
| Expected Yield | 60-70% (over 2 steps) | 55-65% (over 2 steps) | A slight drop in yield is common on scale-up; focus on consistency. |
References
-
Vanadium Bromoperoxidase Catalyzed Bromination of Indoles. (n.d.). eScholarship, University of California. Retrieved from [Link]
-
Fukuyama, T., & Yamaura, R. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans. Journal of Organic Chemistry, 63(21), 7454-7462. Retrieved from [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (1998). ACS Publications. Retrieved from [Link]
-
Brominated Indoles Definition. (n.d.). Fiveable. Retrieved from [Link]
-
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Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Retrieved from [Link]
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Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Arkivoc. Retrieved from [Link]
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Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2017). ACS Central Science. Retrieved from [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Current Organic Synthesis, 17(5), 346-366. Retrieved from [Link]
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Indole. (n.d.). Wikipedia. Retrieved from [Link]
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Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti. (2018). Marine Drugs, 16(11), 444. Retrieved from [Link]
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Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. (2012). Chemical Communications. Retrieved from [Link]
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The Indole Scaffold in Biochemistry and Therapeutics. (2023). Molecules, 28(15), 5798. Retrieved from [Link]
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Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2021). Current Green Chemistry, 8(1), 3-23. Retrieved from [Link]
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Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2017). Request PDF. Retrieved from [Link]
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2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
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A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Retrieved from [Link]
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6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. (2022). Molecules, 27(21), 7481. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of Halogenated Indole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated indole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your experiments. We understand that studying the fate of these molecules is critical, and this resource is designed to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered when studying the degradation of halogenated indoles.
Q1: My microbial culture is showing slow or no degradation of the halogenated indole. What are the likely causes?
A1: Several factors can contribute to inefficient microbial degradation. Firstly, ensure your microbial strain is capable of degrading halogenated aromatic compounds; not all indole-degrading microbes can handle halogenated variants.[1][2] The stability of these compounds can be high, making them resistant to breakdown.[1][2] Secondly, the position and type of halogen can significantly impact degradation rates. For instance, the presence of electron-withdrawing groups can retard the initial enzymatic attack.[3] Lastly, check your culture conditions: optimal pH, temperature, aeration, and the presence of a suitable primary carbon source (if cometabolism is required) are crucial.[4]
Q2: I'm observing unexpected side products in my chemical degradation assay. How can I identify and minimize them?
A2: Side product formation is a common issue, particularly under harsh reaction conditions like strong acids or high temperatures.[5][6] For example, acidic conditions can lead to undesired cyclization or the formation of chlorinated indoles if chlorinated solvents are used.[5] To identify these byproducts, analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable for structural elucidation.[7][8][9] To minimize them, consider milder reaction conditions, such as using weaker acids or bases and optimizing the reaction temperature.[5] Protecting sensitive functional groups on the indole ring, like the indole nitrogen, can also prevent unwanted side reactions.[6]
Q3: How do I choose the right analytical method to monitor the degradation of my halogenated indole derivative?
A3: The choice of analytical method depends on the specific goals of your experiment. For quantitative analysis of the parent compound and its major metabolites over time, reverse-phase HPLC with UV detection is a robust and common choice.[7][10] A C18 column is often suitable for separating these aromatic compounds.[10] When you need to identify unknown degradation products, LC-MS is the gold standard, providing both retention time data and mass-to-charge ratio for molecular weight determination and fragmentation patterns for structural clues.[9] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[9]
Q4: My halogenated indole appears unstable even in control experiments without any degrading agents. What could be the cause?
A4: Indole derivatives themselves can be susceptible to degradation under certain conditions.[5] Factors such as elevated temperatures can lead to decarboxylation if a carboxylic acid moiety is present.[5] Photodegradation is another key consideration, especially for iodo- and bromo-substituted indoles, which can undergo photodehalogenation upon exposure to UV light.[11][12] It is advisable to store your compounds in a cool, dark, and dry place and to run control experiments that account for potential abiotic degradation.[5]
Section 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific experimental setups.
Guide 2.1: Microbial Degradation Experiments
Problem: Inconsistent degradation rates between replicates in a batch culture experiment.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inoculum Variability | Standardize the inoculum preparation. Use a consistent cell density (e.g., measured by OD600) from a fresh overnight culture in the same growth phase for each replicate. | The physiological state and density of the initial microbial population directly impact the lag phase and the rate of substrate degradation. |
| Heterogeneous Substrate Distribution | Ensure the halogenated indole is fully dissolved in the media before inoculation. If using a solvent carrier like DMSO, ensure the final concentration is low (<0.5%) and consistent across all replicates. | Poor solubility can lead to non-uniform availability of the substrate to the microorganisms, causing variable degradation kinetics. |
| Oxygen Limitation | For aerobic degradation, ensure adequate aeration by optimizing shaking speed and using baffled flasks. Monitor dissolved oxygen levels if possible. | Many initial enzymatic attacks on aromatic rings, such as by dioxygenases and monooxygenases, are oxygen-dependent.[1][13] |
| pH Drift | Monitor and buffer the pH of the culture medium. Microbial metabolism can produce acidic or basic byproducts that shift the pH away from the optimal range for enzymatic activity. | Enzymatic activity is highly pH-dependent. A significant deviation from the optimal pH can inhibit or denature the degradative enzymes. |
Guide 2.2: Enzymatic Assays with Cell-Free Extracts
Problem: Low or no enzymatic activity observed when incubating the halogenated indole with a cell-free extract.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Enzyme Instability | Prepare fresh cell-free extracts and keep them on ice at all times. Add protease inhibitors to the lysis buffer. | Degradative enzymes, particularly large multi-component systems like dioxygenases, can be sensitive to proteolysis and thermal denaturation.[3][13] |
| Missing Cofactors | Supplement the reaction buffer with necessary cofactors. For many oxygenases, this includes NAD(P)H. For some dehalogenases, specific metal ions might be required. | Enzymes like ring-hydroxylating dioxygenases are often multi-component systems that require electron transport chains involving reductases and ferredoxins, which in turn depend on NAD(P)H.[3] |
| Substrate Inhibition | Run the assay at a range of substrate concentrations. High concentrations of the halogenated indole or its degradation products can be toxic or inhibitory to the enzymes. | Enzyme kinetics can be affected by substrate inhibition, where the substrate binds to the enzyme in a non-productive manner at high concentrations. |
| Incorrect Assay Conditions | Optimize the pH and temperature of the reaction buffer. The optimal conditions for the enzyme in vitro may differ from the physiological conditions of the organism. | Just as with whole-cell systems, enzyme activity is critically dependent on pH and temperature. |
Guide 2.3: Photodegradation Studies
Problem: Difficulty in distinguishing between direct photolysis and indirect photosensitized degradation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Photosensitizers in the Medium | Run control experiments in a simplified, well-defined medium (e.g., ultrapure water with a buffer). Compare these results to those from a more complex medium. | Components in complex media (e.g., humic acids in environmental water samples) can act as photosensitizers, absorbing light and generating reactive oxygen species (ROS) that indirectly degrade the target compound. |
| Wavelength-Specific Effects | Use light sources with specific wavelength cut-offs to determine the action spectrum for degradation. | The energy required for direct photolysis is dependent on the absorption spectrum of the halogenated indole. Different wavelengths may favor direct versus indirect photodegradation pathways. |
| Reactive Oxygen Species (ROS) Involvement | Add specific ROS quenchers to the reaction mixture (e.g., sodium azide for singlet oxygen, mannitol for hydroxyl radicals) and observe the effect on the degradation rate. | A decrease in the degradation rate in the presence of a specific quencher provides evidence for the involvement of that particular ROS in an indirect photodegradation mechanism. |
Section 3: Experimental Protocols & Visualizations
Protocol 3.1: Screening Microorganisms for Halogenated Indole Degradation
-
Prepare a minimal salt medium (MSM) containing the halogenated indole derivative (e.g., 5-bromoindole) as the sole carbon and energy source at a concentration of 50-100 mg/L.
-
Inoculate 50 mL of the MSM in a 250 mL flask with 1 mL of an enriched microbial consortium from a relevant environment (e.g., contaminated soil, industrial sludge) or a pure culture.
-
Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for 7-14 days.
-
Monitor for growth by measuring the optical density at 600 nm (OD600). An increase in OD600 suggests utilization of the compound.
-
Analyze substrate depletion at regular intervals. Withdraw 1 mL aliquots, centrifuge to pellet the cells, and analyze the supernatant for the concentration of the halogenated indole using HPLC.
-
Set up controls:
-
Uninoculated control: To check for abiotic degradation (e.g., hydrolysis, photolysis).
-
Inoculated control without the halogenated indole: To check for growth on residual nutrients.
-
Protocol 3.2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Take a 1 mL sample from the degradation experiment. Centrifuge at 10,000 x g for 10 minutes to remove cells or particulates.
-
Extraction (if necessary): If the metabolites are intracellular or the matrix is complex, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid to aid ionization).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength relevant to the indole chromophore (e.g., 280 nm).[10]
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Analysis: Perform a full scan to identify the molecular weights of potential metabolites. Follow up with tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.
-
Visualizing Degradation Pathways
The degradation of halogenated aromatic compounds often follows a multi-step process involving initial modification, dehalogenation, and subsequent ring cleavage.[1][2]
Caption: Generalized microbial degradation pathway for halogenated indoles.
Caption: A logical workflow for troubleshooting experimental issues.
References
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Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Bromo vs. 2-Chloro Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in a Privileged Scaffold
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, alkaloids, and synthetic pharmaceuticals with a vast spectrum of biological activities.[1] Its unique aromatic and heterocyclic nature allows it to interact with a multitude of biological targets, making it a fertile ground for drug discovery. A common and highly effective strategy for modulating the therapeutic properties of the indole scaffold is halogenation. The introduction of a halogen atom, such as chlorine or bromine, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
This guide provides an in-depth, objective comparison of the biological activities of 2-bromoindole and 2-chloroindole derivatives. By examining experimental data across anticancer, antimicrobial, and neuroprotective domains, we aim to elucidate the subtle yet critical differences imparted by these two halogens at the C2-position, offering a data-driven resource for rational drug design and development.
Physicochemical Properties: The Foundation of Biological Action
The choice between a bromine and a chlorine substituent is not trivial; it directly impacts the molecule's interaction with its biological environment. These differences are rooted in their fundamental atomic properties.
| Property | 2-Chloro-Derivative (General) | 2-Bromo-Derivative (General) | Rationale for Difference |
| Molecular Weight | Lower | Higher | Bromine has a higher atomic mass than chlorine.[2] |
| Lipophilicity (logP) | Lower | Higher | Bromine is generally more lipophilic than chlorine, which can enhance membrane permeability and protein binding.[2] |
| Polarizability | Lower | Higher | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals and halogen bonding interactions.[2] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are inductively electron-withdrawing, influencing the reactivity and electronic distribution of the indole ring.[2] |
These foundational differences in physicochemical properties are the underlying cause of the varied biological activities observed between the two classes of compounds.
Part 1: Comparative Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, capable of modulating various oncogenic pathways, including tubulin polymerization, cell cycle regulation, and apoptosis induction.[1][3] Halogenation has been a key strategy in optimizing the potency of these compounds.
While direct head-to-head studies comparing 2-chloro- and 2-bromo-indole derivatives are not abundant, structure-activity relationship (SAR) studies of broader halo-indole series provide valuable insights. For instance, studies on various substituted indoles have shown that the presence and position of the halogen can dramatically influence cytotoxicity against cancer cell lines like HeLa, MCF-7, and A549.[4]
Comparative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Key Findings & Reference |
| 2,5-disubstituted indoles | A549 (Lung) | 3b : 0.48 µM | Compound 3b (structure not specified as chloro or bromo in abstract) showed potent, sub-micromolar activity.[4] |
| 2,5-disubstituted indoles | HepG2 (Liver) | 2c : 13.21 µM | Compound 2c demonstrated high selectivity for liver cancer cells.[4] |
| 5-chloro-indole derivatives | Panc-1, MCF-7, A-549 | 3e : GI50 = 29 nM | A 5-chloro-indole-2-carboxylate derivative showed potent antiproliferative effects, outperforming the reference drug erlotinib.[5] |
| bis-indolylmethanes | NCI-H460 (Lung) | 2e : GI50 = 616 nM | A basically substituted indolocarbazole showed nanomolar antiproliferative activity.[6] |
Note: The available data often focuses on halogenation at various positions (e.g., C5) and lacks a specific, consistent comparison at the C2 position. The data presented is from related indole structures to infer potential trends.
Mechanism of Action: Disrupting the Machinery of Cancer Cells
Many anticancer indole derivatives function by targeting tubulin, a critical component of the cellular cytoskeleton.[3] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3][7]
Caption: Simplified mechanism of anticancer haloindoles via tubulin inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Workflow Diagram: MTT Assay
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., A549, MCF-7) in a complete medium.
-
Harvest cells during the exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-bromo- or 2-chloro-indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Part 2: Comparative Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[8] Indole derivatives have demonstrated significant potential, with halogenation often enhancing their activity.[9][10] Studies have shown that chloro- and bromo-indoles can exhibit potent activity against various pathogens, including drug-resistant strains.[11]
A comparative study on the antimicrobial activity of halogenated indoles against Vibrio parahaemolyticus found that 4-chloroindole and 5-chloroindole, along with 4-bromoindole and 5-bromoindole, exhibited the lowest Minimum Inhibitory Concentrations (MICs), indicating potent antibacterial effects. This suggests that for this particular pathogen, both chloro and bromo substitutions at positions 4 or 5 are crucial for activity.[11]
Comparative Data Summary: Antimicrobial Activity
| Compound | Target Organism | Activity (MIC) | Key Findings & Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 µg/mL | Potent antibacterial activity observed.[11] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 µg/mL | Potent antibacterial activity observed.[11] |
| 4-bromoindole | Vibrio parahaemolyticus | 50 µg/mL | Potent antibacterial activity observed.[11] |
| 5-bromoindole | Vibrio parahaemolyticus | 50 µg/mL | Potent antibacterial activity observed.[11] |
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | 3.9 µg/mL | A di-halogenated derivative showed strong activity against Methicillin-resistant S. aureus.[9] |
| 2-(5-Bromo-1H-indol-3-yl) derivative | C. albicans | 3.9 µg/mL | A bromo-substituted derivative demonstrated potent antifungal activity.[9] |
Note: The data highlights the importance of the halogen's position. While direct comparisons at the C2 position are limited, these findings show that both Cl and Br can confer strong antimicrobial properties.
Experimental Protocol: Agar Disk-Diffusion (Zone of Inhibition) Assay
The disk-diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique to assess the antimicrobial susceptibility of bacteria to various compounds.
Caption: Neuroprotection via mitigation of reactive oxygen species (ROS).
Experimental Protocol: Neuroprotection Assay Against Oxidative Stress
This protocol uses the MTT assay to quantify the protective effect of a compound against a chemical insult, such as hydrogen peroxide (H₂O₂), in a neuronal cell line like SH-SY5Y.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate and incubate for 24 hours, as described in the cytotoxicity protocol.
-
-
Pre-treatment with Compounds:
-
Prepare dilutions of the 2-bromo- and 2-chloro-indole derivatives in a cell culture medium.
-
Treat the cells with the compounds for a pre-incubation period (e.g., 2-8 hours). This allows the compounds to be taken up by the cells and exert their protective effects.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of a neurotoxin, such as H₂O₂, in a serum-free medium at a concentration known to induce significant but not complete cell death (e.g., 500 µM). [12] * Add the H₂O₂ solution to the wells already containing the test compounds.
-
Include control wells: untreated cells, cells treated with the compound only, and cells treated with H₂O₂ only.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 24 hours. [12] * Following incubation, assess cell viability using the MTT assay as detailed in the anticancer section.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition. The neuroprotective effect is determined by comparing the viability of cells treated with both the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
-
Structure-Activity Relationship (SAR) and Conclusion
The substitution of chlorine with bromine at the C2-position of the indole ring represents a subtle but powerful modification in medicinal chemistry. The choice of halogen can fine-tune a compound's therapeutic potential.
-
Causality and Effect: The increased size and lipophilicity of bromine compared to chlorine can lead to enhanced membrane permeability and potentially stronger binding interactions within hydrophobic pockets of target enzymes. [2]The greater polarizability of bromine may also facilitate more effective halogen bonding, a key non-covalent interaction in drug-receptor binding. This could explain instances where bromo-derivatives show superior potency. [9]* Anticancer Activity: In anticancer applications, the specific halogen can influence selectivity and potency. While a 5-chloro derivative showed potent GI50 values in the nanomolar range,[5] the SAR often depends heavily on the overall substitution pattern of the indole ring, not just the halogen itself.
-
Antimicrobial Activity: For antimicrobial agents, both chloro- and bromo-indoles have demonstrated excellent activity. [11]In some cases, bromo-substitution appears to confer a significant boost in potency, potentially due to the aforementioned physicochemical properties. [9]* Neuroprotective Activity: In neuroprotection, the increased lipophilicity of bromo-derivatives could be advantageous for crossing the blood-brain barrier, a critical hurdle for CNS-acting drugs.
Both 2-chloro- and 2-bromo-indole derivatives are highly valuable scaffolds in drug discovery. There is no universally "better" option; the choice is context-dependent and target-specific. Bromo-derivatives often exhibit slightly higher lipophilicity and polarizability, which can translate to increased potency in certain biological systems. However, chloro-derivatives may offer advantages in terms of synthetic accessibility or metabolic stability. This guide underscores the importance of empirical testing and detailed SAR studies. By leveraging the distinct properties of each halogen, researchers can rationally design and optimize next-generation indole-based therapeutics with enhanced efficacy and selectivity.
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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indole-6-Carboxylic Acids in Oncology
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its many derivatives, the indole-6-carboxylic acid moiety has emerged as a key pharmacophore in the design of novel therapeutic agents, particularly in the field of oncology.[3][4] The strategic placement of the carboxylic acid group at the 6-position, combined with the versatility of substitution at the 3-position, allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of various protein kinases implicated in cancer progression.[3][5]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-substituted indole-6-carboxylic acids, with a focus on their anticancer properties. We will delve into the experimental data supporting the efficacy of different substitution patterns, detail the methodologies used to evaluate these compounds, and visualize the key biological pathways they modulate.
The Significance of the 3-Position: A Gateway to Potency and Selectivity
The C3 position of the indole ring is a prime site for chemical modification, offering a vector to introduce a variety of substituents that can profoundly influence a compound's interaction with its biological target. Research has consistently shown that the nature of the substituent at this position dictates not only the potency but also the selectivity profile of indole-6-carboxylic acid derivatives.[1][3]
Case Study 1: Hydrazone and Oxadiazole Derivatives as EGFR and VEGFR-2 Inhibitors
A significant body of research has focused on the development of 3-substituted indole-6-carboxylic acids as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are often overexpressed in various cancers.[3]
Two prominent classes of derivatives that exemplify the SAR at the 3-position are hydrazones and 1,3,4-oxadiazoles. These moieties act as linkers to various aryl and heteroaryl fragments, and their composition is critical for potent anticancer activity.[1][3]
Structure-Activity Relationship of Hydrazone Derivatives Targeting EGFR:
The general structure of these compounds involves a hydrazone linker at the 3-position of the indole-6-carboxylic acid core, which in turn is attached to an aryl or heteroaryl group. The SAR for this series reveals several key insights:
-
The Aryl/Heteroaryl Moiety is Essential: The presence of an aromatic or heteroaromatic ring attached to the hydrazone linker is a strict requirement for anti-tumor activity.[1][3]
-
Substitution on the Phenyl Ring: The electronic nature of the substituents on the terminal phenyl ring significantly impacts cytotoxicity. Electron-withdrawing groups (EWGs) like nitro (NO2) and chloro (Cl) tend to enhance activity, while electron-donating groups (EDGs) can be either favorable or detrimental depending on their nature and position.
-
Unsubstituted Phenyl Ring: Interestingly, for EGFR inhibition, an unsubstituted phenyl ring on the hydrazone moiety has been shown to provide the highest enzymatic inhibitory activity in some studies.[6]
Structure-Activity Relationship of 1,3,4-Oxadiazole Derivatives Targeting VEGFR-2:
In this series, a 1,3,4-oxadiazole ring serves as the linker. The SAR for these VEGFR-2 inhibitors highlights the following:
-
Importance of the Linker: The oxadiazole ring is a crucial component for achieving potent VEGFR-2 inhibition.
-
Aryl Substitution: Similar to the hydrazone series, the nature of the substituent on the terminal aryl ring is a key determinant of activity. Halogen substitutions, particularly a chloro group at the 4-position of the aromatic ring, have been shown to significantly enhance VEGFR-2 enzyme inhibitory activity.[6]
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative 3-substituted indole-6-carboxylic acid derivatives.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Hydrazone and Oxadiazole Derivatives
| Compound ID | 3-Substituent | Target | HCT-116 (Colon) | HeLa (Cervical) | HT-29 (Colon) |
| Hydrazone 1 | Hydrazone-Phenyl | EGFR | 1.25 | 2.50 | 3.12 |
| Hydrazone 2 | Hydrazone-4-Nitrophenyl | EGFR | 0.62 | 1.25 | 1.56 |
| Oxadiazole 1 | 1,3,4-Oxadiazole-Phenyl | VEGFR-2 | 2.10 | 4.20 | 5.25 |
| Oxadiazole 2 | 1,3,4-Oxadiazole-4-Chlorophenyl | VEGFR-2 | 0.85 | 1.70 | 2.12 |
Data compiled from multiple sources.
Table 2: In Vitro Enzyme Inhibitory Activity (IC50, µM)
| Compound ID | Target | IC50 (µM) |
| Hydrazone 1 | EGFR | 0.15 |
| Hydrazone 2 | EGFR | 0.08 |
| Oxadiazole 1 | VEGFR-2 | 0.22 |
| Oxadiazole 2 | VEGFR-2 | 0.11 |
Data compiled from multiple sources.
These data clearly demonstrate that subtle modifications to the 3-substituent can lead to significant changes in both cellular cytotoxicity and target enzyme inhibition.
Mechanistic Insights: How Do These Compounds Exert Their Effects?
The anticancer activity of 3-substituted indole-6-carboxylic acids stems from their ability to interfere with key cellular processes, primarily by inhibiting signaling pathways that drive cell proliferation and survival.
Inhibition of EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are crucial RTKs that, upon activation by their respective ligands, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell growth, proliferation, survival, and angiogenesis. The hydrazone and oxadiazole derivatives of indole-6-carboxylic acid act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking their activation and abrogating the downstream signaling events.[3][6]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 3-substituted indole-6-carboxylic acids.
Induction of Cell Cycle Arrest and Apoptosis
A hallmark of effective anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. Studies have shown that potent 3-substituted indole-6-carboxylic acid derivatives can arrest cancer cells in the G2/M phase of the cell cycle.[1][3] This arrest prevents the cells from dividing and can ultimately trigger the apoptotic cascade.
The induction of apoptosis is a critical mechanism of action. These compounds have been observed to induce the extrinsic apoptosis pathway, a process initiated by the activation of death receptors on the cell surface.[1][3]
Experimental Protocols for Evaluating Anticancer Activity
The evaluation of the anticancer potential of 3-substituted indole-6-carboxylic acids relies on a battery of well-established in vitro assays. Here, we provide detailed protocols for three key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC Staining
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI, to differentiate between apoptotic and necrotic cells) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Conclusion and Future Directions
The 3-substituted indole-6-carboxylic acid scaffold represents a highly versatile platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature of the substituent at the 3-position is a critical determinant of both the potency and the selectivity of these compounds. The hydrazone and 1,3,4-oxadiazole linkers have proven to be particularly effective in targeting EGFR and VEGFR-2, respectively.
Future research in this area should focus on exploring a wider diversity of linkers and terminal aryl/heteroaryl groups to identify novel derivatives with improved pharmacological profiles. Further investigation into their effects on other cancer-related signaling pathways and their potential for overcoming drug resistance is also warranted. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this promising class of anticancer compounds.
References
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comparative analysis of synthetic routes to substituted indoles
An In-Depth Comparative Analysis of Synthetic Routes to Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence drives the continuous development of synthetic methodologies aimed at accessing diverse substitution patterns efficiently and with high functional group tolerance. This guide provides a comparative analysis of classical and modern synthetic routes to substituted indoles, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific target.
Classical Approaches to Indole Synthesis
For over a century, a set of named reactions has formed the bedrock of indole synthesis. While often requiring harsh conditions, these methods are robust, well-understood, and remain valuable for specific applications.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5]
Mechanism and Causality
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. A protonated enamine undergoes a rearrangement, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring.[3][7]
-
Rearomatization and Cyclization: The intermediate rearomatizes, and the resulting amine attacks one of the imine carbons to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to form the final, stable aromatic indole ring.[8]
The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA, or BF₃) is critical; it must be strong enough to promote the rearrangement and cyclization without causing degradation of the starting materials or product.[3]
Caption: Mechanism of the Fischer Indole Synthesis.
Scope and Limitations: The Fischer synthesis is versatile but has limitations. The reaction can fail with certain substrates, and when using unsymmetrical ketones, it can lead to a mixture of regioisomers.[8] The harsh, high-temperature acidic conditions are incompatible with many sensitive functional groups.[9]
Performance Data: Synthesis of 2-Phenylindole
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
Data sourced from BenchChem.[1]
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Synthesis [1]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Upon cooling, the phenylhydrazone crystallizes. It is collected by filtration and washed with cold ethanol.
-
Step 2: Cyclization. Anhydrous, powdered zinc chloride (120 g) is added to the prepared acetophenone phenylhydrazone (40 g). The mixture is heated in an oil bath to 170°C, at which point a vigorous evolution of ammonia occurs and the temperature rises.
-
Step 3: Work-up and Purification. After the reaction subsides (approx. 5-10 minutes), the mixture is allowed to cool slightly. 200 mL of 1:1 diluted hydrochloric acid is added. The hot mixture is decolorized with Norit (activated carbon) and filtered. After cooling, the crude 2-phenylindole is collected and washed with cold ethanol to yield the final product (72-80%).
The Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-haloacetophenone with an excess of aniline (typically 2-3 equivalents).[10][11] Despite its long history, it has been used less frequently than the Fischer synthesis due to historically low yields and harsh conditions.[12]
Mechanism and Causality
The reaction begins with the N-alkylation of two aniline molecules by the α-bromoacetophenone to form a key diamino-ketone intermediate. One of the aniline moieties then acts as a leaving group in an intramolecular electrophilic cyclization, followed by aromatization and tautomerization to yield the 2-aryl-indole.[10][13] The use of excess aniline is crucial, as it serves as both the nucleophile and the base. Modern variations using microwave irradiation have significantly improved reaction times and yields.[1]
Caption: Mechanism of the Bischler-Möhlau Synthesis.
Scope and Limitations: The primary product is a 2-aryl-indole. A major drawback is the potential for unpredictable regiochemistry when using substituted anilines.[12] The high temperatures and requirement for excess aniline limit its substrate scope.
Performance Data: Synthesis of 2-Phenylindole (Microwave-Assisted)
| Starting Materials | Reagent | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave (540W) | 1 | 52-75 |
Data sourced from BenchChem.[14]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [1]
-
Step 1: Synthesis of N-Phenacylaniline. Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.
-
Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
Modern Palladium-Catalyzed Routes
The advent of transition-metal catalysis revolutionized indole synthesis, offering milder reaction conditions, superior functional group tolerance, and access to a wider range of substitution patterns.[2][15] Palladium-catalyzed cross-coupling reactions are at the forefront of these modern methods.
Heck Reaction for Indole Synthesis
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be adapted for indole synthesis via an intramolecular cyclization.[16][17] This approach typically starts with a suitably substituted 2-halo-N-allylaniline.
Mechanism and Causality
The catalytic cycle involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond of the 2-haloaniline derivative to form a Pd(II) complex.
-
Carbopalladation: The palladium complex coordinates with the tethered alkene, followed by intramolecular insertion of the alkene into the Aryl-Pd bond. This 5-exo-trig cyclization is kinetically favored.
-
β-Hydride Elimination: A β-hydrogen is eliminated from the resulting alkyl-palladium intermediate, regenerating the double bond (now exocyclic) and the Pd(0) catalyst.
-
Isomerization: The exocyclic double bond isomerizes to the more thermodynamically stable endocyclic position, forming the aromatic indole ring.[18]
The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the efficiency of the reaction.
Caption: Catalytic Cycle for Heck Indole Synthesis.
Scope and Advantages: This method offers excellent functional group tolerance and milder conditions compared to classical syntheses. It provides a reliable route to indoles substituted at the N1 and C3 positions. Recent advances have even demonstrated dearomatizing reductive Heck reactions to access complex spirooxindoles.[19]
Performance Data: Synthesis of C3,C4-Disubstituted Indoles [18]
| Starting Material | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|
| 2-Iodoanisole, N-methyl-allylamine derivative | Pd(OAc)₂ / P(4-MeOPh)₃ | Cs₂CO₃ | Toluene | 110 | 18 | 71 |
Experimental Protocol: Pd/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cyclization [18]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar is added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), tri(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol, 20 mol%), norbornene (37.7 mg, 0.4 mmol), and Cs₂CO₃ (195.5 mg, 0.6 mmol).
-
Reagent Addition: The vial is sealed and purged with argon. 2-Iodoanisole (0.2 mmol), the N-benzoyloxy allylamine coupling partner (0.4 mmol), and toluene (2.0 mL) are added via syringe.
-
Reaction: The mixture is stirred at 110 °C for 18 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired C3,C4-disubstituted indole.
Sonogashira/Cyclization Routes
This powerful strategy involves a palladium- and copper-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne.[20] The resulting 2-alkynylaniline intermediate then undergoes a subsequent cyclization to form the indole ring. This can be performed as a one-pot, multi-step process.[21][22]
Mechanism and Causality
-
Sonogashira Coupling: A standard Pd/Cu-catalyzed cross-coupling between the 2-haloaniline and the alkyne forms the key 2-alkynylaniline intermediate.
-
Cyclization: The cyclization of this intermediate can be base-mediated or, more commonly, catalyzed by palladium. In a common pathway, an electrophilic ArPdI species (formed from oxidative addition of another aryl halide in a three-component reaction) activates the alkyne triple bond towards intramolecular attack by the aniline nitrogen (5-endo-dig cyclization).[21] Reductive elimination then furnishes the indole and regenerates the Pd(0) catalyst.
Caption: General Flow of Sonogashira-Based Indole Synthesis.
Scope and Advantages: This method is highly modular, allowing for the synthesis of a vast array of 2- and 2,3-substituted indoles by simply varying the alkyne and the aniline starting materials.[23] The conditions are generally mild, and many functional groups are tolerated. Microwave-assisted protocols can dramatically shorten reaction times.[21]
Performance Data: Microwave-Assisted One-Pot Synthesis of 1-Methyl-2-phenyl-1H-indole
| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Iodo-N-methylaniline, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / CH₃CN | MW, 120°C, 30 min | 95 |
Data derived from a similar three-component synthesis described by Chobanian et al.[21]
Experimental Protocol: Microwave-Assisted, One-Pot Sonogashira Coupling/Cyclization [21]
-
Step 1: Sonogashira Coupling. In a microwave process vial, N,N-dimethyl-2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) are dissolved in Et₃N. Phenylacetylene (1.2 equiv) is added, and the vial is sealed and heated in a microwave reactor at 80 °C for 10 minutes.
-
Step 2: Cyclization. After cooling, an aryl iodide (1.5 equiv) and acetonitrile are added to the reaction mixture. The vial is resealed and heated in the microwave reactor at 120 °C for 30 minutes.
-
Work-up and Purification. The reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the polysubstituted indole.
Buchwald-Hartwig Amination
While primarily known for forming C-N bonds between aryl halides and amines, the Buchwald-Hartwig amination can be cleverly employed in indole synthesis.[24] One strategy involves an intramolecular C-N bond formation. A more recent application uses it for the N-arylation of existing indole scaffolds or in sequential strategies.[25][26]
Mechanism and Causality
The core catalytic cycle for the C-N coupling involves:
-
Oxidative Addition: Pd(0) adds to the aryl halide.
-
Amine Coordination & Deprotonation: The amine (or indole nitrogen) coordinates to the Pd(II) complex, and a base removes a proton to form a palladium amide complex.
-
Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.
The development of sterically hindered phosphine ligands (e.g., tBuXphos) has been critical to the success and broad applicability of this reaction, facilitating the otherwise difficult reductive elimination step.[24][26]
Scope and Advantages: This method is the gold standard for N-arylation of indoles, offering unparalleled scope and functional group tolerance.[25] It can be applied to complex molecules, including unprotected tryptophans and natural products, often under aqueous conditions.[26]
Performance Data: N-Arylation of 5-Bromoindole [26]
| Starting Materials | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|
| 5-Bromoindole, Aniline | L-Pd-G1 Precatalyst / tBu-XPhos | K₃PO₄ | t-AmylOH | 65 | 16 | 85 |
Head-to-Head Comparative Analysis
The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and required functional group tolerance.
| Method | Starting Materials | Key Reagents | Conditions | Key Advantages | Key Disadvantages |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted/Lewis Acid (e.g., ZnCl₂) | Harsh (High Temp, Strong Acid) | Well-established, inexpensive reagents, good for simple indoles.[1][3] | Poor functional group tolerance, potential for regioisomeric mixtures, harsh conditions.[9] |
| Bischler-Möhlau | α-Haloacetophenone, Aniline | Excess Aniline | Harsh (High Temp); Milder with MW | Direct route to 2-aryl-indoles.[10] | Historically low yields, harsh conditions, requires excess aniline, regioselectivity issues.[12] |
| Heck | 2-Halo-N-allylaniline | Pd Catalyst, Ligand, Base | Mild to Moderate | Excellent functional group tolerance, good for N1, C3-substituted indoles.[17][18] | Requires pre-functionalized starting material, potential for β-hydride elimination side reactions.[19] |
| Sonogashira | 2-Haloaniline, Terminal Alkyne | Pd/Cu Catalysts, Base | Mild | Highly modular, excellent scope for 2- and 2,3-substitution, good functional group tolerance.[21][22] | Potential need for copper co-catalyst, removal of phosphine ligands can be difficult. |
| Buchwald-Hartwig | Indole, Aryl Halide | Pd Catalyst, Hindered Ligand, Base | Mild to Moderate | Premier method for N-arylation, exceptional scope and functional group tolerance.[24][25] | Catalyst and ligand can be expensive. |
Field Insights: Selecting the Optimal Synthetic Route
As a researcher, choosing the right path depends on your target molecule's specific architecture.
Caption: Decision guide for selecting an indole synthesis method.
-
For large-scale synthesis of simple, robust indoles where cost is a primary concern and functional groups are resilient, the Fischer Indole Synthesis remains a powerful and economical choice.[4]
-
For the specific N-arylation of an existing indole core , especially in late-stage functionalization of complex molecules, the Buchwald-Hartwig Amination is unmatched in its reliability and scope.[25]
-
To build a library of diverse 2- or 2,3-substituted indoles , the Sonogashira/Cyclization strategy offers the best modularity, allowing for rapid variation of substituents by simply swapping the alkyne coupling partner.[21]
-
When starting with an N-allyl aniline and targeting C3-functionalized indoles , particularly for building complex polycyclic systems, the Intramolecular Heck Reaction provides a clean and efficient cyclization pathway.[17]
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A Researcher's Guide to Validating the Mechanism of Action for Indole-Based Inhibitors
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast library of investigational compounds.[1][2] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to diverse mechanisms of action. For researchers and drug development professionals, rigorously validating the precise mechanism of action (MoA) of a novel indole-based inhibitor is a critical step in preclinical development. This guide provides an in-depth comparison of experimental approaches to validate the most common MoAs for this class of compounds: kinase inhibition, microtubule disruption, and inhibition of protein-protein interactions (PPIs).
Understanding the Landscape: Common Mechanisms of Indole-Based Inhibitors
Indole derivatives have demonstrated therapeutic potential across oncology, neurodegenerative disorders, and infectious diseases. This broad activity stems from their ability to target fundamental cellular processes. The three primary mechanisms explored in this guide are:
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole ring can mimic the purine core of ATP, enabling competitive inhibition at the kinase active site.[3]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Indole-based compounds can bind to the colchicine-binding site on β-tubulin, preventing polymerization and leading to mitotic arrest and apoptosis.[1][4]
-
Protein-Protein Interaction (PPI) Inhibition: PPIs govern a vast number of cellular functions. The indole scaffold can mimic key amino acid residues, such as tryptophan, at the interface of interacting proteins, thereby disrupting the formation of protein complexes.[4][5]
This guide will delve into the experimental workflows for validating each of these mechanisms, providing detailed protocols, comparative data, and the scientific rationale behind each step.
Section 1: Validation of Kinase Inhibition
The human kinome comprises over 500 kinases, making them a major class of drug targets. Validating an indole-based kinase inhibitor involves a multi-pronged approach, moving from broad, high-throughput screening to specific, mechanistic assays.
Initial Hit Identification and Potency Determination: In Vitro Kinase Assays
The first step is to determine the inhibitory activity of the compound against a purified kinase. This is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.
TR-FRET assays are a robust and widely used method for quantifying kinase activity in a high-throughput format.[6][7]
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in 1X Kinase Buffer.
-
Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer.
-
Prepare serial dilutions of the indole-based inhibitor.
-
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the serially diluted inhibitor or vehicle control.
-
Initiate the reaction by adding 10 µL of the 2X substrate/2X ATP solution.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Prepare a 2X detection mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in TR-FRET dilution buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: The use of a specific anti-phospho-substrate antibody ensures that the signal is directly proportional to the kinase activity. The inclusion of positive (known inhibitor) and negative (vehicle) controls validates the assay performance. Comparing results with different ATP concentrations can provide initial insights into the mechanism of inhibition (e.g., competitive vs. non-competitive).[9]
Comparative Performance of Indole-Based Kinase Inhibitors
The following table summarizes the IC50 values of several indole-based kinase inhibitors against their primary targets, demonstrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR2 | 9 | [10] |
| Axitinib | VEGFR2 | 0.2 | [10] |
| Lestaurtinib | FLT3 | 2 | [11] |
| 12j (indole-2-one) | BRD4 (BD1) | 19 | [12] |
| 21r (indole-2-one) | BRD4 (BD1) | 41 | [8] |
| E804 (Indirubin derivative) | Src | 430 | [13] |
This table is for illustrative purposes and includes a selection of indole-based kinase inhibitors. The specific assay conditions can influence the absolute IC50 values.
Section 2: Validation of Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Indole-based compounds are a prominent class of tubulin polymerization inhibitors.[4][14]
Biochemical Validation: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored by an increase in turbidity (light scattering) at 340 nm.[15]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Prepare serial dilutions of the indole-based inhibitor.
-
Prepare positive (e.g., colchicine) and negative (vehicle) controls.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.
-
On ice, add the inhibitor dilutions or controls to the wells.
-
Add the cold tubulin solution to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every minute for 60-90 minutes at 37°C.[16]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the maximum rate of polymerization (Vmax) and the final plateau of absorbance (Amax).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
-
Causality and Self-Validation: This cell-free system directly assesses the compound's effect on tubulin polymerization, minimizing off-target effects. The characteristic sigmoidal curve of tubulin polymerization provides a clear baseline for evaluating inhibition. The inclusion of known stabilizers (e.g., paclitaxel) and destabilizers (e.g., colchicine) as controls helps to validate the assay and classify the mechanism of the test compound.[17]
Cellular Validation: Immunofluorescence Microscopy of Microtubule Network
To confirm that the inhibitor disrupts microtubules in a cellular context, immunofluorescence staining of the microtubule network is performed.
Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole-based inhibitor, a positive control (e.g., nocodazole), and a vehicle control for a defined period (e.g., 24 hours).[18]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol or a formaldehyde solution.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[13]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.[19]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Expected Results: In untreated cells, a well-organized, filamentous microtubule network extending throughout the cytoplasm should be observed. In cells treated with an effective tubulin polymerization inhibitor, this network will appear disrupted, with depolymerized tubulin and a diffuse cytoplasmic staining.[18]
Comparative Performance of Indole-Based Tubulin Inhibitors
The following table presents the IC50 values for tubulin polymerization inhibition and cellular antiproliferative activity for a selection of indole-based compounds.
| Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) (Cell Line) | Reference |
| Compound 1k | 0.58 | 4.5 (MCF-7) | [20] |
| Compound 5m | 0.37 | 110-1400 (various) | [20] |
| Compound 9 | 1.5 | 2400-5100 (various) | [2] |
| Compound 10k | 2.68 | 3-9 (various) | [20] |
| Compound 14e | N/A | 55-305 (various) | [2] |
| Compound 18g | 1.4 | 170 (MCF-7) | [20] |
| Compound 21 | 0.15 | 22-56 (various) | [20] |
N/A: Not available. This table highlights the correlation often observed between biochemical inhibition of tubulin polymerization and cellular antiproliferative activity.
Section 3: Validation of Protein-Protein Interaction (PPI) Inhibition
Targeting PPIs with small molecules is a challenging but increasingly successful area of drug discovery. Indole scaffolds are well-suited for mimicking key amino acid interactions at PPI interfaces.[4][5] Common PPI targets for indole-based inhibitors include Bcl-2 family proteins, p53-MDM2, and STAT3.[1][14][21]
Biochemical Validation: Proximity-Based Assays
Homogeneous proximity assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET are highly effective for screening and characterizing PPI inhibitors in a high-throughput format.
Protocol: AlphaScreen Assay for PPI Inhibition
-
Reagent Preparation:
-
Prepare solutions of the two interacting proteins, one biotinylated and the other with an affinity tag (e.g., GST or His-tag).
-
Prepare serial dilutions of the indole-based inhibitor.
-
-
Assay Reaction:
-
In a 384-well plate, combine the biotinylated protein, the tagged protein, and the inhibitor dilutions.
-
Incubate to allow for protein interaction and inhibitor binding.
-
-
Detection:
-
Add Streptavidin-coated Donor beads and anti-tag-coated Acceptor beads.
-
Incubate in the dark to allow bead-protein binding.[22]
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: The signal in an AlphaScreen assay is dependent on the close proximity of the Donor and Acceptor beads, which is mediated by the interaction of the two target proteins. Inhibition of this interaction leads to a decrease in signal. The use of tagged proteins and specific bead chemistries ensures the specificity of the assay.
Cellular Validation: Co-Immunoprecipitation (Co-IP)
Co-IP is the gold standard for validating PPIs within a cellular context.[21] This technique involves immunoprecipitating a "bait" protein and then detecting the presence of its interacting "prey" protein by Western blotting.
Protocol: Co-Immunoprecipitation
-
Cell Lysis and Treatment:
-
Treat cells with the indole-based inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.[12]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add Protein A/G-coupled beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against both the bait and prey proteins.[23]
-
Expected Results: In the vehicle-treated sample, the prey protein should be detected in the immunoprecipitate of the bait protein. In the inhibitor-treated sample, the amount of co-immunoprecipitated prey protein should be reduced in a dose-dependent manner, indicating that the inhibitor disrupts the PPI in the cellular environment.
Examples of Indole-Based PPI Inhibitors
The following table provides examples of indole-based inhibitors targeting different PPIs.
| Inhibitor Class | PPI Target | Validation Assays | Reference |
| Indole Amides | p97 (allosteric) | ATPase activity assay | [24] |
| Indole-2-one derivatives | BRD4 | AlphaScreen, Cell-based assays | [12] |
| N-Arylsulfonylsubstituted-1H indoles | STAT3 | Western blot (p-STAT3), Tubulin polymerization assay | [14] |
| 2,3'-Bis(1H-indole) heterocycles | p53-MDM2/MDMX | Fluorescence polarization, HSQC | [21] |
| Fluoro-substituted indoles | p53-MDM2 | Fluorescence polarization, NMR, MST | [20] |
| Indole-based compounds | Bcl-2 | ELISA binding assay, Cell-based assays | [1] |
Conclusion
The validation of the mechanism of action for indole-based inhibitors requires a systematic and multi-faceted experimental approach. By combining robust biochemical assays with physiologically relevant cellular models, researchers can confidently elucidate the precise molecular targets and pathways modulated by their compounds. The experimental workflows and comparative data presented in this guide provide a framework for the rigorous characterization of this versatile and therapeutically important class of molecules. As a Senior Application Scientist, I emphasize the importance of careful experimental design, the use of appropriate controls, and the integration of data from multiple orthogonal assays to build a compelling and scientifically sound validation package for any novel indole-based inhibitor.
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de Wispelaere, M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 953013. [Link]
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Yang, C. J., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 106, 117752. [Link]
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Gartz, M., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 281. [Link]
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Bott, K., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(16), 6447-6459. [Link]
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Zhang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(19), 6898. [Link]
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El-Sayed, M. A. A., et al. (2021). Design, synthesis and biological evaluation of novel indole-based oxalamide and aminoacetamide derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126816. [Link]
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Afzal, O., et al. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(23), 8232. [Link]
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Liu, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(19), 6898. [Link]
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Kamal, A., et al. (2017). Design, Synthesis and Biological Evaluation of 2-Anilinopyridyl-Linked Oxindole Conjugates as Potent Tubulin Polymerisation Inhibitors. ChemistrySelect, 2(30), 9695-9701. [Link]
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Foley, C. A., et al. (2015). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters, 6(8), 906-911. [Link]
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James, T., et al. (2021). Query-guided protein–protein interaction inhibitor discovery. Chemical Science, 12(13), 4835-4844. [Link]
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Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 23(11), 1059-1081. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Indole Coupling Reactions
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Consequently, the development of efficient and selective methods for its functionalization through coupling reactions is a paramount objective in modern synthetic chemistry. Transition metal catalysis has emerged as the most powerful tool for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on the indole nucleus, offering unparalleled control over reactivity and selectivity.[2][3]
This guide provides a comparative analysis of the leading catalytic systems employed for indole coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, providing field-proven insights into why certain catalysts are chosen for specific transformations. We will examine the performance of palladium, copper, nickel, gold, and iron catalysts, alongside the rapidly evolving field of photoredox catalysis, offering objective comparisons supported by experimental data to guide researchers in catalyst selection and reaction optimization.
Palladium Catalysis: The Gold Standard for Versatility and Efficiency
Palladium catalysis is arguably the most established and versatile method for indole cross-coupling.[4] Its success lies in a well-understood and predictable catalytic cycle, typically involving oxidative addition, transmetalation, and reductive elimination.[5] This reliability has made it the workhorse for constructing a vast array of functionalized indoles.
Expertise & Mechanistic Insight: The regioselectivity of palladium-catalyzed C-H arylation (C2 vs. C3) is a critical consideration. While the C3 position is electronically favored for classical electrophilic substitution, palladium catalysis often shows a strong preference for C2 arylation. Mechanistic studies suggest this proceeds via an electrophilic palladation pathway, where the initial attack may occur at C3, followed by a kinetically favored 1,2-migration of the palladium species to the C2 position before reductive elimination.[6] Control over regioselectivity can be achieved by modifying ligands, bases, or by using N-protecting groups that direct the catalyst.[6]
Performance & Efficacy: Palladium catalysts exhibit broad substrate scope, tolerating a wide range of functional groups on both the indole and the coupling partner (typically aryl halides or boronic acids).[4][6] However, the primary drawbacks are the high cost of palladium and the potential for side reactions, such as homo-coupling, which can be mitigated by careful control of catalyst loading.[6][7]
Comparative Performance Data: Palladium-Catalyzed Indole Arylation
| Entry | Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-Methylindole | Iodobenzene | 0.5 mol% Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | Toluene, 110 °C | 95 | [6] |
| 2 | N-H Indole | 4-Bromotoluene | 1 mol% PdCl₂(dppf), Mg(N(SiMe₃)₂)₂ | Dioxane, 100 °C | 88 | [6] |
| 3 | 1-Boc-indole | Phenylboronic acid | 2 mol% Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 80 °C | 92 | N/A |
| 4 | 2-Iodo-N-allylaniline | (Intramolecular) | 4 mol% PdCl₂(PCy₃)₂, P(OPh)₃, K₂CO₃ | DMF, 90 °C | 73+ |[8] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of 1-Methylindole
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 318 mg, 1.5 mmol, 3.0 equiv).
-
Reagent Addition: Add 1-methylindole (65.5 mg, 0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add 2.5 mL of degassed toluene and 0.25 mL of degassed water via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Pd-Catalyzed Suzuki Coupling
Caption: General catalytic cycle for a Palladium-catalyzed Suzuki coupling reaction.
Copper Catalysis: The Cost-Effective Workhorse
As a cheaper, earth-abundant alternative to palladium, copper has a long history in indole coupling, particularly for N-arylation (Ullmann condensation).[2][7][9] Modern advancements have expanded its utility to C-H functionalization, often proceeding under milder conditions than traditional Ullmann reactions.[10]
Expertise & Mechanistic Insight: Copper-catalyzed C-N cross-coupling is believed to proceed through an oxidative addition/reductive elimination cycle, similar to palladium, but the exact nature of the active Cu(I)/Cu(III) species is often debated and highly dependent on the ligand system.[10] A key advantage of copper is its unique ability to facilitate transformations at positions with low intrinsic reactivity. For instance, researchers have developed a copper-catalyzed method for selective C5-alkylation, a notoriously difficult position to functionalize directly. This proceeds through an initial C4-cupration followed by a rearrangement to the thermodynamically favored C5-substituted product.[9]
Performance & Efficacy: Copper is the catalyst of choice for N-arylation of indoles due to its cost-effectiveness and high efficiency.[7] While C-H functionalization is also possible, it can sometimes require higher catalyst loadings or more specialized ligands compared to palladium. The development of ligand-free systems in sustainable solvents like 2-MeTHF and EtOAc has significantly improved the practicality and greenness of this methodology.[10]
Comparative Performance Data: Copper-Catalyzed Indole Coupling
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Arylation | 4-Bromotoluene | 5 mol% CuI, 10 mol% L-proline, K₂CO₃ | DMSO, 90 °C | 92 | N/A |
| 2 | N-Arylation | 2-Bromotoluene | 1 mol% CuI, 2 mol% diamine ligand, K₃PO₄ | Dioxane, 110 °C | 91 | [7] |
| 3 | C5-Alkylation | Alkyl borane | 10 mol% Cu(OAc)₂, ligand | Dioxane, 100 °C | up to 91 | [9] |
| 4 | Cascade to Indole | 2-Bromobenzaldehyde | 10 mol% CuI, K₂CO₃ | 2-MeTHF, 80 °C | 53 |[10] |
Experimental Protocol: Copper-Catalyzed N-Arylation of Indole
This protocol describes a ligand-assisted Ullmann-type coupling.
-
Reaction Setup: In a glovebox, add copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%) and N,N'-dimethylethylenediamine (8.8 mg, 0.1 mmol, 10 mol%) to a vial.
-
Reagent Addition: Add indole (117 mg, 1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2 mL of dry dioxane.
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a preheated oil bath at 110 °C for 24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Workflow: Copper-Catalyzed Cascade Indole Synthesis
Caption: Workflow for a one-pot, copper-catalyzed indole synthesis.[10]
Nickel Catalysis: A Powerful and Economical First-Row Metal
Nickel has emerged as a formidable catalyst for C-H functionalization and cross-coupling reactions, offering a unique reactivity profile often distinct from palladium and copper.[11] Its lower cost and ability to engage in single-electron transfer (SET) or unconventional Ni(I)/Ni(III) catalytic cycles make it highly attractive for developing novel transformations.[12]
Expertise & Mechanistic Insight: Nickel catalysts excel in cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds by activating two different C-H bonds, often with the help of an oxidant.[11] For example, the regioselective coupling of indoles with inactive C(sp³)–H bonds in ethers like 1,4-dioxane can be achieved using a Ni(acac)₂/norbornene system. The regioselectivity (C2 vs. C3) can be controlled by the choice of the N-protecting group on the indole. This reactivity allows for the direct formation of C-C bonds without pre-functionalization of the coupling partners, a significant step towards atom economy.
Performance & Efficacy: Nickel catalysis is particularly effective for coupling with challenging substrates, including unactivated alkyl halides and ethers.[11][13] The combination of nickel with photoredox catalysis has further expanded its scope, enabling C-N and C-O bond formation under very mild conditions using simple indole derivatives as photocatalysts.[12] While powerful, some nickel catalytic systems can be sensitive to air and moisture, requiring careful handling under inert atmospheres.
Comparative Performance Data: Nickel-Catalyzed Indole Coupling
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | C2-Alkylation | 1,4-Dioxane | 10 mol% Ni(acac)₂, 20 mol% norbornene, DTBP | Chlorobenzene, 120 °C | 82 | [11] |
| 2 | Arylative Addition | Phenyl iodide | 20 mol% Ni(cod)₂, 20 mol% d(Cy)pf | Toluene, 110 °C | 78 | [14] |
| 3 | Carbonylative Cascade | Phenyl iodide | 10 mol% NiBr₂, 20 mol% IPr·HCl, Co₂(CO)₈ | Dioxane, 120 °C | 85 | [15] |
| 4 | C-N Coupling (Photoredox) | 4-Chloroanisole | 10 mol% NiBr₂·diglyme, Indole photocatalyst | Dioxane, rt, Blue LED | 95 |[12] |
Experimental Protocol: Nickel-Catalyzed C2-Alkylation with 1,4-Dioxane
This protocol is adapted from a cross-dehydrogenative coupling methodology.[11]
-
Reaction Setup: To a pressure tube, add Ni(acac)₂ (12.8 mg, 0.05 mmol, 10 mol%), norbornene (9.4 mg, 0.1 mmol, 20 mol%), and N-acetylindole (80 mg, 0.5 mmol, 1.0 equiv).
-
Solvent/Reagent Addition: Add 1,4-dioxane (1.0 mL) and chlorobenzene (1.0 mL).
-
Oxidant Addition: Add di-tert-butyl peroxide (DTBP, 219 mg, 1.5 mmol, 3.0 equiv).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C2-alkylated indole.
Catalytic Cycle: Proposed Ni(I)/Ni(III) Pathway
Caption: A simplified Ni(I)/Ni(III) cycle for C-H alkylation.
Gold & Iron Catalysis: Emerging Frontiers
While palladium, copper, and nickel represent the most common catalysts, gold and iron offer unique advantages for specific applications, representing important frontiers in indole coupling chemistry.
Gold Catalysis: Mild Activation of π-Systems
Gold catalysts are typically electrophilic and excel at activating unsaturated C-C bonds (alkynes, alkenes) towards nucleophilic attack by indole.[16] This π-activation strategy enables reactions to proceed under exceptionally mild conditions.
-
Efficacy: Gold is highly effective for the intermolecular coupling of indoles with alkynes to give vinyl indoles.[17][18] A key challenge has been preventing a second addition to form bis(indolyl)methanes, a problem that can be overcome by using carbonyl-functionalized alkynes, which deactivate the product towards further reaction.[17][18] Gold catalysis also enables powerful cascade reactions to build complex polycyclic systems.[16] The combination of gold catalysis with visible light photoredox systems further expands its utility.[19]
-
Drawback: The primary limitation is the high cost of gold.
Comparative Performance Data: Gold-Catalyzed Indole Coupling
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Hydroarylation | Ynone | 2 mol% [Au(IPr)NTf₂] | DCM, rt | 99 | [17] |
| 2 | Oxidative Coupling | Aryldiazo cyanide | 5 mol% [Au(Johnphos)SbF₆] | DCE, 50 °C | 94 | [20] |
| 3 | Free-Radical Cyclization | Bromoalkane | 1 mol% [Au₂(dppm)₂]Cl₂ | MeCN, rt, Blue LED | 80 |[21] |
Iron Catalysis: The Sustainable and Economic Choice
Iron is the most abundant, least expensive, and least toxic transition metal, making it an ideal candidate for sustainable catalysis.[1] Research has focused on harnessing its potential for oxidative coupling and C-H activation.[22]
-
Efficacy: Iron salts like FeCl₃ can effectively catalyze the intramolecular oxidative coupling of C-H bonds to form the indole ring itself.[1] They also mediate intermolecular cross-coupling between indoles and other heterocycles, such as quinoxalinones, using an inexpensive oxidant like DTBP.[22] While highly promising, iron-catalyzed reactions can sometimes require stoichiometric oxidants and may not yet match the broad substrate scope and high yields of noble metal catalysts.[1]
-
Advantage: Unparalleled low cost and low environmental impact.
Comparative Performance Data: Iron-Catalyzed Indole Coupling
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Oxidative Coupling | Quinoxalinone | 10 mol% FeCl₃, DTBP | DCE, 30 °C | 81 | [22] |
| 2 | Intramolecular Cyclization | (Internal) | 10 mol% FeCl₃, CuCl₂ | DMF, 120 °C | 78 | [1] |
| 3 | C2-Alkenylation | Diphenylacetylene | 10 mol% Fe(acac)₃, SIXyl·HCl, PhMgBr | THF, rt | 83 |[23] |
Workflow: Iron-Catalyzed Oxidative Cross-Coupling
Caption: Proposed workflow for an iron-catalyzed oxidative coupling reaction.[22]
Photoredox Catalysis: A Paradigm Shift to Mild Conditions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[24] In the context of indole coupling, it is most powerfully applied in combination with transition metal catalysis (metallaphotoredox), merging the unique activation modes of both systems.
Expertise & Mechanistic Insight: A common metallaphotoredox strategy for indole arylation involves the dual use of a palladium catalyst and an iridium or ruthenium photocatalyst.[25] The cycle begins with C-H activation of the N-protected indole by the palladium catalyst to form a palladacycle. Concurrently, the photocatalyst, upon excitation by visible light, reduces an aryl halide to generate an aryl radical. This radical is trapped by the palladacycle, forming a high-valent Pd(IV) species, which then undergoes reductive elimination to furnish the C-C coupled product and regenerate the Pd(II) catalyst.[25] This synergistic approach allows C-H/C-H cross-couplings to occur at room temperature, avoiding the high temperatures often required in traditional methods.
Performance & Efficacy: The primary advantage of photoredox catalysis is the incredibly mild reaction conditions (often room temperature), which provides exceptional functional group tolerance.[25][26] This makes it ideal for the late-stage functionalization of complex molecules, including drugs and natural products.[25] The scope is broad, and the method can be applied to C-C, C-N, and C-O bond formation. The main requirements are a suitable photocatalyst and a light source (typically a simple blue LED).
Comparative Performance Data: Photoredox-Mediated Indole Coupling
| Entry | Reaction Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | C2-Arylation | Aryl-DBT⁺ salt | 10 mol% Pd(OAc)₂, 2 mol% Ir(ppy)₃ | MeCN, rt, Blue LED | 64-83 | [25] |
| 2 | Acylation | α-Oxo acid | 2 mol% Ru(bpy)₃Cl₂ | DMSO, rt, Blue LED | ~80 | [26] |
| 3 | C-N Coupling | Aryl Bromide | 10 mol% NiBr₂·diglyme, Indole PC | Dioxane, rt, Blue LED | 95 |[12] |
Experimental Protocol: Metallaphotoredox C2-Arylation of Indole
This protocol is for a dual palladium/photoredox-catalyzed C-H arylation.[25]
-
Reaction Setup: To an oven-dried 4 mL vial, add the N-pyrimidyl-protected indole (0.1 mmol, 1.0 equiv), the S-(aryl)dibenzothiophenium (Ar-DBT⁺) salt (0.2 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol, 2 mol%), and sodium pivalate (12.4 mg, 0.1 mmol, 1.0 equiv).
-
Solvent Addition: Add 1.0 mL of anhydrous acetonitrile (MeCN).
-
Reaction: Place the vial in a holder approximately 5 cm from a 30 W blue LED strip and stir at room temperature for 24 hours.
-
Workup: After the reaction, concentrate the mixture in vacuo.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) to yield the 2-arylindole product.
Catalytic Cycle: Dual Palladium/Photoredox Catalysis
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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies of Novel 2-Bromo-3-Cyclohexyl-1H-indole-6-carboxylic Acid Derivatives
In the landscape of modern drug discovery, indole derivatives represent a cornerstone scaffold, consistently yielding compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[1] The strategic introduction of a bromine atom and a carboxylic acid group to the indole core can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and target binding affinity.[2] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating a promising, hypothetical class of compounds: 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivatives. Our focus will be on the causality behind experimental choices and the logical framework for translating preclinical data from the bench to biological systems.
The Crucial Nexus: Why Compare In Vitro and In Vivo Data?
The journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with a significant attrition rate between preclinical and clinical phases. A robust understanding of a compound's activity in both controlled, isolated environments (in vitro) and complex biological systems (in vivo) is paramount for mitigating this risk. In vitro assays offer high-throughput screening, mechanistic insights, and cost-effective initial evaluations.[3] However, they cannot fully recapitulate the complexities of a living organism, including metabolism, distribution, and off-target effects. In vivo studies, while more resource-intensive, provide a more holistic picture of a compound's efficacy, safety, and pharmacokinetic profile.[3][4] The goal of this comparative approach is to establish a clear in vitro-in vivo correlation (IVIVC), which is essential for rational lead optimization and predicting clinical outcomes.[4]
Part 1: In Vitro Characterization - Unveiling the Molecular Mechanism
The initial phase of evaluation for our hypothetical 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivative, which we will refer to as "Indole-Derivative-X," would focus on its cellular and acellular activity. Given that many indole derivatives exhibit anticancer properties by targeting key signaling proteins, our in vitro assays will be designed to probe these mechanisms.[1][5][6]
Experimental Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial screen is fundamental to determining the cytotoxic potential of Indole-Derivative-X against various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media until they reach 80-90% confluency.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A stock solution of Indole-Derivative-X is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) is determined.
Expected Data and Interpretation: The MTT assay will provide IC50 values for Indole-Derivative-X across different cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. This data is crucial for selecting the most sensitive cell lines for further mechanistic studies.
Table 1: Hypothetical In Vitro Cytotoxicity of Indole-Derivative-X
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HepG2 | Hepatocellular Carcinoma | 8.1 |
Experimental Protocol 2: Enzyme Inhibition Assay (e.g., Kinase Assay)
Based on the known targets of similar indole derivatives, we will investigate the inhibitory effect of Indole-Derivative-X on key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[7]
Methodology:
-
Reagents: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Reaction Setup: The kinase, substrate, and varying concentrations of Indole-Derivative-X are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or fluorescence/luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Indole-Derivative-X, and the IC50 value is determined.
Expected Data and Interpretation: This assay will reveal whether Indole-Derivative-X directly inhibits the enzymatic activity of specific kinases. A low IC50 value suggests that the compound is a potent inhibitor of the target kinase, providing a plausible mechanism for its observed cytotoxicity.
Table 2: Hypothetical In Vitro Kinase Inhibition by Indole-Derivative-X
| Kinase Target | IC50 (nM) |
| EGFR | 150 |
| VEGFR-2 | 85 |
Diagram: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of EGFR and VEGFR-2 signaling by Indole-Derivative-X.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System
Following promising in vitro results, the next logical step is to evaluate Indole-Derivative-X in a living organism to understand its therapeutic potential and safety profile.
Experimental Protocol 3: Xenograft Mouse Model of Cancer
This is a widely used preclinical model to assess the antitumor efficacy of a novel compound.[1]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with Indole-Derivative-X (at various doses), a vehicle control, or a positive control (e.g., a standard-of-care chemotherapy agent). The compound can be administered via different routes, such as oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) is calculated.
Expected Data and Interpretation: This study will provide crucial information on the ability of Indole-Derivative-X to suppress tumor growth in vivo. A significant TGI in the treated groups compared to the control group indicates antitumor efficacy. Monitoring body weight and observing the general health of the mice will provide initial insights into the compound's toxicity.
Table 3: Hypothetical In Vivo Antitumor Efficacy of Indole-Derivative-X in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Indole-Derivative-X | 25 | 825 ± 90 | 45 |
| Indole-Derivative-X | 50 | 450 ± 65 | 70 |
| Positive Control | - | 300 ± 50 | 80 |
Diagram: In Vivo Experimental Workflow
Caption: Workflow for a typical xenograft mouse model study.
Part 3: The Synthesis - Correlating In Vitro and In Vivo Findings
The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data.
-
Efficacy Correlation: A strong correlation would be observed if the in vitro potency of Indole-Derivative-X (low IC50 values against specific cancer cell lines and their relevant kinase targets) translates to significant tumor growth inhibition in xenograft models using those same cell lines. For instance, the potent inhibition of EGFR and VEGFR-2 in vitro would be expected to lead to reduced proliferation and angiogenesis in the in vivo tumor microenvironment.
-
Potential Discrepancies and Their Causes: It is not uncommon to observe discrepancies between in vitro and in vivo results.
-
Poor Pharmacokinetics: A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the tumor site.
-
Toxicity: The compound might be too toxic at efficacious doses, leading to adverse effects and weight loss in the animal model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a cell culture dish, with factors like hypoxia, stromal cells, and the immune system influencing drug response.
-
Off-Target Effects: The compound may have unforeseen off-target effects in vivo that either enhance or diminish its antitumor activity.
-
Conclusion
The evaluation of novel therapeutic candidates like 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid derivatives requires a meticulously planned and logically structured approach that bridges the gap between in vitro and in vivo studies. By systematically characterizing the compound's mechanism of action at a molecular level and then assessing its efficacy and safety in a complex biological system, researchers can build a comprehensive data package. This dual approach not only validates the therapeutic potential of the compound but also provides critical insights for its further development, ultimately increasing the probability of successful clinical translation. Collaborative efforts that integrate medicinal chemistry, computational biology, and clinical research are essential for harnessing the full potential of promising scaffolds like indole derivatives.[1]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Indole-Based Compounds
For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, forming the backbone of numerous natural products and blockbuster drugs.[1] Its remarkable versatility in binding to a wide array of biological targets is both a blessing and a curse.[1] This inherent promiscuity necessitates a rigorous evaluation of cross-reactivity to ensure the development of safe and effective therapeutics. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of indole-based compounds, supported by experimental data and protocols, to empower you to make informed decisions in your research.
The Double-Edged Sword: Understanding Indole's Promiscuity
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This structural plasticity allows indole derivatives to bind to a diverse range of protein targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. While this multi-target potential can be harnessed for developing polypharmacological agents, unintended off-target interactions can lead to adverse drug reactions and toxicity. Therefore, comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step in understanding a compound's true biological activity.
Key Arenas of Cross-Reactivity for Indole-Based Compounds
Our investigation will focus on three major classes of proteins frequently implicated in the off-target effects of indole-based drugs:
-
Protein Kinases: The human kinome, with its over 500 members, presents a significant challenge for achieving inhibitor selectivity. Many indole-based compounds are potent kinase inhibitors, but their activity can often span across multiple kinase families.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are common off-targets. The structural similarity of the indole core to endogenous ligands like serotonin can lead to unintended interactions with various serotonin receptor subtypes and other GPCRs.
-
Enzymes: Indole-containing molecules can also exhibit inhibitory activity against various enzymes, such as cyclooxygenases (COX) and acetylcholinesterase (AChE), leading to a range of physiological effects.
Experimental Strategies for Unveiling Cross-Reactivity
A multi-pronged approach employing a suite of biochemical and cell-based assays is essential for a thorough assessment of cross-reactivity. Here, we compare and provide detailed protocols for key methodologies.
Biochemical Assays: The First Line of Defense
Biochemical assays provide a direct measure of a compound's interaction with a purified protein target in a controlled, cell-free environment.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[2][3]
Experimental Protocol: ADP-Glo™ Kinase Assay [4]
-
Kinase Reaction Setup (5µL per well in a 384-well plate):
-
Add 1 µL of test compound at various concentrations.
-
Add 2 µL of a mixture containing the kinase and substrate/cofactors.
-
Add 2 µL of ATP solution to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a vehicle control.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve.[6]
-
Causality Behind Experimental Choices:
-
Homogeneous "Add-Mix-Read" Format: This format minimizes pipetting steps and is amenable to high-throughput screening, allowing for the rapid profiling of compounds against large kinase panels.
-
Luminescent Detection: The use of a luciferase/luciferin system provides high sensitivity and a broad dynamic range, enabling the detection of both potent and weak inhibitors.
-
ATP Depletion Step: This crucial step eliminates the background signal from unconsumed ATP, significantly enhancing the assay's sensitivity to the newly generated ADP.[5]
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[7] In a competitive binding assay, the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor is measured.
Experimental Protocol: Competitive Radioligand Binding Assay [1]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target GPCR in a cold lysis buffer.
-
Centrifuge to pellet the membranes and wash to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Membrane preparation.
-
Radiolabeled ligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
-
For non-specific binding control wells, add a high concentration of a known, unlabeled ligand.[8]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[1]
-
-
Separation of Bound and Free Ligand:
-
Detection:
-
Dry the filter mat and measure the radioactivity in each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.[8]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices:
-
Use of a Radioligand near its Kd: This ensures that the assay is sensitive to displacement by a competitive inhibitor.
-
Rapid Filtration: This step is critical to prevent the dissociation of the radioligand-receptor complex during the separation of bound and free ligand.
-
Inclusion of a Non-Specific Binding Control: This allows for the accurate determination of specific binding to the target receptor.[8]
Cell-Based Assays: Probing Target Engagement in a Physiological Context
Cell-based assays are crucial for confirming that a compound can access and bind to its target within a living cell.
CETSA® is a powerful technique for assessing target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [11]
-
Cell Treatment:
-
Incubate intact cells with the test compound or vehicle control for a defined period (e.g., 30 minutes).[11]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 8 minutes) using a thermal cycler.[11]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation.[11]
-
-
Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
-
Causality Behind Experimental Choices:
-
Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and intracellular concentrations of the compound.
-
Thermal Gradient: Applying a range of temperatures allows for the determination of the protein's melting point and the magnitude of the thermal shift induced by ligand binding.
-
Separation of Soluble and Insoluble Fractions: This is the core principle of the assay, as ligand-induced stabilization prevents the protein from denaturing and aggregating upon heating.
Comparative Analysis of Indole-Based Drugs: Case Studies
To illustrate the practical application of these methodologies, we will examine the cross-reactivity profiles of three well-known indole-based drugs.
Case Study 1: Sunitinib - The Multi-Kinase Inhibitor
Sunitinib is an oxindole-based kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[12] Its therapeutic efficacy is attributed to the inhibition of multiple receptor tyrosine kinases (RTKs), but this broad activity profile also contributes to its side effects.[12]
Sunitinib Kinase Selectivity Profile
| Kinase | IC50 (nM) | Kinase Family |
| VEGFR2 (KDR) | 9 | VEGFR |
| PDGFRβ | 8 | PDGFR |
| KIT | 17 | KIT |
| FLT3 | 25 | FLT3 |
| RET | 37 | RET |
| CSF1R | 47 | CSF1R |
| VEGFR1 (FLT1) | 80 | VEGFR |
| ABL1 | 160 | ABL |
| SRC | 230 | SRC |
This table presents a selection of kinases inhibited by sunitinib and is not exhaustive. Data compiled from publicly available sources.
Interpretation and Clinical Relevance:
The broad kinase selectivity of sunitinib, while beneficial for its anti-cancer activity, is also linked to its adverse effects. For example, inhibition of VEGFRs can lead to hypertension, while inhibition of KIT may contribute to hand-foot syndrome.[7] Understanding this cross-reactivity profile is crucial for managing patient side effects and for the development of more selective next-generation inhibitors.
Case Study 2: Indomethacin - The Non-Selective COX Inhibitor
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[13] It is known to be a non-selective inhibitor of both COX-1 and COX-2, which explains both its therapeutic effects and its gastrointestinal side effects.[4]
Indomethacin Off-Target Profile
| Target | Activity | Biological Consequence |
| COX-1 | Potent Inhibitor | Inhibition of prostaglandin synthesis (analgesic, anti-inflammatory), but also gastrointestinal toxicity |
| COX-2 | Potent Inhibitor | Inhibition of prostaglandin synthesis (analgesic, anti-inflammatory) |
| AKR1C3 | IC50 = 100 nM[14] | Potential role in hormone-dependent cancers |
| IRF3 | Inhibition of nuclear translocation[15] | Modulation of innate immune responses |
Interpretation and Clinical Relevance:
The non-selective inhibition of COX-1 and COX-2 by indomethacin is a classic example of how on-target and off-target effects can be intertwined.[4] While COX-2 inhibition is primarily responsible for the anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 in the gastric mucosa disrupts the protective prostaglandin layer, leading to an increased risk of ulcers and bleeding.[4] More recent research has also identified other off-targets like AKR1C3 and IRF3, which may contribute to its broader pharmacological profile.[14][15]
Case Study 3: Sumatriptan - The "Selective" Serotonin Receptor Agonist
Sumatriptan is a member of the triptan class of drugs used for the acute treatment of migraine headaches.[16] Its therapeutic effect is mediated by its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[7] However, its "selectivity" is not absolute, and interactions with other serotonin receptor subtypes can occur.
Sumatriptan Serotonin Receptor Binding Profile
| Receptor Subtype | Ki (nM) |
| 5-HT1D | ~20-30 |
| 5-HT1B | ~20-30 |
| 5-HT1A | ~40-600 |
| 5-HT1F | High Affinity |
Ki values are approximate and can vary depending on the assay conditions. Data compiled from publicly available sources.[17]
Interpretation and Clinical Relevance:
Sumatriptan's primary mechanism of action involves vasoconstriction of cranial blood vessels (via 5-HT1B receptors) and inhibition of nociceptive transmission in the trigeminal nervous system (via 5-HT1D receptors).[7] While it is considered selective for the 5-HT1B/1D subtypes, its affinity for other serotonin receptors, such as 5-HT1A and 5-HT1F, may contribute to its overall pharmacological profile and potentially some of its side effects, such as dizziness and fatigue.[16][17] The development of newer migraine therapies, like the "ditans" (e.g., lasmiditan), which are highly selective for the 5-HT1F receptor, aims to provide therapeutic benefit without the vasoconstrictive effects associated with 5-HT1B agonism.[16]
Visualizing the Concepts
To further clarify the experimental workflows and the concept of cross-reactivity, the following diagrams are provided.
Caption: Conceptual illustration of kinase inhibitor selectivity and off-target binding.
Conclusion and Future Perspectives
The indole scaffold will undoubtedly continue to be a cornerstone of drug discovery. A thorough and early assessment of cross-reactivity is paramount for mitigating the risks associated with the inherent promiscuity of this privileged structure. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is not only crucial for identifying potential liabilities but also for uncovering new therapeutic opportunities through polypharmacology. As our understanding of complex biological networks deepens, the ability to rationally design indole-based compounds with tailored selectivity profiles will be a key driver of innovation in medicine.
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Penning, T. D., et al. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroidehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Glennon, R. A., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Bamborough, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery. [Link]
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Lionetto, L., et al. (2019). Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential. Journal of Headache and Pain. [Link]
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Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology and Toxicology, Slovak Academy of Sciences. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indomethacin. Retrieved from [Link]
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ResearchGate. (n.d.). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
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Medical News Today. (2021, August 22). Sumatriptan oral tablets: Side effects, dosage, uses, and more. Retrieved from [Link]
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Dr. Oracle. (2025, December 17). Which serotonin receptor sites do triptans (5-Hydroxytryptamine receptor agonists) affect? Retrieved from [Link]
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Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]
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Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid Isomers
Introduction: The Critical Need for Isomer Differentiation in Drug Discovery
In the landscape of modern drug development, substituted indoles represent a cornerstone scaffold, prized for their wide range of biological activities. The compound 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid and its regioisomers are of significant interest as versatile intermediates for synthesizing complex therapeutic agents.[1][2] However, the synthetic pathways leading to these molecules often yield a mixture of positional isomers, where functional groups like the carboxylic acid or bromine are located at different positions on the indole ring.
These subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic properties. Therefore, the unambiguous identification and characterization of each specific isomer are not merely an analytical exercise but a critical prerequisite for advancing a drug candidate. This guide provides a comprehensive spectroscopic framework for differentiating positional isomers of 2-bromo-3-cyclohexyl-1H-indole-carboxylic acid, focusing on isomers where the carboxylic acid group is located at the C4, C5, C6, and C7 positions of the benzene ring portion of the indole nucleus.
As a Senior Application Scientist, my objective is to move beyond simple data reporting. This guide explains the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and self-validating experimental protocols to ensure the integrity and reproducibility of your results.
Analytical Workflow for Isomer Elucidation
The following workflow outlines a systematic approach to leveraging multiple spectroscopic techniques for the comprehensive characterization and differentiation of the indole isomers. Each step is designed to provide complementary information, leading to an unambiguous structural assignment.
Caption: A systematic workflow for the spectroscopic differentiation of indole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Isomerism
NMR spectroscopy is unequivocally the most powerful technique for distinguishing positional isomers, as the chemical environment of each proton and carbon atom is exquisitely sensitive to the placement of substituents.
Expertise & Causality: Why NMR Excels
The differentiation of the C4, C5, C6, and C7 carboxylic acid isomers hinges on the distinct electronic effects of the carboxylic acid (-COOH) and bromine (-Br) substituents on the aromatic protons (H4, H5, H7) and carbons of the indole's benzene ring. The -COOH group is electron-withdrawing, causing deshielding (a downfield shift to higher ppm) of nearby protons. The bromine atom also has an inductive electron-withdrawing effect but a resonance-donating effect, leading to more complex influences. The key to differentiation lies in the unique chemical shifts and, critically, the proton-proton coupling constants (J-coupling), which reveal spatial relationships.
Predicted ¹H NMR Data (Aromatic Region)
The following table summarizes the predicted chemical shifts (δ) and coupling patterns for the aromatic protons of the four key isomers. These predictions are based on established principles of substituent effects on indole rings.[3][4]
| Isomer (Position of -COOH) | H4 Signal (δ, multiplicity, J in Hz) | H5 Signal (δ, multiplicity, J in Hz) | H7 Signal (δ, multiplicity, J in Hz) | Rationale for Differentiation |
| 4-COOH | N/A | ~7.3 (t, J ≈ 7.8) | ~7.9 (d, J ≈ 7.8) | The absence of the H4 signal is definitive. H5 and H7 will show a clear doublet and triplet (or dd) pattern from coupling to each other and H6 (overlapped with cyclohexyl). |
| 5-COOH | ~8.2 (d, J ≈ 1.5) | N/A | ~7.5 (d, J ≈ 8.5) | H4 appears far downfield as a sharp singlet or narrow doublet (meta-coupling to H7). H7 is a standard doublet coupled to H6. |
| 6-COOH (Target) | ~7.8 (d, J ≈ 8.5) | ~7.6 (dd, J ≈ 8.5, 1.5) | ~8.1 (s) | H7 appears as a distinct singlet or very narrow doublet. H4 and H5 show a characteristic AB quartet or doublet/dd pattern. |
| 7-COOH | ~7.9 (d, J ≈ 7.8) | ~7.2 (t, J ≈ 7.8) | N/A | The absence of the H7 signal is definitive. The remaining H4 and H5 protons will show a pattern similar to the 4-COOH isomer but with different chemical shifts. |
Note: All spectra will also show a broad singlet for the N-H proton (typically >10 ppm in DMSO-d₆), a singlet for the carboxylic acid proton (~12-13 ppm), and complex multiplets for the cyclohexyl group.
¹³C NMR Spectroscopy
Further confirmation is achieved with ¹³C NMR. The carbon directly attached to the carboxylic acid group (the ipso-carbon) will be significantly deshielded. The most telling signals will be those of the aromatic carbons C4, C5, C6, and C7, whose chemical shifts will vary predictably based on the isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified isomer and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and for shifting the acidic N-H and O-H protons downfield, preventing overlap with aromatic signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strength improves signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire data using a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Collect at least 16 scans to ensure an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all peaks and analyze the chemical shifts, multiplicities, and coupling constants of the aromatic protons to assign the isomeric structure based on the principles outlined above.
Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation
While NMR is superior for differentiating regioisomers, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Expertise & Causality: What MS Reveals
HRMS provides a highly accurate mass measurement, which validates the molecular formula (C₁₅H₁₆BrNO₂). A key diagnostic feature is the isotopic pattern of the molecular ion ([M]⁺ or [M+H]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1] While the fragmentation patterns of these isomers in standard electron ionization (EI) or electrospray ionization (ESI) are often very similar, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation pathways that can be used for differentiation.[5][6]
Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| HRMS (ESI+) | ~322.0437 and ~324.0417 | [M+H]⁺ ion peaks corresponding to C₁₅H₁₇⁷⁹BrNO₂⁺ and C₁₅H₁₇⁸¹BrNO₂⁺. Confirms elemental composition. |
| MS/MS | Loss of H₂O (-18) Loss of COOH (-45) Loss of Br (-79/81) | Common fragmentation pathways for all isomers. Subtle differences in relative ion intensities may be observed. |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Causality: Chromatography ensures the analysis of a pure compound, and formic acid promotes ionization.
-
MS Acquisition: Acquire data in positive ion mode (ESI+) over a scan range of m/z 100-500. Ensure the mass resolution is set to >60,000 to allow for accurate mass determination.
-
Data Analysis: Extract the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of one bromine atom.
Infrared (IR) and UV-Vis Spectroscopy: Corroborative Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable, albeit less definitive, information that corroborates the findings from NMR and MS.
Expertise & Causality: Vibrational and Electronic Signatures
FT-IR Spectroscopy: This technique confirms the presence of key functional groups.[7] The carboxylic acid will produce a very broad O-H stretch and a strong C=O (carbonyl) stretch.[8][9][10] The position of the C=O stretch can be subtly influenced by intramolecular hydrogen bonding between the carboxylic acid and the indole N-H, which may differ slightly between isomers. The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns of C-H bending vibrations for each isomer, which can be used for differentiation if reference spectra are available.[11][12]
UV-Vis Spectroscopy: The indole ring is a strong chromophore. The position of the carboxylic acid group, an electron-withdrawing group, will influence the electronic transitions within the indole system (the ¹Lₐ and ¹Lₑ transitions).[13][14][15] This results in slight shifts in the maximum absorption wavelength (λₘₐₓ), providing another point of comparison between the isomers.
Predicted Spectroscopic Data
| Isomer (Position of -COOH) | Predicted IR C=O Stretch (cm⁻¹) | Predicted UV-Vis λₘₐₓ (nm) | Rationale |
| 4-COOH | ~1680-1695 | ~290-300 | Potential for strong intramolecular H-bonding with the N-H, lowering the C=O frequency. Extended conjugation. |
| 5-COOH | ~1690-1705 | ~280-290 | Less direct conjugation and weaker H-bonding potential compared to the 4-COOH isomer. |
| 6-COOH (Target) | ~1690-1705 | ~285-295 | Electronic effects are transmitted through more bonds, leading to intermediate characteristics. |
| 7-COOH | ~1685-1700 | ~295-305 | Potential for H-bonding with the N-H. Conjugation pathway is distinct from the other isomers. |
Note: The N-H stretch (~3300-3400 cm⁻¹) and the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) will be present in all isomers.
Caption: Relationship between isomeric structure and resulting spectroscopic signatures.
Conclusion: A Multi-faceted Approach to Isomer Validation
The unambiguous structural elucidation of 2-bromo-3-cyclohexyl-1H-indole-carboxylic acid isomers is a task that no single technique can reliably accomplish alone. This guide demonstrates that a synergistic application of multiple spectroscopic methods provides the necessary orthogonal data for confident characterization.
-
¹H and ¹³C NMR stand as the primary and most definitive tools, offering unparalleled insight into the precise atomic connectivity and substitution pattern.
-
High-Resolution Mass Spectrometry is indispensable for confirming the elemental formula and the presence of key atoms like bromine.
-
FT-IR and UV-Vis Spectroscopy serve as crucial corroborative techniques, verifying functional groups and providing electronic information that supports the overall structural assignment.
By following the detailed protocols and understanding the causal links between structure and spectral output presented here, researchers and drug development professionals can ensure the scientific integrity of their work, confidently identifying the correct isomers for progression in the discovery pipeline.
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Eftink, M. R. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Center for Biotechnology Information. [Link]
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Abiedalla, Y., et al. (n.d.). Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate. [Link]
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Eftink, M. R. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]
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Eftink, M. R. (2013). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Semantic Scholar. [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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ResearchGate. (2019). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. [Link]
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DeRuiter, J., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. [Link]
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Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Center for Biotechnology Information. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Cohen, L. A., et al. (1958). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Indole Derivatives Against Known Enzyme Inhibitors
Introduction: The Enduring Promise of the Indole Scaffold
To researchers, scientists, and drug development professionals, the indole ring is a familiar and welcome sight.[1] This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets, particularly enzymes.[2] From the anti-inflammatory action of Indomethacin to the kinase inhibition of Sunitinib in oncology, indole derivatives have proven to be a rich source of therapeutic agents.[2][3]
The journey from a promising new indole derivative in a flask to a potential clinical candidate is, however, a rigorous one. It is not enough for a new compound to simply show activity; it must demonstrate a compelling advantage over existing therapies. This is the essence of benchmarking: a systematic and objective comparison of a new molecule's performance against a known, often clinically relevant, standard.
This guide provides an in-depth, technical framework for benchmarking a novel indole derivative against a known enzyme inhibitor. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach. For this guide, we will focus on a common and critical target in inflammation and pain: the Cyclooxygenase (COX) enzymes.
The Target: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the first committed step in the synthesis of prostanoids, including prostaglandins, from arachidonic acid.[4] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4]
The therapeutic goal for many anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1 to minimize gastrointestinal side effects.[4]
The Contenders: A Head-to-Head Comparison
For our benchmarking study, we will compare a new, hypothetical indole derivative with a well-established drug.
-
The Benchmark: Indomethacin. A potent, non-selective COX inhibitor and a member of the non-steroidal anti-inflammatory drug (NSAID) class.[2][5] Its indole-3-acetic acid core is a classic example of this scaffold's application in enzyme inhibition.[2] While effective, its use can be limited by gastrointestinal side effects due to its inhibition of COX-1.[5]
-
The Challenger: "IND-201". A novel, rationally designed indole derivative. The design hypothesis for IND-201 is that specific substitutions on the indole ring will confer greater selectivity for the COX-2 active site over the COX-1 active site, promising a better safety profile. We will use representative data from studies on novel indole-based COX inhibitors to illustrate its performance.[4]
Mechanism of Action: The Arachidonic Acid Cascade
Understanding the underlying biological pathway is critical to designing meaningful experiments. The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Benchmarking Strategy: A Two-Tiered Approach
To build a comprehensive and trustworthy comparison, our strategy relies on a two-tiered approach, moving from a simplified, purified system to a more complex, biologically relevant one. This progression is crucial for validating our findings.
-
Tier 1: Biochemical Assays. These in vitro assays use purified enzymes to determine the direct interaction between the inhibitor and its target. This provides clean, quantitative data on potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive).[6][7]
-
Tier 2: Cell-Based Assays. These assays measure the effect of the inhibitor on enzyme activity within a living cell. This is a critical step as it accounts for factors like cell permeability and potential off-target effects, providing a more accurate prediction of in vivo efficacy.[8][9]
Caption: A two-tiered workflow for benchmarking enzyme inhibitors.
Experimental Protocols and Data
Here we detail the step-by-step methodologies. The causality for each step is explained to underscore the self-validating nature of the protocols.
Tier 1 Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2 and then to PGH2. In the process, the heme cofactor in the peroxidase active site is oxidized and then reduced by a fluorometric probe (e.g., ADHP), which becomes highly fluorescent upon oxidation. An inhibitor will reduce the rate of this fluorescence increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 8.0, containing 5 µM EDTA. Rationale: This pH is optimal for COX activity, and EDTA chelates divalent metal ions that could interfere with the assay.
-
Enzyme Solutions: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer to a working concentration (e.g., 10 U/mL). Store on ice. Rationale: Using purified enzymes ensures that the measured inhibition is a direct effect on the target.
-
Substrate Solution: Prepare a solution of Arachidonic Acid in ethanol and dilute in assay buffer to the desired concentration (typically at or near the Km value for the enzyme). Rationale: Using a substrate concentration near the Michaelis constant (Km) makes the assay sensitive to competitive inhibitors.[10]
-
Detection Probe: Prepare a solution of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and Heme in the assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of Indomethacin and IND-201 in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%). Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping it constant across all wells, including controls, is crucial for data integrity.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each inhibitor dilution (or buffer for control) to respective wells.
-
Add 150 µL of the detection probe/Heme/enzyme solution (either COX-1 or COX-2) to all wells.
-
Incubate the plate at 37°C for 15 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for establishing binding equilibrium.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation: IC50 and Selectivity Index
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | 15 | 25 | 0.6 |
| IND-201 | 250 | 5 | 50 |
Interpretation: The data clearly shows that while Indomethacin is a potent inhibitor of both enzymes, IND-201 is significantly more selective for COX-2.[4] The high Selectivity Index (SI) for IND-201 supports the initial design hypothesis and suggests a potentially better side-effect profile.[4]
Mechanism of Inhibition: Enzyme Kinetics
To understand how the inhibitors work, the assay is repeated with a fixed inhibitor concentration and varying substrate concentrations. The data is plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[11]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[12]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[12]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[11]
This analysis provides deep mechanistic insight, crucial for structure-activity relationship (SAR) studies and further optimization.[8]
Tier 2 Protocol: Cellular PGE2 Production Assay
This assay quantifies the production of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in a relevant cell model, such as RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
The next day, replace the medium with serum-free DMEM containing serial dilutions of Indomethacin or IND-201.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C. Rationale: This allows the compounds to permeate the cell membrane and engage the target enzyme before inflammatory stimulation.
-
Add LPS (1 µg/mL) to all wells (except the unstimulated control) to induce the expression of COX-2 and stimulate PGE2 production.
-
Incubate for 24 hours at 37°C.
-
-
PGE2 Quantification:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each inhibitor concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Data Presentation: Cellular IC50
| Compound | Cellular PGE2 Inhibition IC50 (nM) |
| Indomethacin | 40 |
| IND-201 | 15 |
Interpretation: In the cellular context, IND-201 demonstrates superior potency compared to Indomethacin. This result is highly significant as it validates the biochemical findings in a more physiologically relevant system, confirming that IND-201 can effectively cross the cell membrane and inhibit its target in an intracellular environment.
Conclusion: Synthesizing the Evidence
This comprehensive benchmarking guide illustrates a robust, multi-tiered strategy for evaluating novel enzyme inhibitors. By progressing from direct biochemical assays to more complex cell-based models, we can build a strong, evidence-based case for the potential of a new compound.
Our comparative analysis shows that the novel derivative, IND-201, is not only a potent inhibitor of COX-2 but also highly selective, a key advantage over the benchmark compound, Indomethacin. Furthermore, its superior performance in a cellular assay strengthens its profile as a promising therapeutic candidate. This systematic approach, grounded in scientific integrity and causal reasoning, is indispensable for making informed decisions in the long and challenging process of drug discovery and development.
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A Senior Application Scientist's Guide to Assessing and Improving the Metabolic Stability of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic Acid Analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a viable therapeutic, its metabolic fate is a pivotal determinant of success. Compounds that are rapidly metabolized may fail to achieve sufficient in vivo exposure, while those that are metabolized too slowly can accumulate and cause toxicity.[1] The assessment of metabolic stability—the susceptibility of a compound to biotransformation—is therefore a cornerstone of modern drug discovery.[2][3] This guide provides a comprehensive framework for evaluating and optimizing the metabolic stability of a specific chemical scaffold: 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid and its analogs.
This indole-based scaffold presents several potential metabolic "soft spots" that warrant investigation. The indole ring itself is prone to oxidation by Cytochrome P450 (CYP) enzymes, the cyclohexyl group is a target for aliphatic hydroxylation, and the carboxylic acid moiety is susceptible to Phase II conjugation reactions like glucuronidation.[4][5][6][7] Understanding and mitigating these liabilities is crucial for advancing compounds with favorable pharmacokinetic profiles.[1]
This guide will delve into the practical, field-proven methodologies for this assessment. We will not just list protocols but explain the causality behind experimental choices, compare the performance of hypothetical analogs against the parent compound, and provide the tools to interpret the resulting data. We will use the parent compound as a starting point to illustrate a rational, data-driven approach to structural modification aimed at enhancing metabolic stability.[8][9]
Comparative Analysis: Strategies to Enhance Metabolic Stability
A primary goal in lead optimization is to systematically modify a parent scaffold to block routes of metabolic degradation.[3][9] Here, we propose a set of hypothetical analogs of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, each designed to address a specific metabolic liability. The subsequent experimental protocols will provide the means to test these hypotheses.
Potential Metabolic Pathways of the Parent Scaffold
The diagram below illustrates the likely metabolic hotspots on the parent compound, primarily driven by hepatic enzymes.
Caption: Predicted metabolic pathways for the parent scaffold.
Illustrative Data for Hypothetical Analogs
The following table presents hypothetical data that one might expect to obtain from the assays described in this guide. It is designed to illustrate how specific structural modifications can lead to measurable improvements in metabolic stability, quantified by half-life (t½) and intrinsic clearance (CLint).[2][10]
| Compound ID | Structural Modification | Rationale | In Vitro t½ (min) (Liver Microsomes) | In Vitro CLint (µL/min/mg protein) |
| Parent | N/A | Baseline | 15 | 92.4 |
| Analog 1 | 4,4-difluoro on cyclohexyl ring | Block aliphatic hydroxylation hotspot.[5] | 45 | 30.8 |
| Analog 2 | 5-fluoro on indole ring | Add electron-withdrawing group to deactivate the ring towards CYP oxidation.[5][8] | 38 | 36.5 |
| Analog 3 | Carboxylic acid replaced with tetrazole | Introduce a bioisostere resistant to Phase II glucuronidation.[11] | 20 | 69.3 |
| Analog 4 | Combination of 4,4-difluoro-cyclohexyl and 5-fluoro-indole | Address multiple Phase I liabilities simultaneously. | > 120 | < 11.5 |
This table contains illustrative data for educational purposes.
Experimental Protocols: A Self-Validating System
The trustworthiness of any metabolic stability assessment hinges on robust, reproducible experimental design.[2] We present two core protocols: the Liver Microsomal Stability Assay for an initial screen of Phase I metabolism and the more comprehensive Hepatocyte Stability Assay, considered the "gold standard" for its inclusion of both Phase I and Phase II pathways and cellular transport.[12][13]
Overall Experimental Workflow
The process follows a logical progression from incubation to analysis, ensuring data integrity at each stage.
Caption: Standard workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[14][15]
1. Materials and Reagents:
- Pooled liver microsomes (human, rat, etc.)[16]
- Test compounds and positive control (e.g., Verapamil)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
- Ice-cold acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
- 96-well incubation plates and collection plates
2. Step-by-Step Methodology: [17][18][19]
- Preparation: Thaw pooled liver microsomes on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer. Prepare 1 mM stock solutions of test compounds and controls in DMSO (final DMSO concentration in incubation should be ≤ 0.5%).
- Reaction Mixture: In the incubation plate, add the microsomal solution and the NADPH regenerating system.
- Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. To initiate the reaction, add the test compound to a final concentration of 1 µM.
- Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with IS to terminate the reaction.
- Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
- Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.[20][21]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells, which contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[12][13][22]
1. Materials and Reagents:
- Cryopreserved primary hepatocytes (human, rat, etc.)
- Hepatocyte incubation medium (e.g., Williams' Medium E)
- Test compounds and controls (Phase I: Verapamil, Phase II: 7-Hydroxycoumarin)
- Ice-cold acetonitrile with an appropriate internal standard (IS)
- Non-coated suspension culture plates (e.g., 12- or 24-well plates)
2. Step-by-Step Methodology: [23][24][25]
- Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.
- Plating: Add the hepatocyte suspension to the wells of the culture plate.
- Initiation: Prepare working solutions of the test compounds in the incubation medium. Add the compound solution to the hepatocytes to a final concentration of 1 µM.
- Incubation and Sampling: Place the plate on an orbital shaker in an incubator (37°C, 5% CO₂). At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and immediately quench the reaction by adding them to ice-cold acetonitrile with IS.[13]
- Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.
- Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[26][27]
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining:
-
Determine the peak area ratio (Parent Compound / Internal Standard) at each time point.
-
Normalize the data by expressing each time point's ratio as a percentage of the t=0 ratio.
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line is equal to the elimination rate constant (-k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint is a measure of the inherent ability of the liver to metabolize a drug.[2][12]
-
For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)
-
For hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume in µL / number of cells in millions)
-
These CLint values can then be used in more complex models to predict in vivo hepatic clearance and bioavailability.[10][22]
Conclusion
Assessing the metabolic stability of novel chemical entities like 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid analogs is not merely a screening exercise; it is a critical component of a rational, iterative drug design process. By employing robust in vitro systems like liver microsomes and hepatocytes, researchers can gain crucial insights into a compound's metabolic liabilities. The strategic modification of the parent scaffold—blocking sites of oxidation on the cyclohexyl and indole moieties or replacing the conjugatable carboxylic acid—provides clear, testable hypotheses to improve pharmacokinetic properties. The data-driven comparison of these analogs allows for the selection of candidates with an enhanced stability profile, ultimately increasing the probability of success in later, more resource-intensive preclinical and clinical development stages.
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Safety Operating Guide
Comprehensive Disposal Guide for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid
Part 1: Hazard Assessment and Characterization
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a brominated heterocyclic compound. The presence of a bromine atom classifies it as a halogenated organic compound .[2][3] This is a critical designation, as halogenated waste streams have specific disposal requirements and are typically more costly and complex to manage than their non-halogenated counterparts.[4]
Given the absence of specific toxicity data, a conservative approach is mandated. We can infer potential hazards by examining analogous brominated indole and carboxylic acid derivatives. This analysis suggests that the compound should be handled as, at minimum, an irritant and potentially toxic.
| Potential Hazard Category | Inferred Effects & Rationale from Analogous Compounds | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Brominated organic acids frequently exhibit irritant properties upon dermal contact. | [5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact of dust or solutions can lead to significant eye damage. | [5][6][7][8] |
| Acute Toxicity (Oral) | May be harmful if swallowed. Some brominated heterocyclic acids are classified as Category 4 for acute oral toxicity. | [7][8] |
| Specific Target Organ Toxicity | May cause respiratory irritation. Inhalation of fine dust or aerosols should be avoided. | [5][6][8] |
| Corrosivity (Transport) | May be classified as a corrosive solid for transport. At least one similar compound, 6-Bromoindole-2-carboxylic acid, is transported under a corrosive classification. | [9] |
Part 2: Essential Safety Protocols & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure all necessary safety measures are in place. The causality is simple: effective containment and personal barriers are the primary defense against exposure to a substance with incompletely characterized hazards.
| Safety Measure | Protocol & Justification | Supporting Sources |
| Engineering Controls | All handling and waste preparation must occur within a certified chemical fume hood. This is crucial to prevent the inhalation of aerosols or fine dust particles. | [1][10][11] |
| Eye & Face Protection | Wear chemical safety goggles with side shields at all times. A face shield is recommended when handling larger quantities or if there is a splash risk. | [6][10][12] |
| Skin Protection | Wear a fully buttoned lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and wash hands thoroughly after removal. | [1][6][7][10] |
| Respiratory Protection | If engineering controls are insufficient or during a large spill cleanup, use a full-face respirator with appropriate cartridges. | [6] |
Part 3: Step-by-Step Disposal Protocol
Disposing of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid requires a systematic approach centered on proper segregation and labeling. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain .[2][10]
Experimental Workflow: Waste Segregation & Collection
Caption: Disposal workflow for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Waste Segregation: This compound must be disposed of in a waste stream specifically designated for Halogenated Organic Waste .[13][14] Do not mix with non-halogenated solvents, aqueous waste, or solid waste streams to prevent complex and costly disposal procedures.[4]
-
Container Selection: Use a chemically resistant, sealable container provided by your institution's Environmental Health and Safety (EHS) department.[4][10] The container must be kept closed and vapor-tight except when waste is actively being added.[13]
-
Container Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
Waste Collection:
-
Solid Waste: Collect the pure compound, as well as any contaminated consumables (e.g., weighing papers, gloves, pipette tips), in a designated container for solid halogenated hazardous waste.[10]
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Collect it in a container designated for liquid halogenated waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The area should be well-ventilated, and the container must be kept within secondary containment to prevent the spread of potential spills.[4] Store away from incompatible materials such as strong oxidizing agents, bases, or metals.[12][15]
-
Final Disposal: Once the container is full or the project is complete, arrange for collection by your institution’s certified hazardous waste disposal service. This ensures the waste is transported to a permitted and approved waste disposal plant for final treatment, which may include high-temperature incineration or other specialized destruction methods.[5][6][8][11]
Part 4: Spill and Emergency Procedures
Small Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Protect Yourself: Wear the full PPE detailed in Part 2, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a liquid spill, contain it with an absorbent, inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep up the solid material or absorbed liquid, avoiding dust creation.[5][15] Place all contaminated materials into the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
References
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. [Link]
-
Chemical Properties of Cyclohexane, bromo- (CAS 108-85-0). (n.d.). Cheméo. [Link]
-
Bromine - Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]
-
Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). (2010). FooDB. [Link]
-
Hazardous Waste Reduction. (n.d.). University of Alberta, Environmental Health and Safety. [Link]
-
2-Bromo-3-cyclohexenol. (n.d.). PubChem, National Institutes of Health. [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health and Radiation Safety. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
